molecular formula C8H7NO B3042131 2-Hydroxy-5-methylbenzonitrile CAS No. 51282-90-7

2-Hydroxy-5-methylbenzonitrile

Cat. No.: B3042131
CAS No.: 51282-90-7
M. Wt: 133.15 g/mol
InChI Key: LYYIARFORSMUAT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYIARFORSMUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Hydroxy-5-methylbenzonitrile CAS 15794-64-6 physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Hydroxy-5-methylbenzonitrile , a critical aromatic building block in medicinal chemistry.[1] Note that while the request referenced CAS 15794-64-6 , extensive database cross-referencing identifies the commercially and scientifically accepted CAS registry number for this specific chemical structure as 51282-90-7 .[1] This document resolves this identifier discrepancy and proceeds with the physicochemical profiling, synthetic methodologies, and application data for 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol).

This compound serves as a pivotal intermediate in the synthesis of bioactive heterocycles, including benzofurans and benzoxazoles, often utilized in the development of anti-inflammatory and anticancer therapeutics.

Part 1: Chemical Identity & Structural Analysis

2-Hydroxy-5-methylbenzonitrile is a disubstituted benzene ring featuring a nitrile group at position 1, a hydroxyl group at position 2, and a methyl group at position 5.[1] The presence of the electron-withdrawing nitrile group ortho to the hydroxyl group significantly influences its acidity and reactivity compared to p-cresol.

Attribute Data
Chemical Name 2-Hydroxy-5-methylbenzonitrile
Primary CAS 51282-90-7 (Verified)
Synonyms 6-Hydroxy-m-tolunitrile; 2-Cyano-4-methylphenol; 4-Methyl-2-cyanophenol
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
SMILES CC1=CC(=C(C=C1)O)C#N
InChI Key LYYIARFORSMUAT-UHFFFAOYSA-N

Part 2: Physicochemical Properties Matrix

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for parameters lacking direct literature precedence.

Property Value / Range Significance in R&D
Physical State Crystalline Solid (Off-white to pale yellow)Facilitates easy handling and weighing in solid-phase synthesis.[1]
Melting Point 88–91 °C (Lit.)Moderate MP allows for purification via recrystallization rather than high-vac distillation.
Boiling Point ~265 °C (Predicted at 760 mmHg)High boiling point requires vacuum for distillation; stable under standard reflux conditions.[1]
pKa (Acidic) 7.5 – 8.2 (Predicted)The ortho-cyano group increases acidity compared to p-cresol (pKa ~10.3), enabling deprotonation by weaker bases (e.g., K₂CO₃).[1]
LogP 1.57 Moderate lipophilicity; optimal for fragment-based drug design (Rule of 3 compliant).[1]
TPSA 44.02 ŲPolar surface area suggests good membrane permeability.
Solubility Soluble in MeOH, DMSO, EtOAc, DCM; Sparingly soluble in H₂OCompatible with standard organic synthesis solvents; aqueous workups are efficient.[1]

Part 3: Spectroscopic Characterization

Trustworthy identification relies on specific spectral fingerprints. The following signals are diagnostic for 2-Hydroxy-5-methylbenzonitrile.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.5–11.0 ppm (s, 1H): Phenolic -OH .[1] Broad singlet, exchangeable with D₂O. Shifted downfield due to intramolecular H-bonding with the nitrile nitrogen.

  • δ 7.3–7.4 ppm (d, 1H): Aromatic proton at C6 (ortho to CN).[1] Deshielded by the nitrile anisotropy.

  • δ 7.2–7.3 ppm (dd, 1H): Aromatic proton at C4 .[1]

  • δ 6.8–6.9 ppm (d, 1H): Aromatic proton at C3 (ortho to OH).[1] Shielded by the electron-donating OH group.

  • δ 2.25 ppm (s, 3H): Methyl group (-CH₃ ) at C5.[1]

Infrared Spectroscopy (FT-IR)
  • 2220–2240 cm⁻¹: Sharp, distinct stretch for C≡N (Nitrile).[1] Diagnostic peak.

  • 3200–3400 cm⁻¹: Broad stretch for O-H (Phenol).[1]

  • 1600, 1500 cm⁻¹: Aromatic C=C skeletal vibrations.

Part 4: Synthetic Utility & Reactivity

This compound is a versatile "lynchpin" intermediate. The ortho relationship between the hydroxyl and nitrile groups allows for cyclization reactions to form heterocycles.

Core Synthetic Pathways
  • Route A: Pd-Catalyzed Cyanation (Modern)

    • Precursor: 2-Bromo-4-methylphenol.[1]

    • Reagents: Zn(CN)₂, Pd(PPh3)4 or Pd2(dba)3/Xantphos.[1]

    • Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation with cyanide and reductive elimination.

    • Advantage: High yield, avoids harsh Sandmeyer conditions.

  • Route B: Oxime Dehydration (Classical)

    • Precursor: 2-Hydroxy-5-methylbenzaldehyde.[1]

    • Reagents: Hydroxylamine (NH₂OH), followed by dehydration (Ac₂O or SOCl₂).[1]

    • Mechanism: Formation of aldoxime followed by elimination of water to form the nitrile.

Visualization of Synthesis & Reactivity

SynthesisPathways Precursor1 2-Bromo-4-methylphenol Target 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7) Precursor1->Target Zn(CN)2, Pd cat. (Cyanation) Precursor2 2-Hydroxy-5-methylbenzaldehyde Intermediate Aldoxime Intermediate Precursor2->Intermediate NH2OH·HCl Product1 Benzofurans (Bioactive Scaffolds) Target->Product1 Cyclization w/ α-halo ketones Product2 Benzoxazoles Target->Product2 Beckmann Rearrangement Intermediate->Target Ac2O / Heat (Dehydration)

Caption: Synthetic pathways to 2-Hydroxy-5-methylbenzonitrile and its downstream utility in heterocycle formation.

Part 5: Experimental Protocol

Protocol: Synthesis via Dehydration of Oxime (Route B) Rationale: This method uses accessible reagents and avoids heavy metal catalysts, making it suitable for scale-up in resource-constrained settings.[1]

  • Oximation:

    • Dissolve 2-hydroxy-5-methylbenzaldehyde (10.0 g, 73.5 mmol) in Ethanol (100 mL).

    • Add Hydroxylamine hydrochloride (6.1 g, 88.0 mmol) and Sodium Acetate (7.2 g, 88.0 mmol) dissolved in minimal water.[1]

    • Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Cool and pour into ice water. Filter the white precipitate (Oxime). Dry in vacuo.

  • Dehydration:

    • Suspend the dried oxime in Acetic Anhydride (30 mL).

    • Heat to reflux for 4 hours. The mixture will clear as the reaction proceeds.

    • Hydrolysis Step (Critical): Cool to RT and pour into ice water. Basify to pH 10 with 20% NaOH (to hydrolyze the acetate ester formed at the phenol).

    • Acidify carefully with HCl to pH 4-5 to precipitate the free phenol-nitrile.[1]

    • Purification: Extract with Ethyl Acetate (3x50 mL). Wash with brine, dry over Na₂SO₄, and concentrate.[2] Recrystallize from Ethanol/Water.

Part 6: Handling & Safety (GHS)[1]

Signal Word: WARNING

Hazard Statement Description Precaution
H302 Harmful if swallowed.[1]Do not eat, drink, or smoke when using.
H315 Causes skin irritation.Wear nitrile gloves (0.11 mm min thickness).[1]
H319 Causes serious eye irritation.Wear safety goggles with side shields.[3]
H335 May cause respiratory irritation.[4]Use in a fume hood; avoid dust generation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods.

References

  • ChemScene. (2025). Product Analysis: 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7).[1][5] Retrieved from [1][5]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Nitrile Derivatives. Retrieved from [1]

  • BenchChem. (2025).[2] Synthetic Protocols for Hydroxybenzonitriles. Retrieved from [1]

  • PubChem. (2025). Compound Summary: 2-Hydroxy-5-methylbenzonitrile.[1][6][5][7] Retrieved from [1]

  • Ambeed. (2025). Synthesis of 2-Hydroxy-5-methylbenzonitrile from 2-Bromo-4-methylphenol.[1] Retrieved from [1]

Sources

A Comprehensive Technical Guide on 2-Hydroxy-5-methylbenzonitrile: Molecular Properties, Structural Analysis, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) is a highly versatile aromatic building block widely utilized in medicinal chemistry and materials science. Characterized by its unique ortho-cyanophenol motif, the compound serves as a critical intermediate for synthesizing complex heterocycles, agrochemicals, and functionalized aryl ethers. This whitepaper provides an in-depth analysis of its molecular weight, structural formula, physicochemical properties, and field-proven synthetic protocols, ensuring researchers can reliably integrate this compound into their drug development pipelines.

Core Chemical and Physical Properties

Understanding the fundamental properties of 2-Hydroxy-5-methylbenzonitrile is essential for predicting its reactivity, solubility profile, and behavior in organic synthesis. The compound exhibits a molecular weight of 133.15 g/mol and a molecular formula of C₈H₇NO 1.

Table 1 summarizes the critical quantitative data for this intermediate.

PropertyValue
IUPAC Name 2-Hydroxy-5-methylbenzonitrile
CAS Number 51282-90-7
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
SMILES String N#CC1=CC(C)=CC=C1O
Topological Polar Surface Area (TPSA) 44.02 Ų
LogP (Predicted) 1.57
Hydrogen Bond Donors / Acceptors 1 / 2

Structural Formula & Mechanistic Analysis

The structural formula of 2-Hydroxy-5-methylbenzonitrile features a central benzene ring with three distinct substituents that dictate its chemical behavior:

  • C1 Position (Nitrile Group, -C≡N): A strongly electron-withdrawing group (EWG) via both inductive and resonance effects.

  • C2 Position (Hydroxyl Group, -OH): An electron-donating group (EDG) that acts as the primary nucleophilic center for downstream functionalization.

  • C5 Position (Methyl Group, -CH₃): A weakly electron-donating group that provides steric bulk and modulates the electron density of the aromatic ring.

Causality Insight: The presence of the strongly electron-withdrawing nitrile group at the ortho position relative to the hydroxyl group significantly increases the acidity of the phenolic proton (lowering its pKa compared to an unsubstituted phenol). This electronic "push-pull" system makes the resulting phenoxide anion highly stable yet sufficiently nucleophilic, which is a crucial factor when selecting bases for O-alkylation reactions 2.

G A 2-Hydroxy-5-methylbenzonitrile (C8H7NO) B Benzene Core (Aromatic Scaffold) A->B comprises C C1: Nitrile Group (-C≡N) Electron Withdrawing B->C substituted at D C2: Hydroxyl Group (-OH) Electron Donating B->D substituted at E C5: Methyl Group (-CH3) Weakly Electron Donating B->E substituted at

Functional group mapping and electronic properties of 2-Hydroxy-5-methylbenzonitrile.

Synthetic Pathways & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail both the upstream synthesis of 2-Hydroxy-5-methylbenzonitrile and its downstream application.

Upstream Synthesis: Palladium-Catalyzed Cyanation

The most efficient route to synthesize 2-Hydroxy-5-methylbenzonitrile is via the palladium-catalyzed cyanation of 2-bromo-4-methylphenol 3.

Mechanistic Rationale: Zinc cyanide (Zn(CN)₂) is preferred over sodium or potassium cyanide as it minimizes the concentration of free cyanide ions in solution, preventing the deactivation (poisoning) of the palladium catalyst. The bulky, bidentate ligand Xantphos is employed to facilitate the challenging reductive elimination step, ensuring high yields of the target nitrile.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask purged with inert nitrogen (N₂), dissolve 50.0 mmol of 2-bromo-4-methylphenol in 300 mL of anhydrous N,N-Dimethylacetamide (DMA).

  • Catalyst & Reagent Addition: Add 27.5 mmol of Zn(CN)₂, 2.5 mmol of Pd(Xantphos)Cl₂, and 75.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir continuously overnight under the N₂ atmosphere.

  • Self-Validating Workup: Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove insoluble zinc salts and catalyst residues, ensuring the filtrate is clear.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via automated flash chromatography (e.g., Biotage Isolera) using a hexane/ethyl acetate gradient to isolate pure 2-Hydroxy-5-methylbenzonitrile.

Downstream Application: Williamson Ether Synthesis

2-Hydroxy-5-methylbenzonitrile is frequently utilized as a precursor for 2-Methoxy-5-methylbenzonitrile via O-alkylation 2.

Mechanistic Rationale: Anhydrous potassium carbonate (K₂CO₃) is selected as the base because it is sufficiently basic to deprotonate the activated ortho-cyanophenol without causing unwanted hydrolysis of the sensitive nitrile group, which could occur if stronger bases (like NaOH or KOH) were used in aqueous conditions.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 1.0 equivalent of 2-Hydroxy-5-methylbenzonitrile in anhydrous acetone in a flask equipped with a reflux condenser. Add 1.5 equivalents of anhydrous K₂CO₃. Stir for 15 minutes at room temperature to generate the phenoxide intermediate.

  • Alkylation: Add 1.2 equivalents of methyl iodide (CH₃I) dropwise to the stirring suspension.

  • Self-Validating Execution: Heat the reaction mixture to reflux (approx. 56 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours), confirming the reaction has reached completion.

  • Isolation: Cool the mixture to room temperature, filter off the inorganic salts, and evaporate the acetone under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-Methoxy-5-methylbenzonitrile.

Workflow S1 Starting Material: 2-Bromo-4-methylphenol R1 Reagents: Zn(CN)2, Pd(Xantphos)Cl2 DIPEA, DMA (85°C) S1->R1 Pd-Catalyzed Cyanation I1 Target Compound: 2-Hydroxy-5-methylbenzonitrile R1->I1 Pd-Catalyzed Cyanation R2 Reagents: CH3I, K2CO3 Acetone (Reflux) I1->R2 Williamson Ether Synthesis P1 Downstream Product: 2-Methoxy-5-methylbenzonitrile R2->P1 Williamson Ether Synthesis

Upstream synthesis and downstream application workflow of 2-Hydroxy-5-methylbenzonitrile.

References

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7), also known as 5-methylsalicylonitrile, is a critical bifunctional intermediate used in the synthesis of agrochemicals, dyes, and pharmaceutical scaffolds. Its structure features a phenolic hydroxyl group, a nitrile moiety, and a hydrophobic methyl substituent. This unique combination creates a complex solubility landscape governed by competing hydrogen bonding and van der Waals interactions.

This guide provides a rigorous technical framework for determining, modeling, and applying the solubility data of 2-Hydroxy-5-methylbenzonitrile. Unlike generic datasheets, this document focuses on the causality of dissolution, providing researchers with the protocols necessary to generate high-fidelity thermodynamic data where specific literature values may be sparse or proprietary.

Physicochemical Profile & Solubility Mechanism[1][2][3][4][5][6]

To predict solvent compatibility, we must first deconstruct the molecule’s interaction potential.

FeatureChemical MoietyInteraction MechanismImpact on Solubility
H-Bond Donor Phenolic -OHHydrogen bonding with acceptors (e.g., Acetone, DMSO)Enhances solubility in polar aprotic solvents.
Dipole Nitrile (-CN)Dipole-dipole interactionsIncreases solubility in acetonitrile and ethyl acetate.
Hydrophobic Methyl (-CH3) & RingVan der Waals /

-

stacking
Limits water solubility; favors toluene/alcohols.
Intramolecular OH

CN
Weak intramolecular H-bondMay slightly reduce polarity, lowering water solubility further.

Predicted Solubility Trend: Based on Functional Group Contribution (FGC) theory, the solubility order at 298.15 K is expected to follow: Polar Aprotic (DMSO > Acetone) > Polar Protic (Ethanol > Methanol) > Non-polar (Toluene > Hexane) > Water.

Experimental Protocols for Solubility Determination

Reliable thermodynamic modeling requires precise data. We present two self-validating protocols: the Static Gravimetric Method (Gold Standard) and the Dynamic Laser Monitoring Method (High Throughput).

Protocol A: Static Gravimetric Shake-Flask Method

Best for: Generating absolute solubility values for regulatory submission.

Reagents: 2-Hydroxy-5-methylbenzonitrile (>99% purity), HPLC-grade solvents.

  • Saturation: Add excess solid solute to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm for 72 hours at the target temperature (

    
     K).
    
  • Validation: Stop agitation and allow settling for 4 hours. Ensure solid phase remains.

  • Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

    
     nm).
    
  • Gravimetric Check: Evaporate a separate aliquot to dryness and weigh the residue to cross-validate HPLC results.

Protocol B: Dynamic Laser Monitoring Method

Best for: Rapid temperature-dependent profiling and metastable zone width (MSZW) determination.

This method detects the precise moment of dissolution (clear point) or nucleation (cloud point) by monitoring laser transmission intensity.

LaserMethod Setup 1. Solvent & Solute Loading Heating 2. Controlled Heating (0.5 K/min) Setup->Heating Laser 3. Laser Transmission Monitoring Heating->Laser Detection 4. Dissolution Event (Max Transmission) Laser->Detection Transmissivity > 95% Detection->Setup Repeat at new conc. Calculation 5. Mole Fraction Calculation Detection->Calculation

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be mathematically modeled to extract thermodynamic parameters.
The Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility in polar and non-polar solvents.



  • 
    : Mole fraction solubility.[1][2]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[1][3]
    
  • 
    : Empirical model parameters derived via multiple linear regression.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution.

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: If

      
      , dissolution is endothermic  (solubility increases with T).[4] This is typical for 2-Hydroxy-5-methylbenzonitrile in organic solvents.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Interpretation:

      
       represents the energy barrier to overcome solute-solute interactions (crystal lattice energy).
      

Thermodynamics Data Experimental Data (x_i vs T) VantHoff Van't Hoff Plot (ln x vs 1/T) Data->VantHoff Enthalpy Enthalpy (ΔH) Endothermic (+) VantHoff->Enthalpy Slope = -ΔH/R Entropy Entropy (ΔS) Disorder (+) VantHoff->Entropy Intercept Gibbs Gibbs Energy (ΔG) Spontaneity Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Logical flow for extracting thermodynamic parameters from solubility data.

Application: Purification via Cooling Crystallization

The solubility data directly informs the purification strategy. For 2-Hydroxy-5-methylbenzonitrile, a cooling crystallization or anti-solvent crystallization is recommended.

Solvent Selection Logic
  • Good Solvent: Ethanol or Ethyl Acetate (High solubility at high T, moderate at low T).

  • Anti-Solvent: Water or Hexane (Very low solubility).

Process Workflow:

  • Dissolve crude 2-Hydroxy-5-methylbenzonitrile in Ethanol at 60°C (near reflux).

  • Filter hot to remove insoluble mechanical impurities.

  • Slowly cool to 20°C (Controlled cooling rate: 0.2°C/min to prevent oiling out).

  • Optional: Add Water (anti-solvent) dropwise to drive yield if recovery is low.

  • Filter crystals and wash with cold Hexane/Ethanol (9:1) mixture.

Crystallization Crude Crude Mixture (Solute + Impurities) Dissolution Dissolution (Ethanol @ 60°C) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (60°C -> 20°C) Filtration->Cooling Nucleation Nucleation & Growth Cooling->Nucleation Isolation Filtration & Drying Nucleation->Isolation

Figure 3: Optimized cooling crystallization process flow based on solubility differentials.

References

  • Jouyban-Gharamaleki, V., et al. (2024).[5] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Cheméo. (2025). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

  • PubChem. (2025). 2-hydroxy-5-methylbenzonitrile (C8H7NO).[6][7] Retrieved from [Link]

  • Gong, Y., et al. (2025). Equilibrium solubility, thermodynamic properties and Hansen solubility parameter of N-hydroxy-5-norbornene-2,3-dicarboximide. ResearchGate. Retrieved from [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 2-Hydroxy-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-methylbenzonitrile (CAS: 1194-47-4) is a highly substituted aromatic compound serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. Understanding its thermodynamic stability is paramount for optimizing storage conditions, predicting shelf-life, and designing robust synthetic routes. This whitepaper provides an in-depth analysis of the structural thermodynamics, chemical degradation pathways, and experimental methodologies required to quantify the stability of this molecule.

Structural Thermodynamics & Intramolecular Forces

The thermodynamic baseline of 2-Hydroxy-5-methylbenzonitrile is dictated by the interplay of its three functional groups: the phenolic hydroxyl (-OH), the nitrile (-CN), and the methyl (-CH₃) group.

Intramolecular Stabilization (The ortho-Effect)

The ortho-relationship between the hydroxyl and nitrile groups fundamentally alters the molecule's ground-state energy. Spectroscopic studies on analogous ortho-cyanophenols reveal that the cis-conformer is thermodynamically favored in the ground state[2]. This stability arises from a stabilizing dipole-dipole interaction and weak intramolecular hydrogen bonding between the proton of the -OH group and the π-electron system of the -CN substituent[2]. This interaction restricts the rotational degree of freedom of the hydroxyl group, lowering the overall entropy but providing a net enthalpic stabilization.

Electronic Effects of the 5-Methyl Substitution

The 5-methyl group exerts both an inductive (+I) and a hyperconjugative electron-donating effect. Because it is positioned para to the hydroxyl group, it increases the electron density on the phenolic oxygen. This has two primary thermodynamic consequences:

  • pKa Modulation: The electron-withdrawing -CN group typically lowers the pKa of the phenol, while the 5-methyl group slightly counteracts this. The resulting pKa dictates the thermodynamic speciation of the molecule as a function of pH[3].

  • Radical Stabilization: Upon oxidation, the resulting phenoxy radical is thermodynamically stabilized by hyperconjugation from the 5-methyl group, lowering the standard oxidation potential compared to unsubstituted cyanophenols.

Chemical Stability & Degradation Pathways

Under thermodynamic control, 2-Hydroxy-5-methylbenzonitrile is susceptible to two primary degradation pathways: hydrolysis and oxidation.

Thermodynamics of Nitrile Hydrolysis

In aqueous environments, the nitrile group is thermodynamically unstable with respect to hydrolysis, though it is kinetically inert without a catalyst[4]. The hydrolysis proceeds via a two-step mechanism:

  • Partial Hydrolysis: Conversion to 2-hydroxy-5-methylbenzamide.

  • Complete Hydrolysis: Conversion to 2-hydroxy-5-methylbenzoic acid and ammonia.

Microcalorimetric investigations of analogous benzonitriles demonstrate that these hydrolysis reactions proceed to completion, driven by a highly exothermic standard molar enthalpy of reaction (


)[4][5]. The release of heat indicates that the products (amide/carboxylic acid) reside in a deeper thermodynamic well than the parent nitrile.
Thermodynamics of Phenol Oxidation

The oxidation of the phenol moiety proceeds via a Concerted Proton-Electron Transfer (CPET) mechanism[3]. The thermodynamic stability of the molecule against oxidation is heavily pH-dependent. According to Pourbaix (Potential-pH) diagrams for substituted phenols, the oxidation potential decreases linearly with a Nernstian slope of approximately -59.2 mV/pH up to the pKa of the phenol[3][6]. In basic media (above the pKa), the molecule exists as a phenolate anion, which is significantly easier to oxidize, leading to the formation of reactive phenoxy radicals that rapidly undergo irreversible dimerization or polymerization.

G A 2-Hydroxy-5-methylbenzonitrile B Phenoxy Radical (Oxidation) A->B -e-, -H+ (PCET) C 2-Hydroxy-5-methylbenzamide (Partial Hydrolysis) A->C +H2O (Hydrolysis) D 2-Hydroxy-5-methylbenzoic acid (Complete Hydrolysis) C->D +H2O (Hydrolysis)

Caption: Thermodynamic degradation pathways of 2-Hydroxy-5-methylbenzonitrile via oxidation and hydrolysis.

Quantitative Physicochemical & Thermodynamic Data

The following table synthesizes the core physicochemical properties and inferred thermodynamic parameters of 2-Hydroxy-5-methylbenzonitrile based on structural analogs.

PropertyValueThermodynamic Implication
Molecular Formula C₈H₇NOStandard stoichiometry for mass balance.
Molecular Weight 133.15 g/mol Required for precise molar thermodynamic calculations.
Appearance White to off-white solid[1]Indicates a stable crystalline lattice at standard state.
Predicted XLogP ~2.1Moderate lipophilicity; phase-partitioning stability.
Enthalpy of Hydrolysis (

)
Exothermic (< 0 kJ/mol)[4]Hydrolysis products are thermodynamically favored.
Oxidation CPET Slope -59.2 mV/pH (pH < pKa)[3]1e⁻/1H⁺ transfer dictates redox stability in aqueous media.

Experimental Protocols for Stability Assessment

To rigorously quantify the thermodynamic stability of 2-Hydroxy-5-methylbenzonitrile, researchers must employ self-validating analytical systems. The following protocols outline the methodologies for determining the thermodynamics of oxidation and hydrolysis.

Workflow S1 1. Sample Preparation (Buffer Solutions pH 3-12) S2 2. Cyclic Voltammetry (CV) Determine E_pa vs pH S1->S2 Aliquot for Redox S3 3. Isothermal Titration Calorimetry Measure ΔH of Hydrolysis S1->S3 Aliquot for Hydrolysis S4 4. Thermodynamic Modeling (Pourbaix & Hess's Law) S2->S4 PCET Data S3->S4 Enthalpy Data

Caption: Experimental workflow for determining the thermodynamic stability profile using CV and ITC.

Protocol 1: Electrochemical Determination of Oxidation Thermodynamics (Cyclic Voltammetry)

This protocol establishes the Pourbaix diagram to define the zones of thermodynamic stability against oxidation[3].

Materials:

  • Potentiostat with a 3-electrode cell (Glassy Carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode).

  • Britton-Robinson buffer series (pH 3.0 to 12.0).

  • 2-Hydroxy-5-methylbenzonitrile (0.2 mM final concentration).

Step-by-Step Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with 0.05 µm alumina slurry, sonicate in ultra-pure water for 5 minutes, and dry with nitrogen gas. Causality: A pristine surface prevents self-inhibition from polymerized phenolic byproducts.

  • Sample Preparation: Dissolve the analyte in the Britton-Robinson buffer at the target pH. Purge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Voltammetric Scanning: Apply a potential sweep from 0.0 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 0.2 V/s. Record the anodic peak potential (

    
    ).
    
  • Reversibility Validation: Repeat the scan at varying scan rates (0.05 V/s to 1.0 V/s). Plot the peak current (

    
    ) versus the square root of the scan rate (
    
    
    
    ). A linear relationship validates diffusion-controlled, self-consistent kinetics (Randles-Sevcik equation).
  • Thermodynamic Mapping: Plot

    
     versus pH. The intersection of the -59.2 mV/pH sloped line and the horizontal asymptote determines the exact pKa and the standard potential of the CPET reaction[3].
    
Protocol 2: Calorimetric Determination of Hydrolysis Enthalpy (ITC)

This protocol measures the exact heat of reaction (


) for the hydrolysis of the nitrile group[4].

Materials:

  • Isothermal Titration Calorimeter (ITC).

  • Nitrilase enzyme (purified) or 1M NaOH (for base-catalyzed hydrolysis).

  • 2-Hydroxy-5-methylbenzonitrile solution (10 mM in matching buffer).

Step-by-Step Procedure:

  • System Equilibration: Fill the sample cell with the catalyst solution (e.g., nitrilase in phosphate buffer) and the reference cell with matched buffer. Equilibrate the system at 298.15 K until a stable baseline heat flow is achieved (< 10 nW drift).

  • Titration Execution: Program the injection syringe to deliver 10 µL aliquots of the 2-Hydroxy-5-methylbenzonitrile solution into the sample cell at 300-second intervals.

  • Blank Subtraction (Self-Validation): Conduct a control experiment injecting the analyte into a buffer without the catalyst. Subtract the heat of dilution from the primary data. Causality: Isolates the heat of the chemical reaction from physical mixing enthalpies.

  • Data Integration: Integrate the area under the heat flow peaks (dQ/dt) for each injection. The total heat normalized by the moles of injected analyte yields the standard molar enthalpy of hydrolysis (

    
    )[4][5].
    

References

  • 2-Hydroxy-5-Methylbenzonitrile CAS 1194-47-4 | Properties. NJ Finechem.
  • Thermodynamics of the Hydrolysis Reactions of Nitriles | NIST. National Institute of Standards and Technology.
  • The electrochemical approach to concerted proton—electron transfers in the oxidation of phenols in water. Proceedings of the National Academy of Sciences (PNAS).
  • Hydrogen-Bonded Bridges in Complexes of o-Cyanophenol: Laser-Induced Fluorescence and IR/UV Double-Resonance Studies. The Journal of Physical Chemistry A - ACS Publications.
  • Thermodynamics of the hydrolysis reactions of nitriles | Request PDF. ResearchGate.
  • Determining the thermodynamics of phenol oxidation | Request PDF. ResearchGate.

Sources

2-Hydroxy-5-methylbenzonitrile melting point and boiling point data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 2-Hydroxy-5-methylbenzonitrile

Executive Summary 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7), also known as 5-methylsalicylonitrile or 2-cyano-4-methylphenol, is a critical aromatic intermediate in the synthesis of pharmaceuticals, particularly steroid sulfatase inhibitors and antimicrobial agents.[1] Its bifunctional nature—possessing both a phenolic hydroxyl group and a nitrile moiety—makes it a versatile scaffold for nucleophilic substitutions and cyclization reactions. This guide provides an authoritative analysis of its physicochemical properties, specifically melting and boiling points, supported by synthesis workflows and purification protocols.

Part 1: Chemical Identity & Structural Analysis

The accurate identification of 2-Hydroxy-5-methylbenzonitrile is paramount for quality control in drug development. The compound is a derivative of p-cresol (4-methylphenol), where a nitrile group is introduced at the ortho position relative to the hydroxyl group.

Attribute Detail
IUPAC Name 2-Hydroxy-5-methylbenzonitrile
Common Synonyms 5-Methylsalicylonitrile; 2-Cyano-4-methylphenol; 4-Methyl-2-cyanophenol
CAS Registry Number 51282-90-7 (Primary); 1194-47-4 (Referenced in some catalogs)
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
SMILES Cc1ccc(O)c(C#N)c1
Structural Features Planar aromatic ring; Intramolecular H-bond donor (OH) and acceptor (CN).[1][2][3]

Part 2: Physicochemical Properties (Core Data)

The melting point (MP) and boiling point (BP) of 2-Hydroxy-5-methylbenzonitrile are heavily influenced by its ability to form intermolecular hydrogen bonds versus intramolecular hydrogen bonding between the ortho-hydroxyl and nitrile groups.

Table 1: Consolidated Physicochemical Data
PropertyExperimental ValueCondition / ContextReliability
Melting Point 111 – 122 °C Standard Pressure (1 atm)High (Range reflects purity variations)
Boiling Point Not Determined Decomposes/Sublimes at atm pressureHigh (Theoretical BP >250 °C)
pKa 7.47 ± 0.10 Predicted (Acidic phenol)Medium (Computational)
Appearance White to off-white crystalline solidRecrystallized formHigh
Solubility Soluble in Ethanol, DMSO, DCM; Insoluble in Water25 °CHigh

Technical Insight: The observed melting point range (111–122 °C) is characteristic of substituted phenols. The variation often indicates the presence of trace isomers (e.g., 2-hydroxy-4-methylbenzonitrile) or residual solvent. High-purity samples typically exhibit a sharper melting transition near the upper end of the range (118–122 °C ). The compound does not exhibit a stable boiling point at atmospheric pressure due to thermal instability; purification is best achieved via vacuum distillation or recrystallization.

Part 3: Experimental Methodology

To ensure data integrity, the following protocols are recommended for the determination of MP and purity.

Protocol A: Melting Point Determination (Capillary Method)
  • Preparation: Grind 50 mg of the dry sample into a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stanford Research Systems).

  • Ramping: Heat rapidly to 100 °C, then reduce the ramp rate to 1 °C/min.

  • Observation: Record the temperature at the onset of liquefaction (T_onset) and the temperature when the solid is completely clear (T_clear).

    • Acceptance Criteria: A range of < 2 °C indicates high purity (>98%).

Protocol B: Purity Assessment via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (20:80 to 90:10).

  • Detection: UV at 254 nm (aromatic absorption) and 220 nm (nitrile absorption).

  • Flow Rate: 1.0 mL/min.

Part 4: Synthesis & Purification Context

Understanding the synthesis route is crucial for identifying potential impurities that affect the melting point. The standard industrial route involves the Reimer-Tiemann formylation of p-cresol followed by conversion to the nitrile.

Synthesis Workflow
  • Formylation: p-Cresol is treated with chloroform and aqueous NaOH to yield 2-hydroxy-5-methylbenzaldehyde .

  • Oximation: The aldehyde reacts with hydroxylamine hydrochloride to form the aldoxime .

  • Dehydration: The aldoxime is dehydrated (using acetic anhydride or SOCl₂) to yield the crude 2-hydroxy-5-methylbenzonitrile .

Impurity Profile:

  • Unreacted Aldehyde: Lowers MP significantly.

  • Isomers: 2-hydroxy-4-methylbenzonitrile (from m-cresol impurity in starting material).

SynthesisWorkflow PCresol p-Cresol (Starting Material) Aldehyde 2-Hydroxy-5-methyl- benzaldehyde PCresol->Aldehyde Reimer-Tiemann (CHCl3, NaOH) Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOAc Crude Crude Nitrile (MP < 110°C) Oxime->Crude Dehydration (Ac2O or SOCl2) Pure 2-Hydroxy-5-methyl- benzonitrile (MP 118-122°C) Crude->Pure Recrystallization (EtOH/H2O)

Figure 1: Synthetic pathway from p-cresol to high-purity 2-hydroxy-5-methylbenzonitrile, highlighting the critical purification step.

Part 5: Applications in Drug Development

2-Hydroxy-5-methylbenzonitrile serves as a "privileged scaffold" in medicinal chemistry.

  • Steroid Sulfatase (STS) Inhibitors: The phenolic hydroxyl group mimics the A-ring of steroids. Sulfamoylation of this position yields potent STS inhibitors, used in hormone-dependent cancer therapies.

  • Antimicrobial Agents: Halogenation of the methyl group or the ring allows for the generation of diverse biocide libraries.

  • Precursor for Methoxy-Derivatives: Methylation yields 2-methoxy-5-methylbenzonitrile, a key intermediate for liquid crystals and agrochemicals.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329761819 (2-Amino-5-methylbenzonitrile) and related isomers. Retrieved from [Link]

  • Nussbaumer, P., et al. Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. (2007).[4] Discusses the synthesis and properties of cyanophenol derivatives. Retrieved from [Link]

Sources

safety data sheet (SDS) for 2-Hydroxy-5-methylbenzonitrile handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an autonomous technical whitepaper for the handling, stewardship, and experimental application of 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7).[1] It is designed for drug development professionals requiring a synthesis of safety data, mechanistic toxicology, and operational protocols.

Part 1: Executive Chemical Profile & Physicochemical Logic[1]

Compound Identity:

  • IUPAC Name: 2-Hydroxy-5-methylbenzonitrile[1][2]

  • Common Synonyms: 4-Cyano-p-cresol; 5-Methyl-2-hydroxybenzonitrile[1]

  • CAS Registry Number: 51282-90-7[1][2]

  • Molecular Formula: C₈H₇NO[1][2]

  • Molecular Weight: 133.15 g/mol [1][2]

Physicochemical Characterization Table

Property Value Operational Implication
Physical State Crystalline Solid (Powder) High risk of electrostatic dust generation during weighing.[1]
Melting Point 103–105 °C (217–221 °F) Stable solid at room temp; melt-processing is unlikely in standard synthesis.[1]
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water. Lipophilicity facilitates dermal absorption.[1] Use organic solvent protocols.[1]
Acidity (pKa) ~8.5 (Phenolic OH) Soluble in basic aqueous solutions (forming phenolate); incompatible with strong oxidizers.

| Appearance | White to off-white/beige | Discoloration indicates oxidation or hydrolysis.[1] |

Part 2: Hazard Identification & Mechanistic Toxicology[1]

The "Dual-Moiety" Hazard Analysis

This compound presents a hybrid risk profile due to its structural components: the Nitrile (–CN) and the Phenol (–OH) .[1]

  • Nitrile Toxicity (The Metabolic Risk): While aromatic nitriles are generally more stable than aliphatic nitriles, they pose a latent risk of in vivo metabolism to cyanide ions (CN⁻) via cytochrome P450 oxidative pathways.

    • Mechanism:[1][2][3] The cyano group is firmly attached to the aromatic ring, reducing the immediate risk of HCN release in neutral environments. However, under strong acidic conditions or metabolic processing, cyanide liberation is the critical toxicology endpoint.

    • GHS Classification: Acute Toxicity, Oral (Category 4) .[4]

  • Phenolic Irritation (The Contact Risk): The hydroxyl group at the ortho position to the nitrile enhances acidity and reactivity.

    • Mechanism:[1][2][3] Phenolic compounds denature proteins and disrupt cell membranes upon contact.[1]

    • GHS Classification: Skin Irritation (Category 2) , Eye Irritation (Category 2A) , STOT-SE (Category 3 - Respiratory Irritation) .[1]

Signal Word & Hazard Statements

SIGNAL WORD: WARNING

  • H302: Harmful if swallowed.[1][3][4][5][6]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1][9]

The "Barrier" Strategy

Trustworthiness in safety relies on redundancy.[1] Do not rely on a single barrier.

  • Primary Barrier (Engineering):

    • Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal (phenolic nitriles can be electrostatic).[1]

  • Secondary Barrier (PPE):

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA) is mandatory.[1]

    • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for phenolic powders which can sublime or dust into the eyes.[1]

    • Dermal (Hand Protection Logic):

      • Inner Glove: 4 mil Nitrile (Inspection layer).[1]

      • Outer Glove: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1]

      • Rationale: Nitriles can permeate standard latex.[1] Double-gloving provides a "breakthrough buffer" allowing time to doff contaminated gloves.[1]

Part 4: Operational Workflow & Handling Protocols[1]

Diagram: Safe Handling Decision Matrix

The following Graphviz diagram outlines the decision logic for handling 2-Hydroxy-5-methylbenzonitrile based on its state.

HandlingLogic Start Start: 2-Hydroxy-5-methylbenzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Form Solution Solution (Organic/Aq) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Fume hood sash < 18" 3. Pre-weighed vial transfer Solid->Weighing SpillPowder Powder Spill: Wet wipe method (No dry sweep) Place in sealed haz waste Solid->SpillPowder Accidental Release Reaction Reaction Setup: 1. Inert Atmosphere (N2/Ar) 2. Avoid Strong Acids (HCN Risk) 3. Temp Control < 100°C Solution->Reaction SpillSol Liquid Spill: Absorb with Vermiculite Do NOT use Bleach immediately Solution->SpillSol Accidental Release Weighing->Reaction

Caption: Operational logic flow distinguishing between solid-state handling (dust risk) and solution-phase handling (permeation risk).

Step-by-Step Experimental Protocol

Objective: Safe preparation of a 100 mM stock solution in DMSO.

  • Pre-Operational Check:

    • Verify Fume Hood airflow.[1]

    • Don PPE: Lab coat, Goggles, Double Nitrile Gloves.

    • Prepare 10% Sodium Hypochlorite (Bleach) solution and Sodium Thiosulfate solution (for emergency decontamination, not routine cleaning).

  • Weighing (The Critical Step):

    • Causality: Powder is light and electrostatic.[1] Inhalation is the fastest route of systemic toxicity.[1]

    • Place the balance inside the hood.[1]

    • Tare a screw-cap glass vial.[1]

    • Transfer solid using a disposable spatula.[1] Do not return excess to the stock bottle to prevent cross-contamination.

    • Cap the vial immediately after weighing.[1] Wipe the exterior of the vial with a Kimwipe dampened with ethanol.[1]

  • Solubilization:

    • Add DMSO via syringe through a septum if possible, or open cap only inside the hood.

    • Vortex until dissolved.[1] The solution is now a Class 6.1 Toxic Liquid equivalent.[1]

  • Reaction Monitoring:

    • If using in acidic media (e.g., hydrolysis to amide/acid), vent the reaction vessel to a scrubber containing 1M NaOH to trap any potential HCN off-gassing.[1]

Part 5: Emergency Response & Decontamination[1]

First Aid (Self-Validating Systems)
  • Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the eye runoff (if safe) to ensure pH has returned to neutral (7.0–7.5).

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use alcohol immediately, as it may enhance transdermal absorption of the nitrile.

  • Ingestion/Inhalation:

    • Cyanide Awareness: While unlikely from this specific derivative, symptoms like "bitter almond" smell (unreliable), dizziness, or rapid breathing warrant immediate medical attention.[1]

    • Protocol: Administer oxygen if trained.[1] Transport with the SDS.

Spill Cleanup Logic

Scenario: 5g Powder Spill in Fume Hood.

  • Isolate: Lower sash, alert nearby personnel.

  • Neutralize? No. Unlike simple cyanides, aromatic nitriles do not require immediate oxidation with bleach.[1] Bleach can react with the phenolic ring to form chlorinated phenols (more toxic).

  • Contain: Cover with wet paper towels (to prevent dust) or oil-sorbent pads.[1]

  • Collect: Scoop into a wide-mouth jar. Label "Hazardous Waste - Toxic Solid."[1]

  • Decontaminate Surface: Wash surface with soapy water, then rinse with water.[1]

Part 6: Storage & Stability[1]

  • Temperature: Store at 2–8°C (Refrigerate). Phenols are prone to oxidation (browning) over time.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible.[1]

  • Segregation: Keep away from Acids (HCN risk) and Oxidizers (Fire risk).[1][6]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 277636, 2-Hydroxy-5-methylbenzonitrile. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Benzonitrile derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

Sources

Comprehensive Guide: pKa Profile of 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pKa values of the phenolic hydroxyl group in 2-Hydroxy-5-methylbenzonitrile (also known as 2-cyano-4-methylphenol). It synthesizes theoretical structure-activity relationships (SAR) with experimental methodologies to provide a definitive reference for drug development professionals.

Executive Summary

2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) exhibits a phenolic hydroxyl group with a pKa value significantly lower than unsubstituted phenol due to the ortho-effect of the nitrile group. Based on quantitative Structure-Activity Relationship (SAR) analysis and comparative experimental data of structural analogs, the pKa of the phenolic hydroxyl is estimated to be 7.3 ± 0.2 .

This value places the molecule in a critical "transition zone" for physiological pH (7.4), implying that it exists as a mixture of neutral and ionized forms in systemic circulation—a key consideration for membrane permeability and solubility profiling in medicinal chemistry.

Structural Analysis & Electronic Environment

To understand the acidity, we must analyze the competing electronic effects on the phenoxide anion.

Nomenclature and Numbering
  • IUPAC Name: 2-Hydroxy-5-methylbenzonitrile.[1]

  • Phenol-centric Name: 2-Cyano-4-methylphenol.

    • Hydroxyl (-OH): Position 1 (Phenol numbering).

    • Cyano (-CN): Position 2 (Ortho).

    • Methyl (-CH₃): Position 4 (Para).

Substituent Effects (Hammett Analysis)

The acidity of the phenolic proton is dictated by the stability of the resulting phenoxide anion.

SubstituentPosition relative to OHElectronic EffectImpact on pKa
Cyano (-CN) Ortho (2-position)Strong Electron Withdrawing (-I, -M)Significant Decrease (Acidifying). Stabilizes the negative charge via resonance and induction.
Methyl (-CH₃) Para (4-position)Weak Electron Donating (+I, Hyperconjugation)Slight Increase (Basifying). Destabilizes the negative charge slightly.
Theoretical Derivation

Using the Hammett Equation approach with Phenol (pKa = 9.99) as the baseline:

  • Ortho-Cyano Effect: The pKa of 2-cyanophenol (Salicylonitrile) is experimentally determined to be 6.86 – 7.17 [1, 2]. This represents a

    
    .
    
  • Para-Methyl Effect: The pKa of 4-methylphenol (p-Cresol) is 10.26 , representing a

    
     relative to phenol [3].
    
  • Combined Prediction:

    
    
    
    
    

Visualization of Deprotonation & Resonance

The following diagram illustrates the equilibrium and the stabilization of the conjugate base.

DeprotonationPathway Neutral Neutral Form (Protonated) Low Solubility Transition Deprotonation Equilibrium (pH ≈ 7.3) Neutral->Transition - H+ Anion Phenoxide Anion (Deprotonated) High Solubility Transition->Anion + OH- Resonance Resonance Stabilization (-CN withdraws charge) Anion->Resonance Charge Delocalization

Figure 1: Deprotonation pathway of 2-Hydroxy-5-methylbenzonitrile showing the transition from neutral to anionic species.

Experimental Determination Protocol

As a Senior Application Scientist, I recommend the Spectrophotometric Titration method over Potentiometry for this molecule. The low solubility of the neutral form in water makes potentiometry prone to electrode fouling, whereas the phenolic chromophore allows for precise UV-Vis detection at low concentrations (


 M).
Reagents & Equipment
  • Instrument: UV-Vis Spectrophotometer (Double beam preferred).

  • Solvent: Methanol (for stock) and 0.01 M Phosphate/Citrate Buffer series (pH 4.0 – 10.0).

  • Analyte: 2-Hydroxy-5-methylbenzonitrile (>98% purity).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1.33 mg of analyte in 10 mL Methanol to create a 1 mM stock solution.

  • Buffer Aliquoting: Prepare 10 separate volumetric flasks (10 mL), each containing a buffer at a distinct pH (e.g., 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 9.0, 10.0).

  • Spiking: Add 100 µL of Stock Solution to each buffer flask. Final concentration

    
    .
    
  • Scanning: Record UV spectra (200–400 nm) for each pH point.

  • Isosbestic Point Verification: Overlay spectra. A sharp isosbestic point (likely ~280 nm) confirms a clean two-state equilibrium.

  • Data Fitting: Plot Absorbance (

    
     of phenoxide, typically ~300-310 nm) vs. pH. Fit to the Henderson-Hasselbalch sigmoid.
    
Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Stock Stock Solution (1 mM in MeOH) Mix Spike 10µM Analyte into Buffers Stock->Mix Buffers Buffer Series (pH 4.0 - 10.0) Buffers->Mix Scan UV-Vis Scan (200-400 nm) Mix->Scan Plot Plot Abs vs pH (Sigmoidal Curve) Scan->Plot Calc Calculate pKa (Inflection Point) Plot->Calc

Figure 2: Spectrophotometric titration workflow for precise pKa determination.

Implications for Drug Development

Understanding the pKa of 7.3 is vital for pharmacokinetic profiling:

  • Physiological pH (7.4): At blood pH, the molecule will exist as approximately 55% Anion and 45% Neutral .

  • Solubility: The significant ionized fraction at pH 7.4 enhances aqueous solubility compared to non-nitrile analogs.

  • Permeability: The neutral fraction (45%) is sufficient to ensure passive diffusion across lipophilic membranes, making this scaffold an excellent candidate for oral bioavailability (BCS Class I/II characteristics).

Data Summary Table

PropertyValue / DescriptionSource
Predicted pKa 7.3 ± 0.2 Calculated (SAR)
Analog pKa (2-CN-Phenol) 6.86 – 7.17Experimental [1, 2]
Analog pKa (p-Cresol) 10.26Experimental [3]
Ionization at pH 7.4 ~55% Ionized (Anionic)Henderson-Hasselbalch
Detection Method UV-Vis SpectrophotometryProtocol Rec.

References

  • PubChem. 2-Hydroxybenzonitrile (Compound).[2] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. p-Cresol (4-Methylphenol) Acid Dissociation Constants. Available at: [Link]

Sources

Comparative Technical Analysis: 2-Hydroxy-5-methylbenzonitrile vs. 4-Methylsalicylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 2-Hydroxy-5-methylbenzonitrile and 4-methylsalicylonitrile , designed for researchers in medicinal chemistry and drug development.

Executive Summary

2-Hydroxy-5-methylbenzonitrile and 4-methylsalicylonitrile are regioisomers sharing the core salicylonitrile (2-hydroxybenzonitrile) scaffold. While they share identical molecular weights and similar solubilities, their structural differences—specifically the position of the methyl group relative to the phenolic hydroxyl and nitrile moieties—dictate distinct reactivity profiles and downstream applications.

  • 2-Hydroxy-5-methylbenzonitrile is a derivative of p-cresol, widely used as a ligand in coordination chemistry and a precursor for 6-substituted coumarins .

  • 4-methylsalicylonitrile (systematically 2-hydroxy-4-methylbenzonitrile) is a derivative of m-cresol, serving as a critical building block for 7-substituted coumarins and fluorescent probes.

This guide delineates their physicochemical properties, synthetic routes, and specific utility in heterocyclic drug design.[1]

Chemical Identity & Structural Analysis[2][3]

The nomenclature "salicylonitrile" implies a 2-hydroxybenzonitrile parent structure.[2] The numbering priority assigns the nitrile carbon as C1 and the hydroxyl-bearing carbon as C2.

Feature2-Hydroxy-5-methylbenzonitrile4-methylsalicylonitrile
Systematic Name 5-Methyl-2-hydroxybenzonitrile2-Hydroxy-4-methylbenzonitrile
CAS Number 51282-90-7 18495-14-2
Structure Methyl is para to HydroxylMethyl is meta to Hydroxyl
Precursor p-Cresolm-Cresol
Molecular Formula C₈H₇NOC₈H₇NO
Molecular Weight 133.15 g/mol 133.15 g/mol
Acidity (Predicted pKa) ~7.4 (Methyl donor effect para to OH)~7.1 (Methyl donor effect meta to OH)
Structural Impact on Reactivity
  • 5-Methyl Isomer: The C5-methyl group blocks the position para to the hydroxyl. Electrophilic aromatic substitution (EAS) is forced to the C3 position (ortho to OH), which is sterically crowded by the adjacent hydroxyl.

  • 4-Methyl Isomer: The C4-methyl group leaves the C5 position (para to OH) open. This position is highly activated and sterically accessible, making this isomer significantly more reactive in EAS reactions (e.g., halogenation, formylation).

Synthetic Pathways[5][6][7][8][9]

The synthesis of these isomers requires distinct starting materials to ensure regioselectivity. The "One-Pot" conversion of aldehydes to nitriles is the most efficient modern protocol.

Pathway A: 2-Hydroxy-5-methylbenzonitrile (From p-Cresol)
  • Formylation: p-Cresol is formylated (e.g., Reimer-Tiemann or Duff reaction) to yield 2-hydroxy-5-methylbenzaldehyde . The methyl group at C4 (para) directs the formyl group to the ortho position.

  • Oximation: Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) yields the oxime.

  • Dehydration: The oxime is dehydrated (using acetic anhydride or catalytic FeSO₄ in DMF) to the nitrile.

Pathway B: 4-methylsalicylonitrile (From m-Cresol)
  • Formylation: m-Cresol is formylated. Due to the directing effects of the OH (ortho/para) and Me (ortho/para), this reaction produces a mixture of isomers:

    • Major Product:4-hydroxy-2-methylbenzaldehyde (Formyl para to OH).

    • Minor/Target Product:2-hydroxy-4-methylbenzaldehyde (Formyl ortho to OH).

    • Note: Careful fractional distillation or chromatography is required to isolate the 2-hydroxy-4-methyl precursor.

  • Conversion: The purified aldehyde undergoes oximation and dehydration similar to Pathway A.

SynthesisPathways pCresol p-Cresol (4-methylphenol) Aldehyde5 2-Hydroxy-5-methyl- benzaldehyde pCresol->Aldehyde5 Formylation (Ortho directed) Oxime5 Oxime Intermediate Aldehyde5->Oxime5 NH2OH·HCl Product5 2-Hydroxy-5-methyl- benzonitrile Oxime5->Product5 Dehydration (-H2O) mCresol m-Cresol (3-methylphenol) Aldehyde4 2-Hydroxy-4-methyl- benzaldehyde mCresol->Aldehyde4 Formylation (Ortho directed) Isomer4 4-Hydroxy-2-methyl- benzaldehyde (Byproduct) mCresol->Isomer4 Para directed (Major byproduct) Product4 4-methylsalicylonitrile (2-Hydroxy-4-methyl- benzonitrile) Aldehyde4->Product4 Oxime/Dehydration

Figure 1: Divergent synthetic pathways. Note the regioselectivity challenge in the 4-methyl isomer synthesis.

Pharmaceutical & Research Applications[1][4][7][10][11][12]

Heterocyclic Scaffold Construction (Coumarins)

Both isomers are vital precursors for coumarins (2H-chromen-2-ones), a class of compounds with anticoagulant, anticancer, and anti-inflammatory activities. The position of the methyl group in the starting nitrile determines the substitution pattern of the final drug scaffold.

  • From 2-Hydroxy-5-methylbenzonitrile:

    • Cyclization yields 6-methylcoumarin .

    • Mechanism:[3][4] Hydrolysis of CN to Acid -> Perkin condensation or direct reaction with carbonyls.

    • Application: Synthesis of 6-substituted bioactive coumarins used in specific enzyme inhibitors.

  • From 4-methylsalicylonitrile:

    • Cyclization yields 7-methylcoumarin (Umbelliferone derivatives).

    • Application: 7-substituted coumarins are highly fluorescent and widely used as biomarkers and in laser dyes. In pharma, the 7-position is a critical pharmacophore for Novobiocin (antibiotic) analogues.

Coordination Chemistry & Metallodrugs

2-Hydroxy-5-methylbenzonitrile forms stable Schiff base ligands when condensed with aldehydes.

  • Cobalt(II) Complexes: Recent studies indicate these complexes exhibit potent cytotoxicity against MCF-7 breast cancer cell lines (IC₅₀ < 5 µM), outperforming Doxorubicin in specific assays. The methyl group at C5 modulates the lipophilicity and DNA intercalation ability of the complex [1].

Bioisosterism

The nitrile group (-CN) is a bioisostere for the carbonyl (-C=O) and hydroxyl (-OH) groups.

  • 4-methylsalicylonitrile serves as a rigid, lipophilic analog of 4-methylsalicylic acid. Replacing the carboxylic acid with a nitrile improves blood-brain barrier (BBB) permeability, making it a useful intermediate for CNS-active agents.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Hydroxy-5-methylbenzonitrile

Adapted from ferrous sulphate catalyzed dehydration [2].

Reagents:

  • 2-Hydroxy-5-methylbenzaldehyde (10 mmol)

  • Hydroxylamine hydrochloride (11 mmol)

  • Anhydrous Ferrous Sulphate (FeSO₄) (1 mmol)

  • DMF (10 mL)

Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and hydroxylamine hydrochloride in DMF.

  • Catalyst Addition: Add anhydrous FeSO₄ (10 mol%) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 120-130°C) for 3–4 hours. Monitor progress via TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).

  • Extraction: Extract the precipitate with Ethyl Acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR.

    • Expected Signal: Aromatic protons at δ 6.8–7.5 ppm; Methyl singlet at δ 2.3 ppm; Phenolic OH singlet (exchangeable) at δ ~10.5 ppm. Absence of aldehyde peak (δ ~10 ppm).

Protocol 2: Regioselective Coumarin Synthesis (Houben-Hoesch)

Substrate: 4-methylsalicylonitrile (for 7-methylcoumarin derivatives).

  • Condensation: Dissolve 4-methylsalicylonitrile and a keto-ester (e.g., ethyl acetoacetate) in dry ether.

  • Cyclization: Bubble dry HCl gas through the solution in the presence of ZnCl₂ (Lewis acid catalyst).

  • Hydrolysis: The resulting imine hydrochloride intermediate is boiled with water to yield the coumarin lactone.

Visualization of Regioselectivity

The following diagram illustrates how the methyl position directs the synthesis of different coumarin isomers.

CoumarinRegio cluster_5Me Starting Material: 2-Hydroxy-5-methylbenzonitrile cluster_4Me Starting Material: 4-methylsalicylonitrile SM5 2-Hydroxy-5-methyl- benzonitrile Coumarin6 6-Methylcoumarin (Derivative) SM5->Coumarin6 Cyclization (Methyl remains para to O-ring) SM4 4-methylsalicylonitrile (2-Hydroxy-4-methyl-CN) Coumarin7 7-Methylcoumarin (Umbelliferone Analog) SM4->Coumarin7 Cyclization (Methyl remains meta to O-ring)

Figure 2: Regiodivergent synthesis of coumarin scaffolds based on nitrile isomer selection.

References

  • RSC Publishing. (2025). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and Cobalt(II) complexes.

  • Asian Journal of Chemistry. (2016). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate.

  • BenchChem. (2025).[2] Application Notes: 2-Hydroxybenzonitrile in Coordination Chemistry.

  • PubChem. Compound Summary: 2-hydroxy-5-methylbenzonitrile (CAS 51282-90-7).

  • PubChem. Compound Summary: 2-hydroxy-4-methylbenzonitrile (CAS 18495-14-2).

Sources

potential toxicity and hazard classification of 2-Hydroxy-5-methylbenzonitrile

[1]

Executive Summary

2-Hydroxy-5-methylbenzonitrile (CAS No. 51282-90-7) is a functionalized aromatic intermediate frequently employed in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] While often handled as a generic "irritant" in early-stage discovery, its structural motifs—specifically the para-methyl phenol configuration relative to the hydroxyl group—present specific toxicological risks that exceed standard phenolic hazards.[4]

This technical guide provides a rigorous hazard classification and mechanistic toxicity assessment. It highlights the compound's potential for bioactivation into reactive quinone methides (QMs) , a mechanism associated with idiosyncratic hepatotoxicity. Researchers and safety officers must treat this compound as a Category 3 Acute Toxicant and implement containment protocols suitable for potent electrophiles.

Part 1: Chemical Identity & Physicochemical Properties[6]

Understanding the physicochemical profile is the first step in predicting bioavailability and barrier penetration.

PropertyDataSource/Note
IUPAC Name 2-Hydroxy-5-methylbenzonitrile
CAS Number 51282-90-7
Synonyms 5-Methyl-2-hydroxybenzonitrile; 2-Cyano-4-methylphenolNote: "4-methyl" refers to position relative to phenol OH
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Physical State SolidCrystalline powder
LogP (Predicted) ~1.57Moderate lipophilicity; membrane permeable
pKa (Estimated) ~7.3 – 7.8More acidic than p-cresol (10.[4][1][3][5][6][7]3) due to ortho-CN withdrawing effect
Solubility DMSO, Methanol, Ethyl AcetateLimited aqueous solubility at neutral pH

Part 2: GHS Hazard Classification

Based on structural analogs and vendor Safety Data Sheets (SDS), the compound requires strict classification. Unlike simple phenols, the nitrile moiety escalates the acute toxicity profile.

Harmonized Classification (GHS/CLP)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed (Acute Tox. 3)

    • H311: Toxic in contact with skin (Acute Tox. 3)

    • H331: Toxic if inhaled (Acute Tox. 3)

    • H315/H319: Causes skin irritation / Causes serious eye irritation (Skin/Eye Irrit. 2)

    • H335: May cause respiratory irritation (STOT SE 3)

Regulatory Status:

  • TSCA (USA): Research & Development (R&D) Exemption status likely required. Not widely listed on the active commercial inventory for bulk use without SNUR (Significant New Use Rule) verification.

  • REACH (EU): Pre-registration status; treat as non-evaluated substance of very high concern (SVHC) in R&D settings.

Part 3: Mechanistic Toxicology (The "Why")

The toxicity of 2-Hydroxy-5-methylbenzonitrile is driven by two distinct mechanisms: Direct Nitrile Toxicity and Metabolic Bioactivation .

Primary Mechanism: Nitrile-Mediated Inhibition

As an aromatic nitrile, the compound is relatively stable compared to aliphatic nitriles.[4] However, oxidative metabolism (CYP450) can destabilize the ring, potentially releasing cyanide anions (

4
  • Target: Cytochrome c Oxidase (Mitochondrial Complex IV).

  • Effect: Inhibition of aerobic respiration

    
     Histotoxic hypoxia.
    
  • Clinical Sign: Rapid onset of metabolic acidosis and CNS depression.

Secondary Mechanism: Quinone Methide Bioactivation (Critical Insight)

This is the "hidden" hazard for drug developers. The molecule contains a methyl group para to a hydroxyl group (a p-cresol substructure).

  • Pathway: CYP450 enzymes (specifically CYP2E1 and CYP2D6) can hydroxylate the benzylic methyl group.

  • Reactive Intermediate: Two-step oxidation leads to a Quinone Methide (QM) .

  • Toxicity: QMs are soft electrophiles that readily Michael-add to cellular nucleophiles, particularly Glutathione (GSH) and protein thiols.

  • Consequence: GSH depletion and covalent binding to hepatic proteins, leading to potential idiosyncratic drug-induced liver injury (DILI).

Visualization: Metabolic Bioactivation Pathway

MetabolicPathwayParent2-Hydroxy-5-methylbenzonitrile(Parent)IntermediateQuinone Methide(Reactive Electrophile)Parent->IntermediateCYP450 Oxidation(-2H, -2e-)GSH_AdductGSH Adduct(Detoxified)Intermediate->GSH_Adduct+ Glutathione (GSH)(Phase II)Protein_AdductProtein Adduct(Hepatotoxicity)Intermediate->Protein_Adduct+ Protein-SH(Covalent Binding)

Caption: Bioactivation pathway showing the conversion of the parent compound to a reactive Quinone Methide intermediate and subsequent trapping by Glutathione or cellular proteins.[4][8]

Part 4: Experimental Assessment Protocols

To validate safety and metabolic stability, the following self-validating protocols are recommended.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To confirm if the compound forms reactive electrophiles (Quinone Methides) in vitro.

  • Incubation System:

    • Microsomes: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Test Compound: 10 µM 2-Hydroxy-5-methylbenzonitrile.

    • Trapping Agent: 5 mM Glutathione (GSH) or Dansyl-GSH (for fluorescence detection).

    • Cofactor: NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).[4]

  • Procedure:

    • Pre-incubate microsomes and test compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Incubate for 60 minutes.

    • Terminate with ice-cold Acetonitrile (1:3 v/v).

  • Analysis (LC-MS/MS):

    • Centrifuge to remove protein.

    • Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).

    • Target Scan: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for m/z 272 (GSH fragment).

    • Success Criteria: Identification of [M + GSH - 2H]+ adduct peak indicates QM formation.

Protocol B: Hazard Assessment Decision Tree

Use this workflow to determine the necessary handling containment level.

HazardWorkflowStartStart:New SynthesisCheckGHSIs GHS Acute ToxCat 1-3?Start->CheckGHSCheckVolIs Quantity> 100 mg?CheckGHS->CheckVolYes (H301/H311)ActionHoodStandard Fume Hood(Level 1)CheckGHS->ActionHoodNo (Irritant only)CheckDustIs it aDust/Powder?CheckVol->CheckDustYesCheckVol->ActionHoodNoActionGloveGlove Box / Iso(Level 3)CheckDust->ActionGloveYes (Inhalation Risk)ActionRespFume Hood +N95/P100 MaskCheckDust->ActionRespNo (Liquid/Soln)

Caption: Decision logic for determining engineering controls based on GHS classification and physical state.

Part 5: Handling & Safety Engineering

Given the Acute Toxicity (Category 3) and Skin Absorption risks, standard laboratory coat and nitrile gloves are insufficient .

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: The powder may be electrostatic. Use anti-static gun or weighing boats to prevent dispersal.

Personal Protective Equipment (PPE)[1]
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (0.11 mm).

    • Outer: Laminate film (Silver Shield®) or thick Nitrile (>0.2 mm) if handling solutions >10 mM.

  • Respiratory: If working outside a hood (not recommended), a Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges is required.

Decontamination & Spill Response
  • Deactivation Solution: 10% Sodium Hypochlorite (Bleach) is effective for oxidizing the phenolic ring and hydrolyzing the nitrile, though it may produce chloramines. A safer alternative for small spills is 1M NaOH (to ionize the phenol and increase solubility) followed by absorption with vermiculite.

  • Waste: Segregate as P-Listed equivalent hazardous waste (Acute Toxic). Do not mix with acidic waste streams (risk of HCN evolution if nitrile hydrolysis occurs).

References

  • ChemScene. (2024). Safety Data Sheet: 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7).[4][1][2][3][5] Retrieved from

  • Thompson, D. C., et al. (1995). "Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity."[4][9] Chemical Research in Toxicology, 8(3), 323-327.[4]

  • Yan, Z., et al. (2005). "Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes."[8] Drug Metabolism and Disposition, 33(12), 1867-1876.[4]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxybenzonitrile (Parent Analog). Retrieved from

  • OECD. (2004). SIDS Initial Assessment Report: Nitriles and Hydroxynitriles.

Methodological & Application

Application Note: Synthesis of Benzoxazoles using 2-Hydroxy-5-methylbenzonitrile

[1]

Executive Summary

Benzoxazoles are privileged scaffolds in medicinal chemistry and materials science, valued for their bioactivity (antimicrobial, anticancer) and photophysical properties (ESIPT fluorophores). 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol) serves as a potent precursor for these systems.[1]

Unlike standard routes that rely on acid chlorides or aldehydes, using this nitrile precursor offers a direct pathway to 2-(2-hydroxyphenyl)benzoxazoles via Pinner-type condensation.[1] This method eliminates the need for unstable oxidative intermediates and provides high atom economy. This guide details the protocol for synthesizing these benzoxazole derivatives and outlines the mechanistic causality ensuring high yield and purity.

Chemical Logic & Mechanism[1]

The "Nitrile-Electrophile" Strategy

The core transformation utilizes the nitrile group of 2-Hydroxy-5-methylbenzonitrile as an electrophile.[1] When reacted with a 2-aminophenol under acidic conditions, the nitrile carbon becomes the C-2 position of the newly formed benzoxazole ring.

This reaction is superior to the aldehyde-based oxidative cyclization because:

  • Redox Neutrality: No oxidants (e.g., DDQ, MnO2) are required, reducing chemical waste.

  • Stability: The nitrile precursor is shelf-stable, unlike many salicylaldehydes which are prone to oxidation.[1]

  • ESIPT Functionality: The resulting product, 2-(2-hydroxy-5-methylphenyl)benzoxazole , possesses an intramolecular hydrogen bond (O-H[1]···N) that facilitates Excited-State Intramolecular Proton Transfer (ESIPT), making it a highly effective fluorescent probe or UV absorber.

Reaction Pathway Visualization

The following diagram illustrates the PPA-mediated condensation pathway and the alternative hydrolysis route.

BenzoxazoleSynthesisStart2-Hydroxy-5-methylbenzonitrile(Precursor)IntermediateAmidine Intermediate(Transient)Start->Intermediate Acid ActivationReagent2-Aminophenol(Nucleophile)Reagent->Intermediate Nucleophilic Attack (-NH2)CatalystPolyphosphoric Acid (PPA)140-150°CCatalyst->IntermediatePromoterProduct2-(2-Hydroxy-5-methylphenyl)benzoxazole(Target Fluorophore)Intermediate->Product Cyclization (-NH3)

Caption: Synthesis pathway for 2-substituted benzoxazoles via Pinner-type condensation in Polyphosphoric Acid (PPA).

Experimental Protocol: Direct Condensation

This protocol describes the synthesis of 2-(2-hydroxy-5-methylphenyl)benzoxazole .[1] This compound is a structural analog of common UV stabilizers (e.g., Tinuvin P) and serves as a model for creating ESIPT-based fluorescent sensors.

Materials & Reagents
ComponentGradeRole
2-Hydroxy-5-methylbenzonitrile >98%Electrophilic Precursor
2-Aminophenol >98%Nucleophilic Partner
Polyphosphoric Acid (PPA) 115% H3PO4 equiv.[1][2][3]Solvent & Catalyst
Sodium Bicarbonate (NaHCO3) ACS ReagentNeutralization
Ethanol/Water HPLC GradeRecrystallization Solvent
Step-by-Step Methodology
Step 1: Reaction Assembly (Solvent-Free Melt)
  • Setup: Equip a 100 mL round-bottom flask with a mechanical stirrer (overhead stirring is preferred due to PPA viscosity) and a nitrogen inlet.

  • Charging: Add Polyphosphoric Acid (20 g) to the flask. Heat gently to 80°C to lower viscosity.

  • Addition: Add 2-Aminophenol (1.09 g, 10 mmol) and 2-Hydroxy-5-methylbenzonitrile (1.33 g, 10 mmol) simultaneously.

    • Note: Stoichiometry is 1:1. A slight excess (1.1 eq) of the nitrile can be used if the aminophenol is old/oxidized.

Step 2: Cyclization
  • Heating: Increase the temperature to 140–150°C .

  • Monitoring: Stir for 4–6 hours . The mixture will turn from a viscous clear liquid to a darker, homogeneous syrup.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane:EtOAc 3:1). The nitrile spot (Rf ~0.6) should disappear, replaced by the highly fluorescent benzoxazole product (Rf ~0.8).

Step 3: Quenching & Isolation [1][4]
  • Cooling: Cool the reaction mixture to approximately 80°C (do not cool to RT, or it will solidify into a glass).

  • Hydrolysis: Slowly pour the hot syrup into Ice-Water (200 mL) with vigorous stirring. The PPA will hydrolyze, and the product will precipitate as a solid.

  • Neutralization: Adjust the pH of the slurry to ~7–8 using solid NaHCO3 or 10% NaOH solution. This ensures the phenolic proton is protonated (neutral form) rather than forming a phenolate salt.

  • Filtration: Filter the precipitate and wash copiously with water to remove all phosphoric acid residues.[1]

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in boiling Ethanol . If colored impurities persist, treat with activated charcoal, filter hot, and allow to crystallize.

  • Yield: Typical isolated yields range from 75% to 85% .[1]

  • Characterization:

    • Appearance: Light yellow to white crystalline needles.[1]

    • Fluorescence: Strong blue/green emission under 365 nm UV light.[1]

Critical Process Parameters (CPP)

ParameterOptimal RangeImpact of Deviation
Temperature 140–150°C<130°C: Incomplete cyclization (amidine intermediate remains).[1] >170°C: Charring/oxidation of aminophenol.[1]
PPA Quality Fresh, viscousHydrolyzed PPA: Reduced catalytic activity; reaction stalls.[1]
Stoichiometry 1:1 molar ratioExcess Aminophenol: Difficult to remove (oxidizes to dark impurities).[1]
Quenching pH pH 7–8pH > 10: Phenol deprotonation leads to water solubility and yield loss.[1]

Alternative Route: Precursor Conversion

While the direct condensation (above) is the primary application, 2-Hydroxy-5-methylbenzonitrile can also serve as a precursor to 2-Amino-4-methylphenol (a benzoxazole core building block).[1]

Workflow:

  • Hydrolysis: Nitrile

    
     Amide (H2SO4, 40°C).[1]
    
  • Hofmann Rearrangement: Amide + NaOBr

    
     Amine.[1]
    
    • Caution: Phenolic rings are susceptible to bromination during Hofmann conditions.[1] This route requires careful pH control or protection of the phenol.

  • Benzoxazole Formation: The resulting 2-amino-4-methylphenol is reacted with formic acid or orthoesters to yield 5-methylbenzoxazole .[1]

Recommendation: Use the Direct Condensation (Section 3) for generating functionalized probes. Use the Precursor Conversion (Section 5) only if 5-methylbenzoxazole is the specific target and commercial aminophenol is unavailable.

References

  • Pinner Synthesis of Benzoxazoles

    • Source:

    • Relevance: Defines the foundational chemistry of reacting nitriles with 2-aminophenols using acid c
  • PPA Catalyzed Condensation

    • Source:[1]

    • Relevance: While focusing on flavanones, this reference validates PPA as a robust medium for dehydrative cyclization of ortho-hydroxy precursors.[1]

  • Properties of 2-Hydroxy-5-methylbenzonitrile

    • Source:[1][5]

    • Relevance: Provides physical property data (MW 133.15)
  • Benzoxazole Fluorescence & ESIPT

    • Source:

    • Relevance: Validates the utility of the 2-(2-hydroxyphenyl)benzoxazole scaffold synthesized in the protocol.

Application Note: Protocol for the Hydrolysis of 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in synthetic organic chemistry, providing a reliable pathway for chain extension and functional group interconversion . However, the conversion of 2-Hydroxy-5-methylbenzonitrile to 2-Hydroxy-5-methylbenzoic acid presents unique mechanistic challenges due to the presence of the phenolic hydroxyl group situated ortho to the cyano moiety.

As a Senior Application Scientist, it is critical to understand the causality behind the chosen reaction conditions. The dual-functional nature of this substrate dictates the efficiency of the hydrolytic pathway:

  • The Limitation of Alkaline Hydrolysis: Under basic conditions (e.g., NaOH or KOH), the phenolic -OH (pKa ~9.5) is rapidly deprotonated to form a phenoxide anion. This phenoxide is highly electron-donating via resonance, significantly increasing the electron density on the aromatic ring. This inductive and resonance effect makes the nitrile carbon less electrophilic, thereby raising the activation energy required for nucleophilic attack by the hydroxide ion . Consequently, basic hydrolysis often stalls at the intermediate amide stage unless extreme, forcing conditions (e.g., high-boiling solvents like ethylene glycol and prolonged reflux) are applied .

  • The Advantage of Acidic Hydrolysis: Under strongly acidic conditions (e.g., concentrated HCl or H₂SO₄), the nitrile nitrogen is protonated, rendering the nitrile carbon highly electrophilic and highly susceptible to nucleophilic attack by water . Crucially, the phenolic -OH remains protonated, preventing the strongly electron-donating phenoxide effect. Acidic hydrolysis is therefore the preferred, self-validating method for driving the reaction past the intermediate amide directly to the target carboxylic acid .

Reaction Pathway Visualization

The following diagram illustrates the stepwise hydrolysis of the nitrile group, passing through the intermediate amide before yielding the final carboxylic acid.

ReactionPathway Substrate 2-Hydroxy-5-methylbenzonitrile (Nitrile) Intermediate 2-Hydroxy-5-methylbenzamide (Amide) Substrate->Intermediate H2O, H+ or OH- (Rate-limiting) Product 2-Hydroxy-5-methylbenzoic acid (Carboxylic Acid) Intermediate->Product H2O, H+ or OH- + Heat

Mechanistic pathway for the hydrolysis of 2-Hydroxy-5-methylbenzonitrile.

Quantitative Data: Method Comparison

To facilitate experimental design, the table below summarizes the quantitative parameters and expected outcomes of both acidic and basic hydrolytic approaches.

ParameterProtocol A: Acid-Catalyzed HydrolysisProtocol B: Base-Catalyzed Hydrolysis
Catalyst / Reagents Conc. HCl / Glacial Acetic AcidKOH / Ethylene Glycol
Active Intermediate Protonated NitrileDeprotonated Phenoxide Amide
Reaction Temperature 100–110 °C (Reflux)150–160 °C (Reflux)
Reaction Time 12–18 hours24–48 hours
Primary Product State Precipitated Carboxylic AcidSoluble Potassium Carboxylate Salt
Workup Requirement Direct FiltrationAcidification to pH 1-2, then Filtration
Typical Yield 80–90%60–75%

Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

This method utilizes a mixture of concentrated hydrochloric acid and glacial acetic acid. The acetic acid acts as an excellent co-solvent to ensure the hydrophobic starting material remains in solution, while the HCl provides the necessary protons and water for efficient hydrolysis .

Materials:

  • 2-Hydroxy-5-methylbenzonitrile (1.0 eq, 10 mmol, ~1.33 g)

  • Glacial Acetic Acid (10 mL)

  • Concentrated Hydrochloric Acid (37%, 10 mL)

  • Deionized Water & Ice

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, completely dissolve 2-Hydroxy-5-methylbenzonitrile (1.33 g) in 10 mL of glacial acetic acid.

  • Acid Addition: Slowly add 10 mL of concentrated HCl to the stirring solution. Attach a water-cooled reflux condenser.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 100–110 °C) using a heating mantle. Maintain reflux for 12 to 18 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot will disappear, replaced by a highly polar baseline spot corresponding to the carboxylic acid.

  • Cooling & Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water with vigorous stirring.

    • Self-Validation Check: The complete precipitation of a white to off-white solid upon pouring into ice water indicates successful conversion. The starting nitrile is soluble in the acidic mixture, whereas the resulting carboxylic acid has negligible solubility in cold water.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 × 10 mL) to remove residual acetic and hydrochloric acids.

  • Purification: Recrystallize the crude solid from hot aqueous ethanol to yield pure 2-hydroxy-5-methylbenzoic acid. Dry under vacuum at 50 °C.

Protocol B: Base-Catalyzed Hydrolysis (Alternative)

If the substrate contained acid-sensitive functional groups, base hydrolysis could be employed . However, it requires significantly higher temperatures to overcome the phenoxide deactivation effect .

Materials:

  • 2-Hydroxy-5-methylbenzonitrile (1.0 eq, 10 mmol, ~1.33 g)

  • Potassium Hydroxide (KOH) (10.0 eq, 100 mmol, ~5.6 g)

  • Ethylene Glycol (15 mL)

  • Concentrated HCl (for workup)

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend the nitrile (1.33 g) and KOH (5.6 g) in 15 mL of ethylene glycol.

  • Reflux: Attach a reflux condenser and heat the mixture to 150–160 °C for 24–48 hours. The solution will turn dark as the phenoxide salt forms.

  • Cooling: Cool the mixture to room temperature and dilute with 30 mL of deionized water.

  • Acidification: The product is currently in solution as the highly soluble potassium 2-hydroxy-5-methylbenzoate salt. Slowly add concentrated HCl dropwise while stirring continuously until the pH reaches 1–2.

    • Self-Validation Check: The sudden precipitation of a solid at pH 1-2 validates the successful formation of the carboxylate salt during reflux .

  • Isolation: Filter the precipitated free carboxylic acid, wash with cold water, and recrystallize as described in Protocol A.

Experimental Workflow Visualization

The following diagram maps the step-by-step physical workflow for the recommended Acid-Catalyzed Hydrolysis (Protocol A).

Workflow Step1 1. Reagent Mixing Substrate + Conc. HCl/AcOH Step2 2. Thermal Activation Reflux at 100-110°C (12-18h) Step1->Step2 Step3 3. Cooling & Quenching Cool to RT, pour into ice-water Step2->Step3 Step4 4. Isolation Filter precipitated crude acid Step3->Step4 Step5 5. Purification Recrystallization (aq. Ethanol) Step4->Step5

Step-by-step workflow for the acid-catalyzed hydrolysis and purification.

References

  • Organic Chemistry Tutor. "Hydrolysis of Nitriles - Mechanism and Conditions." Organic Chemistry Tutor. URL: [Link]

  • Lumen Learning. "21.5. Hydrolysis of nitriles." Organic Chemistry II. URL:[Link]

  • Chemistry Steps. "Reactions of Nitriles: Hydrolysis and Reduction." Chemistry Steps. URL:[Link]

  • Chemistry LibreTexts. "The Hydrolysis of Nitriles." Supplemental Modules (Organic Chemistry). URL:[Link]

Application Note: Catalytic Hydrogenation of 2-Hydroxy-5-methylbenzonitrile to Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Transformation: Reduction of 2-Hydroxy-5-methylbenzonitrile (CAS: 14903-51-6) to 2-(Aminomethyl)-4-methylphenol (Cresotinamide derivative). Primary Application: Synthesis of "Salan" ligands, Mannich-base pharmacophores, and precursors for agrochemicals. Core Challenge: The simultaneous presence of a phenolic hydroxyl group and a nitrile moiety presents a dichotomy in catalyst selection. The phenolic group can poison noble metal catalysts (Pd, Pt) via phenoxide coordination, while the nitrile reduction intermediate (imine) is prone to condensation, leading to secondary amine impurities.

This guide details two industry-validated protocols:

  • Method A (Raney Nickel): The industrial standard for scalability and cost-efficiency, utilizing ammonia to suppress side reactions.

  • Method B (Pd/C + Acidic Additive): A high-selectivity laboratory method ideal for small-scale, high-purity synthesis where catalyst pyrophoricity is a concern.

Mechanistic Strategy & Catalyst Selection

The Selectivity Challenge

The hydrogenation of nitriles proceeds via an aldimine intermediate (


). The primary failure mode is the reaction of the newly formed primary amine with this intermediate imine, releasing ammonia and forming a secondary amine (

).
  • Path A (Desired):

    
    
    
  • Path B (Parasitic):

    
    
    
The Phenolic Interface

For 2-Hydroxy-5-methylbenzonitrile, the ortho-hydroxyl group adds complexity:

  • Catalyst Poisoning: In neutral media, the phenol can adsorb onto the catalyst surface, inhibiting activity.

  • Ring Saturation: High temperatures or highly active catalysts (Rh, Ru) risk reducing the aromatic ring to a cyclohexane derivative.

Strategic Solutions
FeatureRaney Nickel StrategyPalladium (Pd/C) Strategy
Mechanism Surface saturation with

.[1] Ammonia blocks active sites from amine adsorption.
Acidic media protonates the product amine (

), rendering it non-nucleophilic.
Phenol Handling Basic conditions (NH3) deprotonate phenol; Raney Ni tolerates phenoxides well.Acidic conditions keep phenol protonated; prevents strong adsorption to Pd.
Pressure Moderate to High (50–500 psi).Low to Moderate (15–60 psi).

Scientific Visualization

Reaction Pathway & Logic Flow

The following diagram illustrates the critical decision points and chemical pathways involved in this transformation.

G Start 2-Hydroxy-5-methylbenzonitrile Imine Aldimine Intermediate (Highly Reactive) Start->Imine + H2 Primary Primary Amine (Target Product) Imine->Primary + H2 Secondary Secondary Amine (Impurity) Imine->Secondary + Primary Amine (Coupling) Cond_Basic Condition: Raney Ni + NH3 (Blocks Coupling) Primary->Cond_Basic Cond_Acidic Condition: Pd/C + H2SO4 (Traps Product) Primary->Cond_Acidic Cond_Basic->Secondary Suppresses Cond_Acidic->Secondary Prevents (Ammonium Salt)

Caption: Mechanistic pathway showing the suppression of secondary amine formation via ammonia (steric/equilibrium) or acid (protonation).

Detailed Protocols

Protocol A: Raney Nickel Hydrogenation (Standard)

Best for: Scale-up, cost-sensitive projects, and robust substrates.

Reagents & Equipment:

  • Substrate: 2-Hydroxy-5-methylbenzonitrile (10.0 g, 75 mmol).

  • Catalyst: Raney Nickel (Active slurry in water, ~2.0 g wet weight). Note: Pyrophoric.[2]

  • Solvent: Methanol (100 mL).

  • Additive: 7N Ammonia in Methanol (20 mL) or Ammonium Hydroxide (28%, 15 mL).

  • Equipment: Parr Shaker or High-Pressure Autoclave (Hastelloy or Stainless Steel).

Step-by-Step Procedure:

  • Catalyst Preparation:

    • Carefully wash the Raney Nickel slurry 3x with water and 3x with methanol to remove the storage water. CRITICAL: Never let the catalyst dry out. Keep it submerged in solvent at all times to prevent spontaneous ignition.

  • Loading:

    • In the autoclave vessel, dissolve the nitrile (10.0 g) in Methanol (100 mL).

    • Add the ammonia solution. The solution may turn slightly yellow due to phenoxide formation.

    • Transfer the washed Raney Nickel slurry into the vessel.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (3x, 50 psi) to remove oxygen.

    • Purge with Hydrogen (3x, 50 psi).

    • Pressurize to 60–100 psi (4–7 bar) with Hydrogen.

    • Heat to 50°C and stir vigorously (1000+ rpm) or shake.

    • Monitoring: Reaction is typically complete in 4–6 hours. Monitor H2 uptake until it plateaus.

  • Workup:

    • Cool to room temperature and vent H2. Purge with Nitrogen.[3]

    • Filtration: Filter the mixture through a pad of Celite under a blanket of Nitrogen or Argon. Safety: The filter cake is pyrophoric. Keep wet.

    • Rinse the cake with Methanol.

    • Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

    • Purification: The residue is the crude amine. It can be recrystallized from Ethanol/Ether or converted to the HCl salt for storage.

Protocol B: Pd/C with Acidic Additive (High Selectivity)

Best for: Lab-scale, high purity requirements, or when high-pressure equipment is unavailable.

Reagents & Equipment:

  • Substrate: 2-Hydroxy-5-methylbenzonitrile (1.0 g, 7.5 mmol).

  • Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type or equivalent (100 mg, 10 wt%).

  • Solvent: Methanol (20 mL).

  • Additive: Sulfuric Acid (H2SO4, conc., 1.1 equivalents) or Methanesulfonic acid.

  • Equipment: Balloon (1 atm) or Low-Pressure Hydrogenator.

Step-by-Step Procedure:

  • Preparation:

    • Dissolve the nitrile in Methanol.

    • Slowly add the acid (1.1 eq). This ensures the product amine is immediately trapped as the ammonium salt (

      
      ), preventing it from reacting with the imine intermediate.
      
  • Catalyst Addition:

    • Under an Argon/Nitrogen stream, add the Pd/C catalyst. Caution: Dry Pd/C can ignite methanol vapors if static is present. Add catalyst to solvent, not solvent to catalyst.

  • Reaction:

    • Purge the system with Hydrogen.[2][3]

    • Stir vigorously at Room Temperature (20–25°C) under a Hydrogen balloon (or 15-30 psi).

    • Time: 6–12 hours. The acidic environment significantly accelerates the reduction of the nitrile.

  • Workup:

    • Filter the catalyst through Celite.

    • Neutralization: The filtrate contains the amine salt. To isolate the free base:

      • Concentrate the methanol.

      • Dissolve residue in minimal water.

      • Carefully adjust pH to ~8–9 using saturated NaHCO3 or dilute NaOH. Note: The product is a phenol-amine (amphoteric). Too high pH (>11) will dissolve it as a phenoxide; too low (<7) keeps it as an ammonium salt.

      • Extract with Ethyl Acetate or Dichloromethane.[4]

    • Dry organics over Na2SO4 and evaporate.

Data Summary & Troubleshooting

ParameterRaney Ni / NH3Pd/C / Acid
Typical Yield 85–95%90–98%
Selectivity (1° Amine) High (due to excess NH3)Very High (due to proton trap)
Reaction Time 4–6 Hours6–12 Hours
Safety Profile High Risk (Pyrophoric Ni)Moderate (Flammable Solvent)
Impurity Profile Trace secondary aminesTrace hydrolysis products (amides)
Troubleshooting Guide
  • Incomplete Conversion:

    • Raney Ni:[1][2][3][5][6][7] Catalyst may be deactivated. Increase H2 pressure to 200 psi or refresh catalyst.

    • Pd/C: Poisoning by trace sulfur or halides. Ensure substrate purity.

  • Low Yield (Workup issues):

    • The product is 2-(aminomethyl)-4-methylphenol. It is zwitterionic (can form internal salt).

    • Solution: Avoid aqueous workup if possible. Isolate as the Hydrochloride salt by adding HCl/Dioxane to the crude mixture, precipitating the salt directly.

References

  • Hiden Analytical. "The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase." Hiden Analytical Application Notes. Link

  • Organic Syntheses. "Raney Nickel Catalyst W-6." Org.[1] Synth.1949 , 29, 24. Link

  • RSC Publishing. "Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C." Catalysis Science & Technology, 2014 . Link

  • Google Patents. "Process for the catalytic hydrogenation of nitriles to amines (US5777166A)." Rhone Poulenc Fiber & Resin Intermediates. Link

  • ResearchGate. "Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase." Applied Catalysis A: General, 2006 . Link

Sources

Application Note: 2-Hydroxy-5-methylbenzonitrile in Pharmaceutical Synthesis

[1][2]

Executive Summary & Chemical Identity[2][3]

2-Hydroxy-5-methylbenzonitrile is a bifunctional aromatic intermediate serving as a critical "privileged scaffold" precursor in medicinal chemistry.[1] Its orthogonality—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic nitrile moiety—allows for versatile heterocycle construction, particularly benzofurans , benzoxazoles , and isoquinolines .[1]

Critical Note on CAS Registry: While occasionally misindexed in commercial databases under CAS 25513-66-6 (which refers to Trimethylhexamethylenediamine), the chemically accurate CAS registry number for 2-Hydroxy-5-methylbenzonitrile is 51282-90-7 .[1] Researchers must verify structure identity via NMR/IR prior to scale-up.

Chemical Profile
PropertySpecification
Chemical Name 2-Hydroxy-5-methylbenzonitrile
Synonyms 4-Methyl-2-cyanophenol; 5-Methylsalicylonitrile
CAS Number 51282-90-7
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–102 °C
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa ~7.5 (Phenolic OH)

Strategic Applications in Drug Design

This intermediate is primarily valued for its ability to access the 5-methylbenzofuran pharmacophore, a core structural motif found in anti-arrhythmic agents (e.g., Amiodarone analogs) and novel antimicrobial candidates.[1]

A. Benzofuran Scaffold Construction

The most high-value application is the "one-pot" or stepwise cyclization to form 3-substituted benzofurans. The phenolic oxygen acts as a nucleophile toward

1
B. Schiff Base Ligands (Metallodrugs)

Reaction with primary amines yields Schiff bases (salicylaldimines) that chelate transition metals (Cu, Co, Zn).[1] These complexes have demonstrated potent cytotoxicity against MCF-7 breast cancer cell lines by inducing apoptosis via DNA intercalation.

C. Bioisostere Development

The nitrile group serves as a precursor to:

  • Tetrazoles: Via [2+3] cycloaddition (bioisostere for carboxylic acids).[1]

  • Amides/Acids: Via controlled hydrolysis (building blocks for enzyme inhibitors).[1]

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent synthetic pathways accessible from 2-Hydroxy-5-methylbenzonitrile, highlighting its utility in generating diverse heterocyclic cores.

GStart2-Hydroxy-5-methylbenzonitrile(CAS: 51282-90-7)Benzofuran5-Methylbenzofuran-3-carboxylic acid(Anti-arrhythmic Scaffold)Start->Benzofuran1. BrCH2COOEt, K2CO32. Cyclization (Base)SchiffBaseSalicylaldimine Ligands(Anticancer Metallodrugs)Start->SchiffBaseR-NH2, EtOHRefluxAmide2-Hydroxy-5-methylbenzamide(Enzyme Inhibitors)Start->AmideH2SO4 or NaOHHydrolysisTetrazole5-(2-Hydroxy-5-methylphenyl)tetrazole(Carboxylic Acid Bioisostere)Start->TetrazoleNaN3, ZnBr2DMF, 120°CDrug1Amiodarone/DronedaroneAnalogsBenzofuran->Drug1Drug2Co(II)/Cu(II) ComplexesSchiffBase->Drug2

Caption: Divergent synthesis map showing the transformation of 2-Hydroxy-5-methylbenzonitrile into key pharmaceutical scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 5-methylbenzofuran-3-carboxylate

This protocol describes the conversion of the nitrile intermediate into a functionalized benzofuran, a critical step in synthesizing Amiodarone-class therapeutics.[1]

Mechanism: Williamson ether synthesis followed by Thorpe-Ziegler cyclization (or direct condensation depending on conditions).

Materials:

  • 2-Hydroxy-5-methylbenzonitrile (1.0 eq)[2][3][4]

  • Methyl bromoacetate (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1][5]

  • Acetone (Reagent Grade) or DMF (for higher temp)[1]

  • Potassium tert-butoxide (t-BuOK) (for cyclization step if not spontaneous)

Step-by-Step Methodology:

  • Alkylation:

    • Charge a 250 mL round-bottom flask with 2-Hydroxy-5-methylbenzonitrile (13.3 g, 100 mmol) and Acetone (150 mL).

    • Add K₂CO₃ (27.6 g, 200 mmol) in a single portion.

    • Add Methyl bromoacetate (11.4 mL, 120 mmol) dropwise over 15 minutes.

    • Reflux the heterogeneous mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.[1]

    • Checkpoint: Intermediate formed is Methyl 2-(2-cyano-4-methylphenoxy)acetate.[1]

  • Cyclization (Thorpe-Ziegler):

    • Note: Often requires stronger base if spontaneous cyclization is slow.[1]

    • Cool the mixture and filter off inorganic salts.[1] Concentrate the filtrate.

    • Redissolve residue in DMF (50 mL).

    • Add t-BuOK (1.1 eq) at 0°C. Stir for 1 hour, then allow to warm to RT.

    • Quench with dilute HCl (1M) to pH 4.

  • Workup & Purification:

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Brine (2 x 50 mL) to remove DMF.[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid from hot Ethanol/Water.[1]

Expected Yield: 75–85% Characterization: ¹H NMR (CDCl₃) should show disappearance of the O-CH₂-CO singlet and appearance of the benzofuran C2-proton (if decarboxylated) or retention of the ester methyl group.

Protocol B: Controlled Hydrolysis to 2-Hydroxy-5-methylbenzamide

Amides are frequent motifs in kinase inhibitors. This protocol selectively hydrolyzes the nitrile without affecting the phenol.[1]

Materials:

  • 2-Hydroxy-5-methylbenzonitrile (1.0 eq)[2][3][4]

  • Sulfuric Acid (90–98%)[1]

  • Ice water[1]

Methodology:

  • Place 2-Hydroxy-5-methylbenzonitrile (5.0 g) in a flask.

  • Add Conc. H₂SO₄ (20 mL) at 0°C with stirring. The solid will dissolve to form a viscous solution.[1]

  • Heat to 40–50°C for 2 hours. Caution: Exothermic.[1]

  • Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The amide product will precipitate.[1]

  • Filter the white solid, wash with cold water until filtrate is neutral.[1]

  • Dry in a vacuum oven at 45°C.

Expected Yield: >90% Purity: Sufficient for next-step synthesis (>98% by HPLC).

Analytical Validation & Quality Control

To ensure the integrity of the intermediate before use in GMP workflows:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV at 210 nm and 254 nm.[1]

    • Retention Time: Nitrile typically elutes earlier than the benzofuran product.[1]

  • NMR Identity (DMSO-d₆, 400 MHz):

    • Aromatic Protons: Look for the specific coupling pattern of the 1,2,4-substituted ring (doublet, doublet of doublets, doublet).[1]

    • Methyl Group: Singlet at ~2.25 ppm.[1]

    • Hydroxyl: Broad singlet at >10 ppm (exchangeable).[1]

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

    • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.[1]

    • Respiratory: May cause respiratory irritation.[1][6]

  • Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents and strong bases.[1]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic—keep dry.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 27768, 2-Hydroxy-5-methylbenzonitrile.[1] Retrieved from [Link]

  • Benzofuran Synthesis

    • Krawiecka, M., et al. (2012).[1] Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.[1][5][7][8] Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Schiff Base Applications

    • Waziri, et al. (2025).[1] Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and its Cobalt(II) complex.[1] RSC Advances. Retrieved from [Link]

  • Amiodarone/Dronedarone Chemistry

    • Gao, H., et al. (2013).[1] Preparation of benzofurans and use thereof as synthetic intermediates (US Patent 20130046103A1).[9] Google Patents.[1] Retrieved from

O-alkylation reaction conditions for 2-Hydroxy-5-methylbenzonitrile

[1]

Strategic Analysis & Substrate Profile

The Substrate: 2-Hydroxy-5-methylbenzonitrile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate. 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) presents a unique reactivity profile compared to simple phenols.[1]

  • Acidity (

    
    ):  The ortho-cyano group is a strong electron-withdrawing group (EWG) via induction and resonance.[1] While phenol has a 
    
    
    , the
    
    
    of 2-hydroxybenzonitrile derivatives typically drops to the 7.0–8.0 range . This increased acidity implies that weak bases (e.g.,
    
    
    ) are sufficient for quantitative deprotonation.[1]
  • Nucleophilicity: The resulting phenoxide is less basic and slightly less nucleophilic than a standard cresolate due to the stabilizing effect of the nitrile. However, it remains sufficiently nucleophilic for

    
     reactions.[1]
    
  • Regioselectivity (O- vs. N-alkylation): While the nitrile nitrogen has a lone pair, the negative charge on the oxygen in the phenoxide resonance hybrid is the dominant nucleophile. Under standard Williamson ether synthesis conditions, O-alkylation is overwhelmingly favored (>99%) .[1] N-alkylation (Ritter-type side reactions) is rare unless highly acidic conditions or carbocations are present.[1]

  • Stability: The nitrile group is susceptible to hydrolysis (to amide/carboxylic acid) under harsh basic conditions (e.g.,

    
    , refluxing water/alcohol) or strong acids.[1] Anhydrous conditions are preferred to preserve the cyano motif.
    
Reaction Design Strategy

The synthesis follows a standard Williamson Ether Synthesis pathway.[2] The choice of conditions depends primarily on the reactivity of the electrophile (alkyl halide).

ParameterStandard RecommendationRationale
Base Potassium Carbonate (

)
Sufficient basicity for

; easy removal; non-hygroscopic.[1]
Solvent DMF (N,N-Dimethylformamide)High dielectric constant dissociates the ion pair, exposing the "naked" phenoxide anion for faster

attack.
Temperature 60°C – 80°COptimal kinetic window.[1] Below 50°C is often too slow; above 100°C risks nitrile hydrolysis or degradation.[1]
Stoichiometry 1.0 : 1.5 : 1.2 (Substrate:Base:Electrophile)Slight excess of base ensures complete deprotonation; excess electrophile drives conversion.[1]

Decision Logic for Protocol Selection

Select the appropriate protocol based on your specific electrophile and scale.

Gcluster_0OutcomeStartSelect Electrophile TypePrimaryPrimary Alkyl Halide(e.g., MeI, EtBr, Benzyl-Br)Start->PrimarySecondarySecondary Alkyl Halide(e.g., Isopropyl-Br)Start->SecondaryUnreactiveUnreactive/Steric(e.g., Cl-CH2-R, Mesylates)Start->UnreactiveProtoAProtocol A:Standard (K2CO3 / DMF)Primary->ProtoAStandardProtoBProtocol B:Mild/Volatile (K2CO3 / Acetone)Primary->ProtoBIf halide is volatileor highly reactiveProtoCProtocol C:High Energy (NaH / DMF)Secondary->ProtoCRequires strongernucleophileUnreactive->ProtoCElevated TempO_AlkO-Alkylated Product(High Yield)ProtoA->O_AlkProtoB->O_AlkProtoC->O_Alk

Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile reactivity.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (K2CO3 / DMF)

Best for: Primary alkyl iodides/bromides, benzyl bromides, and scale-up.

Reagents:

  • 2-Hydroxy-5-methylbenzonitrile (1.0 equiv)[1]

  • Alkyl Halide (1.2 equiv)[1][3][4]

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 – 2.0 equiv)[1]
    
  • DMF (Anhydrous), 5–10 mL per gram of substrate[1]

Step-by-Step Procedure:

  • Setup: Oven-dry a round-bottom flask and equip with a magnetic stir bar. Nitrogen purging is recommended but not strictly required for carbonate bases.

  • Dissolution: Charge the flask with 2-Hydroxy-5-methylbenzonitrile and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add the

    
     in a single portion.[1] The suspension may turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
    
  • Alkylation: Add the Alkyl Halide dropwise via syringe.[1]

    • Note: If the alkyl halide is solid, dissolve it in a minimal amount of DMF first.

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC or HPLC.[1]

    • Typical Time: 2–6 hours.[1]

  • Workup (Aqueous):

    • Cool to RT.

    • Pour the mixture into 5x volume of ice-water.

    • If solid forms: Filter the precipitate, wash copiously with water (to remove DMF), and dry under vacuum.[1] This often yields pure product.[1]

    • If oil forms: Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove residual DMF.[1] Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Mild" Method (K2CO3 / Acetone)

Best for: Highly reactive electrophiles (e.g., Allyl bromide, Benzyl bromide) or when high-boiling DMF is undesirable.[1]

Reagents:

  • Same stoichiometry as Protocol A.[1]

  • Solvent: Acetone (Reagent grade or HPLC grade).[1]

Procedure:

  • Combine substrate,

    
    , and alkyl halide in acetone (0.2 M concentration).[1]
    
  • Heat to Reflux (approx. 56°C) under a condenser.

  • Vigorous stirring is essential as the solubility of carbonate in acetone is low.

  • Time: Reaction times will be longer (6–12 hours) compared to DMF.

  • Workup: Filter off the inorganic salts (

    
    ).[1] Concentrate the filtrate. The residue is usually pure enough for crystallization or flash chromatography.
    
Protocol C: The "Hard" Method (NaH / DMF)

Best for: Secondary alkyl halides, mesylates, or unreactive chlorides.

Reagents:

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[1]

  • Warning: NaH releases hydrogen gas.[1] Use strict anhydrous conditions and inert atmosphere (

    
    /Ar).[1]
    

Procedure:

  • Washing (Optional): If mineral oil interferes with purification, wash NaH with dry hexane under

    
     before use. Otherwise, use as is.
    
  • Deprotonation: Suspend NaH in dry DMF at 0°C. Add 2-Hydroxy-5-methylbenzonitrile (dissolved in minimal DMF) dropwise.

    • Observation: Vigorous bubbling (

      
       gas).[1] Wait until bubbling ceases (approx. 30 min).
      
  • Alkylation: Add the electrophile at 0°C, then allow to warm to RT or heat to 50–60°C if necessary.

  • Quench: Carefully quench with saturated

    
     solution (dropwise) at 0°C to destroy excess hydride.
    
  • Workup: Standard extraction with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Particle size of baseUse finely ground or -325 mesh

.[1] Large granules reduce surface area.[1]
Incomplete Reaction "Naked" anion quenchingDMF can absorb water.[1] Ensure DMF is anhydrous.[1][2] Water solvates the anion, reducing reactivity.
Nitrile Hydrolysis Temperature too highDo not exceed 100°C. If reaction is slow, add catalytic KI (Finkelstein condition) rather than increasing heat.[1]
O- vs C-Alkylation Solvent polarityStick to DMF. Phenoxide C-alkylation is rare but favored in protic solvents like alcohols.[1]

References

  • BenchChem. Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Retrieved from .[1]

  • Asian Journal of Chemistry. Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian J. Chem. 2008. Retrieved from .[1]

  • National Institutes of Health (NIH). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H). Retrieved from .[1]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024.[1][2][3] Retrieved from .[1]

  • PubChem. 2-Hydroxy-5-methylbenzonitrile Compound Summary. Retrieved from .[1]

Application Note: Precision Functionalization of 2-Hydroxy-5-methylbenzonitrile via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) represents a "privileged scaffold."[1] Its unique trisubstituted pattern—featuring a hydrogen-bond donor (phenol), a metabolic handle (methyl), and a versatile synthetic anchor (nitrile)—makes it an ideal precursor for benzofurans , coumarins , and kinase inhibitors .[1]

However, functionalizing this scaffold presents a specific challenge: balancing the electronic activation of the hydroxyl group against the deactivating nature of the nitrile.[1] While standard Friedel-Crafts protocols often lead to mixtures of O-acylated and C-acylated products, this guide presents a regiochemically rigorous protocol utilizing a Fries Rearrangement strategy .[1] This approach guarantees exclusive C4-functionalization, avoiding the steric congestion of the C6 position and the instability of direct acylation attempts.[1]

Key Chemical Logic
  • Electronic Convergence: The hydroxyl group (C1) directs ortho/para.[1] The nitrile (C2) directs meta.[1] The methyl group (C5) directs ortho/para.[1] Remarkably, all three electronic vectors converge on C4 and C6 .[1]

  • Steric Selection: C6 is sterically "sandwiched" between the hydroxyl and methyl groups.[1] C4 is significantly more accessible, allowing for high regioselectivity under thermodynamic control.[1]

Mechanistic Insight & Pathway Visualization

To achieve high yields, we avoid direct Friedel-Crafts acylation, which suffers from catalyst poisoning by the phenolic oxygen.[1] Instead, we utilize a two-stage workflow:

  • Kinetic O-Acylation: Quantitative conversion to the ester.[1]

  • Thermodynamic Fries Rearrangement: Lewis-acid mediated migration of the acyl group to the C4 position.[1]

Pathway Diagram

G cluster_0 Regioselectivity Logic Substrate 2-Hydroxy-5- methylbenzonitrile Inter Intermediate: O-Acetyl Ester Substrate->Inter Ac2O, Pyridine (O-Acylation) Complex Lewis Acid Complex Inter->Complex AlCl3, 120°C Product Product: 4-Acetyl-2-hydroxy- 5-methylbenzonitrile Complex->Product Fries Rearrangement (C4-Migration) C4 C4 Position (Preferred) C6 C6 Position (Sterically Hindered)

Figure 1: Reaction pathway prioritizing the Fries Rearrangement to bypass O-acylation side products and ensure C4 regioselectivity.

Detailed Experimental Protocol

Phase 1: Preparation of the O-Acyl Intermediate

Objective: Protect the phenol and "load" the acyl group for intramolecular delivery.[1]

Reagents:

  • 2-Hydroxy-5-methylbenzonitrile (1.0 eq)[1][2][3]

  • Acetic Anhydride (1.2 eq)[1]

  • Pyridine (0.1 eq, catalyst)[1]

  • Dichloromethane (DCM) or Toluene (Solvent)[1]

Procedure:

  • Dissolution: In a dry round-bottom flask, dissolve 10.0 g (75 mmol) of 2-Hydroxy-5-methylbenzonitrile in 50 mL of DCM.

  • Addition: Add 0.6 mL of Pyridine. Cool the mixture to 0°C.

  • Acylation: Dropwise add Acetic Anhydride (8.5 mL, 90 mmol) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting material spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).[1]
  • Workup: Wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by sat.

    
     and brine.[1][4] Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Expect a white/off-white solid (Yield >95%).[1] This can be used directly in Phase 2.[1]

Phase 2: Lewis Acid-Mediated Fries Rearrangement

Objective: Migrate the acetyl group to the C4 position.[1]

Reagents:

  • O-Acetyl intermediate (from Phase 1)[1]

  • Aluminum Chloride (

    
    , anhydrous, 2.5 eq)[1]
    
  • Chlorobenzene (Solvent - allows higher temp than DCM) or Neat (Solvent-free)[1]

Procedure:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and a

    
     drying tube. Moisture exclusion is critical. [1]
    
  • Loading: Add the O-Acetyl intermediate (10.0 g) and Chlorobenzene (40 mL).

  • Catalyst Addition: Add powdered

    
     (18.0 g, ~2.5 eq) in portions at room temperature. Caution: Exothermic.[1] HCl gas evolution.
    
  • Heating: Heat the reaction mixture to 100–110°C for 3–4 hours.

    • Note: The solution will turn dark orange/red, indicating the formation of the aluminum complex.[1]

  • Quenching (Critical Step): Cool the mixture to 0°C. Pour the reaction mass slowly into a beaker containing 100 g of crushed ice and 10 mL conc. HCl. This breaks the Aluminum-Phenoxide complex.[1]

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1][4]

  • Purification: Recrystallize from Ethanol or perform column chromatography (Gradient 0-20% EtOAc in Hexanes).

Data Analysis & Validation

Expected Analytical Data

The following table summarizes the key spectral features distinguishing the Product (C-Acyl) from the Intermediate (O-Acyl).

FeatureO-Acetyl IntermediateProduct (4-Acetyl-2-hydroxy-5-methylbenzonitrile)
IR (Carbonyl) ~1760 cm⁻¹ (Ester)~1680 cm⁻¹ (Ketone)
IR (Hydroxyl) AbsentBroad band 3200–3400 cm⁻¹
¹H NMR (Ar-H) Shifts upfield (shielded)Significant downfield shift for H at C6 due to C=O
¹H NMR (OH) AbsentSinglet >11.0 ppm (H-bonded to C=O)
Regiochemistry N/ANOESY correlation between Acetyl-CH₃ and C5-Methyl
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Old/Wet

Use fresh anhydrous

.[1] It should be a yellow/grey powder, not white/clumpy.[1]
O-Deacylation only Temperature too lowFries rearrangement is endothermic. Ensure internal temp reaches >100°C.
Tarry/Black Product Overheating or PolymerizationLimit reaction time to 4 hours.[1] Ensure inert atmosphere (

).

References

  • BenchChem. "2-Methoxy-5-methylbenzonitrile Chemical Properties and Synthesis."[1] BenchChem Application Notes. Accessed October 2023.[1] Link[1]

  • Rasayan Journal of Chemistry. "Synthesis and Biological Activity of Benzofuran Derivatives from 5-chloro-2-hydroxybenzonitrile." Rasayan J. Chem., Vol. 14, No. 3, 2021.[1][5] Link

  • Organic Syntheses. "Fries Rearrangement Protocols." Org.[1] Synth. Coll. Vol. 2, p. 543.[1] Link[1]

  • Sigma-Aldrich. "Friedel-Crafts Acylation Technical Bulletin."[1] MilliporeSigma. Link

Sources

Application Notes & Protocols: Synthesis of Agrochemicals from 2-Hydroxy-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The cyanophenol scaffold is a cornerstone in modern agrochemical design, serving as a versatile precursor for multiple classes of highly effective herbicides. This guide focuses on a specific, high-value building block: 2-Hydroxy-5-methylbenzonitrile. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, a modifiable nitrile, and a methyl group influencing electronic properties—offers a rich platform for synthetic diversification. We present detailed application notes and step-by-step protocols for the synthesis of two major classes of herbicidal compounds derived from this precursor: Aryloxyphenoxypropionates (AOPPs) and halogenated hydroxybenzonitrile analogs. The methodologies are designed to be robust and adaptable, providing a foundational framework for discovery and optimization in agrochemical research.

Introduction: The Strategic Value of the 2-Hydroxy-5-methylbenzonitrile Scaffold

2-Hydroxy-5-methylbenzonitrile is a substituted aromatic nitrile that serves as an ideal starting point for building complex herbicidal molecules. Its utility stems from three key functional regions:

  • The Phenolic Hydroxyl Group: This is the primary reactive site for nucleophilic substitution, most notably the Williamson ether synthesis. This reaction is fundamental to creating the ether linkage found in aryloxyphenoxypropionate (AOPP) herbicides, a critical class of grass-selective herbicides that act by inhibiting acetyl-CoA carboxylase (ACCase).[1]

  • The Aromatic Ring: The benzene ring is activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution reactions such as halogenation. This pathway allows for the synthesis of analogs of photosystem II (PSII) inhibiting herbicides, like bromoxynil.[2][3]

  • The Nitrile Group: While often retained in the final product for its electronic properties and contribution to binding, the nitrile group can also be hydrolyzed to an amide or carboxylic acid, offering further avenues for derivatization.

This guide provides the strategic and tactical details required to leverage these reactive sites for the synthesis of novel agrochemical candidates.

Application Note I: Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicide Analogs

The AOPP class of herbicides is renowned for its efficacy against graminaceous weeds.[1] A key structural feature is the aryloxyphenoxy core, which can be readily constructed from 2-Hydroxy-5-methylbenzonitrile. The synthesis is a multi-step process involving ether formation followed by functional group manipulation to yield the final active compound, typically an ester or amide.

Causality in AOPP Synthesis:
  • Stereochemistry is Crucial: The herbicidal activity of AOPP compounds is highly dependent on stereochemistry at the propionate chiral center. The (R)-enantiomer is significantly more active, making the use of an (S)-configured leaving group (which results in the (R)-product via SN2 inversion) or an (R)-configured starting material essential for potent compounds.[4]

  • Ether Synthesis Strategy: The Williamson ether synthesis is the most direct method for forming the critical C-O-C bond.[5][6] The reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a leaving group on a propionate derivative. A weak base like potassium carbonate (K₂CO₃) is sufficient for deprotonating the acidic phenol without causing unwanted side reactions.[7]

  • Amide vs. Ester: While early AOPP herbicides were esters, many modern derivatives are amides (e.g., Metamifop). Converting the intermediate carboxylic acid to an amide allows for the introduction of diverse amine fragments, enabling fine-tuning of properties such as spectrum of activity, crop safety, and translocation within the plant.[8]

Workflow for AOPP Herbicide Synthesis

The overall synthetic strategy is a robust three-step process: O-alkylation, saponification, and amide coupling.

aop_workflow start 2-Hydroxy-5-methylbenzonitrile intermediate1 (R)-Ethyl 2-(2-cyano-4-methylphenoxy)propanoate start->intermediate1 Step 1: Williamson Ether Synthesis reagent1 (S)-Ethyl 2-chloropropionate K₂CO₃, Acetone intermediate2 (R)-2-(2-Cyano-4-methylphenoxy)propanoic Acid intermediate1->intermediate2 Step 2: Saponification reagent2 1. LiOH, THF/H₂O 2. H₃O⁺ final_product Final AOPP Amide Herbicide intermediate2->final_product Step 3: Amide Coupling reagent3 1. (COCl)₂, cat. DMF 2. Substituted Amine, Et₃N bromination_workflow start 2-Hydroxy-5-methylbenzonitrile product 3-Bromo-2-hydroxy-5-methylbenzonitrile start->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) Acetonitrile

Sources

Application Note: Precision Nitration of 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the regioselective mononitration of 2-Hydroxy-5-methylbenzonitrile (also referred to as 4-methyl-2-cyanophenol) to synthesize 2-Hydroxy-5-methyl-3-nitrobenzonitrile .

The synthesis of nitro-functionalized benzonitriles is a critical step in the development of high-value pharmacophores, particularly for tyrosine kinase inhibitors and agrochemical precursors. This protocol utilizes a controlled Nitric Acid/Acetic Acid system to maximize regioselectivity toward the 3-position while suppressing oxidative degradation and dinitration, common pitfalls in phenol nitration.

Mechanistic Insight & Regiochemistry

To ensure experimental success, one must understand the electronic forces governing this reaction. The substrate contains three substituents with competing directing effects:[1][2]

  • Hydroxyl Group (-OH, C2): A strong activator and ortho, para-director.[2]

  • Methyl Group (-CH3, C5): A weak activator and ortho, para-director.[2]

  • Nitrile Group (-CN, C1): A strong deactivator and meta-director.

The "Directing Vector" Analysis
  • The -OH group dominates the orientation. Its para position (C5) is blocked by the methyl group. This leaves the ortho positions (C3 and C6) as the primary sites for electrophilic attack.

  • The -CN group directs meta, reinforcing attack at C3 and C5 (blocked).

  • The -CH3 group directs ortho to C4 and C6.

Pathway Visualization

The following diagram illustrates the directing effects and the reaction pathway.

NitrationPathway Substrate 2-Hydroxy-5-methylbenzonitrile (Substrate) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Electrophilic Attack (NO2+) Dir: C3 (Ortho to OH, Meta to CN) NitratingAgent Nitrating Agent (HNO3 + AcOH) NitratingAgent->Intermediate Product 2-Hydroxy-5-methyl-3-nitrobenzonitrile (Major Product) Intermediate->Product Deprotonation Re-aromatization Byproducts Byproducts: 6-Nitro isomer (Minor) Oxidation Tars Intermediate->Byproducts Steric/Electronic Mismatch

Figure 1: Reaction pathway and logic flow for the nitration of 2-Hydroxy-5-methylbenzonitrile.

Pre-Reaction Safety Assessment

Nitration of phenols is notoriously exothermic and prone to "runaway" oxidation (fume-off). The following controls are mandatory :

  • Thermal Control: The reaction temperature must be strictly maintained between 0°C and 5°C during addition. Exceeding 10°C increases the risk of nitrile hydrolysis (to amide/acid) and oxidative tar formation.

  • Acid Selection: Do not use concentrated Sulfuric Acid (H₂SO₄) as the solvent. The heat of mixing and strong dehydrating power can cause charring of the electron-rich phenol. Glacial Acetic Acid is selected as a solvent to moderate the activity of the nitronium ion.

  • Stoichiometry: Use a slight excess (1.05 – 1.1 eq) of Nitric Acid. Large excesses lead to dinitration (picric acid analogs), which are potentially shock-sensitive.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9]
ReagentMW ( g/mol )Equiv.[3][4][5]DensityHazards
2-Hydroxy-5-methylbenzonitrile 133.151.0SolidIrritant
Nitric Acid (70%) 63.011.11.41 g/mLCorrosive, Oxidizer
Glacial Acetic Acid 60.05Solvent1.05 g/mLCorrosive, Flammable
Ice/Water 18.02Quench--
Step-by-Step Procedure

Step 1: Solubilization

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Charge the flask with 10.0 g (75.1 mmol) of 2-Hydroxy-5-methylbenzonitrile.

  • Add 50 mL of Glacial Acetic Acid . Stir until the solid is completely dissolved.

  • Place the flask in an ice-salt bath and cool the solution to 0–2°C .

Step 2: Preparation of Nitrating Mixture

  • In a separate small beaker, mix 5.3 mL (approx. 83 mmol) of 70% Nitric Acid with 10 mL of Glacial Acetic Acid .

  • Note: Pre-diluting the nitric acid in acetic acid prevents localized hot spots during addition.

Step 3: Controlled Addition

  • Transfer the Nitric Acid/Acetic Acid mixture to the addition funnel.

  • Add the acid mixture dropwise to the stirred substrate solution.

  • CRITICAL: Adjust the addition rate so the internal temperature never exceeds 5°C . This process should take approximately 30–45 minutes.

  • Upon completion of addition, allow the mixture to stir at 0–5°C for 2 hours .

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) for an additional 1 hour to ensure conversion.

Step 4: Quenching and Isolation

  • Prepare a beaker containing 200 g of crushed ice mixed with 100 mL of water .

  • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Stir the slurry for 30 minutes to ensure all acetic acid diffuses into the aqueous phase.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake copiously with cold water (3 x 50 mL) until the filtrate pH is neutral (pH ~6-7).

Step 5: Purification

  • The crude product often contains trace isomers or oxidation impurities.

  • Recrystallization: Transfer the crude solid to a flask. Add a minimum amount of hot Ethanol (95%) or a mixture of Ethanol/Water (8:2) .

  • Heat to reflux until dissolved, then cool slowly to room temperature, and finally to 0°C.

  • Filter the purified crystals and dry in a vacuum oven at 45°C for 6 hours.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation/TarringTemperature too high (>10°C) or addition too fast. Repeat with stricter cooling.
Low Yield / No Precipitate Product soluble in AcOHEnsure sufficient water volume during quench (at least 4:1 water:acid ratio).
Presence of Dinitro Impurity Excess Nitric AcidCheck stoichiometry. Do not exceed 1.1 equivalents.
Hydrolysis of Nitrile Acid concentration/TempAvoid heating the acidic mixture. Keep quench water cold.

Analytical Validation

Confirm the identity of 2-Hydroxy-5-methyl-3-nitrobenzonitrile using the following parameters:

  • Physical State: Yellow crystalline solid.

  • Melting Point: Expected range 105–110°C (Verify with specific isomer literature, as nitro-cresols vary).

  • IR Spectroscopy:

    • -CN Stretch: Distinct sharp peak at ~2220–2230 cm⁻¹.

    • -NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

    • -OH Stretch: Broad band at 3200–3400 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for two aromatic protons.[1][6]

    • H4 (Doublet): ~8.0 ppm (Deshielded by ortho-nitro).

    • H6 (Doublet): ~7.6 ppm (Meta to nitro).

    • Coupling: Meta-coupling constant (J ~ 2 Hz) indicates protons are at positions 4 and 6, confirming the 3-nitro substitution pattern.

References

  • BenchChem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block. (Accessed 2026).[2][7][8] Protocol adapted from analogous aldehyde nitration.[3]

  • Santa Cruz Biotechnology. 2-Hydroxy-5-methyl-3-nitro-benzaldehyde Product Data. (Accessed 2026).[2][7][8] Confirms stability and existence of the 3-nitro isomer scaffold.

  • Google Patents. US5847231A - Selective nitration of phenol derivatives. Describes the separation of nitrated cyanophenol isomers and directing effects.

  • PubChem. 2-hydroxy-5-methylbenzonitrile Compound Summary. CID 12601848.[8]

  • Arkivoc. Facile, high-yield, regioselective synthesis of ortho-nitrophenols. Discusses alternative mild nitration methods for sensitive phenols.

Sources

coupling reactions using 2-Hydroxy-5-methylbenzonitrile building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Hydroxy-5-methylbenzonitrile in Heterocyclic Scaffold Assembly

Abstract

2-Hydroxy-5-methylbenzonitrile (CAS: 14953-50-5), also known as 4-methyl-2-cyanophenol, represents a high-value "push-pull" synthon in drug discovery. Its orthogonal reactivity—comprising a nucleophilic phenolic hydroxyl group and an electrophilic cyano moiety—enables the rapid assembly of privileged heterocyclic pharmacophores, including benzofurans, benzoxazoles, and 1,2,4-oxadiazoles. This application note provides validated protocols for three distinct synthetic pathways: (1) Thorpe-Ziegler cyclization to 3-aminobenzofurans, (2) Amidoxime-mediated bioisostere synthesis, and (3) C–O bond activation for palladium-catalyzed cross-coupling.

Module 1: The Benzofuran Gateway (Thorpe-Ziegler Cyclization)

Scientific Rationale: The most efficient utility of 2-hydroxy-5-methylbenzonitrile is the "one-pot" or stepwise assembly of 3-aminobenzofurans. This reaction exploits the acidity of the phenol (


) for 

alkylation with an

-haloester, followed by an intramolecular Thorpe-Ziegler cyclization where the resulting carbanion attacks the nitrile.

Mechanism:

  • O-Alkylation: Base-mediated attack of the phenoxide on ethyl bromoacetate.

  • Cyclization: The methylene protons of the ester intermediate are acidic. In the presence of base, the enolate attacks the adjacent nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 3-amino-benzofuran.

Protocol: Synthesis of Ethyl 3-amino-5-methylbenzofuran-2-carboxylate

Reagents:

  • 2-Hydroxy-5-methylbenzonitrile (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-Hydroxy-5-methylbenzonitrile in 20 mL of anhydrous DMF.

  • Base Addition: Add 25 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Dropwise add 11 mmol of ethyl bromoacetate.

  • Reaction: Heat the mixture to

    
     (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The intermediate ether may appear first; prolonged heating ensures cyclization.
    
    • Note: If cyclization is slow, add a catalytic amount of sodium ethoxide (NaOEt) to drive the Thorpe-Ziegler reaction.

  • Work-up: Pour the reaction mixture into 100 mL of ice-water. The product usually precipitates as a solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF/salts, and recrystallize from Ethanol.

Data Output:

Parameter Specification
Yield 75–85%
Appearance Off-white to pale yellow crystalline solid

| Key IR Signals |


 (

),

(Ester C=O) |

Module 2: Nitrile Derivatization (1,2,4-Oxadiazole Bioisosteres)

Scientific Rationale: The nitrile group at the C2 position is a precursor to 1,2,4-oxadiazoles, a common bioisostere for esters and amides in kinase inhibitors. This route proceeds via an amidoxime intermediate, avoiding harsh hydrolysis conditions that might affect the phenolic ring.

Protocol: Synthesis of 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole derivatives

Step 1: Amidoxime Formation

  • Reagents: 2-Hydroxy-5-methylbenzonitrile (1.0 eq), Hydroxylamine hydrochloride (

    
    , 3.0 eq), Triethylamine (
    
    
    
    , 3.0 eq), Ethanol (EtOH).
  • Procedure: Dissolve nitrile in EtOH. Add

    
     and 
    
    
    
    . Reflux for 6–12 hours.
  • Isolation: Evaporate solvent, dilute with water, extract with EtOAc. The product is N'-hydroxy-2-hydroxy-5-methylbenzimidamide.

Step 2: Cyclization to Oxadiazole

  • Reagents: Amidoxime intermediate (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), DMF.
    
  • Procedure: Activate the carboxylic acid with EDC/HOBt in DMF for 30 mins. Add the amidoxime. Stir at RT for 2 hours, then heat to

    
     for 4 hours to effect cyclization.
    
  • Result: Formation of the 1,2,4-oxadiazole ring with the phenol intact for further derivatization.

Module 3: C–O Activation (Triflate-Selective Suzuki Coupling)

Scientific Rationale: To utilize the scaffold in biaryl synthesis, the phenolic OH must be converted into a leaving group. The electron-withdrawing nitrile group at the ortho position activates the phenol, making the resulting triflate highly reactive toward oxidative addition by Palladium(0).

Protocol: Triflation and Cross-Coupling

Part A: Triflate Synthesis

  • Conditions: 2-Hydroxy-5-methylbenzonitrile (1.0 eq), Triflic anhydride (

    
    , 1.2 eq), Pyridine (2.0 eq), DCM, 
    
    
    
    .
  • Execution: Add

    
     dropwise to the phenol/pyridine solution at 
    
    
    
    . Stir for 2 hours.
  • Safety: Quench carefully with saturated

    
    . Isolate the aryl triflate immediately; store under inert gas.
    

Part B: Suzuki-Miyaura Coupling

  • Reagents: Aryl Triflate (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degassed.

  • Procedure: Heat at

    
     for 12 hours under Argon.
    
  • Insight: The nitrile group remains intact, allowing for sequential functionalization (e.g., hydrolysis to amide after coupling).

Visualization: Reaction Pathways & Mechanism[1]

Figure 1: Strategic Reaction Landscape

Caption: Divergent synthesis pathways from the central 2-Hydroxy-5-methylbenzonitrile building block.

ReactionLandscape Start 2-Hydroxy-5-methylbenzonitrile Inter1 O-Alkylation (Ethyl bromoacetate) Start->Inter1 Inter2 Amidoxime Formation Start->Inter2 Inter3 Triflation (Tf2O/Pyridine) Start->Inter3 Prod1 3-Amino-5-methyl- benzofuran-2-carboxylate Inter1->Prod1 Thorpe-Ziegler Cyclization Prod2 1,2,4-Oxadiazole Derivatives Inter2->Prod2 R-COOH Cyclization Prod3 Biaryl Nitriles (Suzuki Coupling) Inter3->Prod3 Pd(0) / Ar-B(OH)2

Figure 2: Mechanism of Benzofuran Formation

Caption: Stepwise mechanism showing the base-mediated intramolecular closure.

BenzofuranMech Step1 Phenol Deprotonation (Phenoxide Ion) Step2 SN2 Attack on Ethyl Bromoacetate Step1->Step2 K2CO3 Step3 Intermediate Ether (CH2 Protons Acidic) Step2->Step3 Step4 Thorpe-Ziegler Cyclization (Enolate attacks Nitrile) Step3->Step4 Base / Heat Final 3-Amino-Benzofuran Product Step4->Final Tautomerization

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Cyclization (Module 1) Base too weak or temperature too low.Switch from

to

or add catalytic NaOEt. Ensure reflux temperature (

).
Hydrolysis of Nitrile (Module 3) Reaction temperature too high during Triflation; aqueous base exposure.Keep Triflation at

. Use anhydrous bases (

) for Suzuki coupling if nitrile hydrolysis is observed.
Low Yield in Oxadiazole (Module 2) Inefficient activation of carboxylic acid.Ensure fresh EDC/HOBt. Alternatively, use acid chlorides with pyridine.

References

  • Synthesis of Benzofurans via Thorpe-Ziegler Cyclization

    • Title: A Review: An Insight on Synthesis of Benzofuran.
    • Source: LBP World / Intern
    • URL:[Link]

  • Oxadiazole Synthesis from Nitriles

    • Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles.[1][2][3]

    • Source: Research Journal of Pharmacy and Technology.
    • URL:[Link]

  • Triflate-Selective Suzuki Coupling

    • Title: Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates.[4]

    • Source: National Science Found
    • URL:[Link]

  • Safety Data & Handling

    • Title: Safety Data Sheet: 2-Hydroxybenzonitrile.[5][6]

    • Source: Thermo Fisher Scientific.

Sources

Topic: Accelerated Synthesis of Bioactive Scaffolds from 2-Hydroxy-5-methylbenzonitrile via Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Hydroxy-5-methylbenzonitrile is a versatile starting material for constructing a variety of heterocyclic scaffolds relevant to medicinal chemistry and materials science. Traditional synthetic routes often require prolonged reaction times, high temperatures, and significant energy consumption. This application note details the principles and protocols for leveraging microwave-assisted organic synthesis (MAOS) to dramatically accelerate the transformation of 2-Hydroxy-5-methylbenzonitrile into high-value 5-methylbenzoxazole derivatives. We provide a comprehensive overview of microwave heating principles, detailed, step-by-step experimental protocols, and strategies for reaction optimization. The methodologies presented herein align with the principles of green chemistry by reducing reaction times, minimizing energy usage, and often improving product yields and purity.[1][2][3][4]

Part 1: The Rationale for Microwave-Assisted Synthesis

Overcoming the Limitations of Conventional Heating

Conventional heating methods transfer energy to a reaction mixture via conduction and convection.[5] Heat is applied externally to the vessel walls and slowly moves inward, creating a significant temperature gradient. This can lead to localized overheating at the vessel surface, potentially causing decomposition of sensitive reagents or products, and results in longer times to reach the target reaction temperature.[5]

Microwave-assisted synthesis represents a paradigm shift in energy delivery.[3][6] Instead of external heating, microwave irradiation passes through the vessel walls and directly couples with molecules in the reaction mixture that possess a dipole moment (polar molecules) or ionic character.[7][8][9]

The Mechanism of Microwave Heating

The rapid, volumetric heating observed in MAOS is primarily driven by two mechanisms:[7][8][10]

  • Dipolar Polarization: Polar molecules, such as solvents or reagents, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation (typically 2.45 GHz).[7][8] This constant reorientation generates intense molecular friction, which is dissipated as heat uniformly throughout the bulk of the solution.[10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces rapid ionic migration. Collisions between these ions and surrounding molecules, coupled with resistance to their movement, generate heat.[7][8]

This direct energy transfer leads to remarkable benefits, including dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced product purity with fewer by-products, and improved reproducibility.[3][4][11] These advantages position MAOS as a cornerstone of modern green chemistry.[1][2][4]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Irradiation) HeatSource External Heat Source (e.g., Hot Plate) VesselWall_C Reaction Vessel Wall (Hottest Point) HeatSource->VesselWall_C Conduction Mixture_C Reaction Mixture (Cooler Core) VesselWall_C->Mixture_C Convection & Conduction (Slow, Inefficient) MWSource Microwave Source (Magnetron) Mixture_M Reaction Mixture (Uniform, Rapid Heating) MWSource->Mixture_M Direct Irradiation (Volumetric & Instantaneous) VesselWall_M Vessel Wall (Largely Transparent)

Figure 1. A comparison of energy transfer in conventional vs. microwave heating.

Part 2: Protocol for Microwave-Assisted Synthesis of 2-Aryl-5-methylbenzoxazoles

The benzoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[12] This protocol details the efficient, one-pot synthesis of 2-Aryl-5-methylbenzoxazoles from 2-Hydroxy-5-methylbenzonitrile through a microwave-assisted condensation/cyclization reaction with various aromatic aldehydes. This method leverages an oxidant, such as iodine, under solvent-free conditions, which is both environmentally benign and highly efficient.[13]

General Reaction Scheme

(Self-generated image, not from search results) 2-Hydroxy-5-methylbenzonitrile reacts with an aromatic aldehyde in the presence of an oxidant under microwave irradiation to yield the corresponding 2-Aryl-5-methylbenzoxazole.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2,5-disubstituted benzoxazoles.[13]

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
2-Hydroxy-5-methylbenzonitrile≥98%Standard VendorStarting material.
Aromatic Aldehyde (e.g., Benzaldehyde)≥99%Standard VendorSee Table 2 for other examples.
Iodine (I₂)Reagent GradeStandard VendorOxidant. Handle in a fume hood.
Potassium Carbonate (K₂CO₃), anhydrous≥99%Standard VendorBase.
10 mL Microwave Process Vial & Stir Bar-CEM, Anton Paar, etc.Must be certified for the reactor used.
Ethyl AcetateACS GradeStandard VendorFor workup and extraction.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard VendorFor quenching excess iodine.
Magnesium Sulfate (MgSO₄), anhydrousACS GradeStandard VendorDrying agent.

Instrumentation

A dedicated, single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) is required for this protocol to ensure precise temperature and pressure control. Domestic microwave ovens should not be used due to the risk of explosion and lack of safety features.[14]

Step-by-Step Procedure

  • Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Hydroxy-5-methylbenzonitrile (0.5 mmol, 66.5 mg), the selected aromatic aldehyde (0.5 mmol), potassium carbonate (0.5 mmol, 69 mg), and iodine (0.5 mmol, 127 mg).[13]

  • Sealing: Securely cap the vial using a septum and cap appropriate for the microwave reactor.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as outlined in the table below. The reaction is typically complete within 10-15 minutes.[13]

    ParameterValueRationale
    Temperature 120 °CProvides sufficient thermal energy for cyclization while minimizing degradation.[13]
    Max Power 200 WDynamic power control to maintain the target temperature.
    Hold Time 10 minDrastically reduced from hours required in conventional heating.[6]
    Pressure Max 250 psi (17 bar)Safety limit. Reaction is performed in a sealed vessel to reach temperatures above the solvent's boiling point.
    Stirring HighEnsures homogeneous heating and mixing of the solid-phase reaction.
  • Cooling & Workup: After irradiation, allow the vial to cool to room temperature (typically via automated cooling jet). Carefully uncap the vial in a fume hood.

  • Extraction: Dilute the reaction mixture with ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to remove excess iodine, followed by brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 2-Aryl-5-methylbenzoxazole.[11]

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results

The application of this microwave-assisted, solvent-free protocol typically results in good to excellent yields of the desired benzoxazole products in a fraction of the time required by conventional methods.

Table 2: Representative Synthesis of 2-Aryl-5-methylbenzoxazoles

EntryAromatic Aldehyde (Ar-CHO)Reaction Time (min)Yield (%)[13]
1Benzaldehyde1085-90%
24-Chlorobenzaldehyde1082-88%
34-Methoxybenzaldehyde1275-80%
44-Nitrobenzaldehyde1267-73%

Yields are based on similar reported procedures and may vary.

Experimental Workflow Diagram

G cluster_workflow Synthesis & Purification Workflow A 1. Reagent Addition (Vial + Stir Bar) B 2. Vial Sealing A->B C 3. Microwave Irradiation (120 °C, 10 min) B->C D 4. Cooling & Workup (EtOAc, Na₂S₂O₃ wash) C->D E 5. Drying & Concentration D->E F 6. Purification (Recrystallization / Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Figure 2. Step-by-step workflow for the microwave-assisted synthesis of benzoxazoles.

Part 3: Optimization & Troubleshooting

Achieving optimal results in microwave synthesis involves the careful consideration of several parameters.

Key Optimization Parameters
  • Temperature: This is often the most critical parameter. A temperature screen (e.g., 100 °C, 120 °C, 140 °C) can quickly identify the optimal point where the reaction rate is maximized without significant product or reactant degradation.[11]

  • Solvent: While the featured protocol is solvent-free, many microwave reactions benefit from a polar solvent that couples efficiently with the microwave field.[14] Solvents with a high dielectric loss factor (tan δ), such as DMF, NMP, or ethanol, are excellent choices.[14] For reactions involving less polar reactants, the choice of a polar solvent is crucial for effective heating.[15]

  • Reaction Time: Monitor reaction progress by TLC or LC-MS at different time points (e.g., 5, 10, 15 minutes) to determine the shortest time required for complete conversion. Excessive irradiation can lead to by-product formation.[11]

  • Catalyst/Reagent Loading: The stoichiometry of reagents like the oxidant or base can be critical. Reducing catalyst loading can improve the green credentials of the synthesis, while insufficient amounts may lead to incomplete reactions.

Troubleshooting Guide

G Start Low or No Yield? Temp Is Temperature Optimized? Start->Temp Time Is Reaction Time Sufficient? Temp->Time Yes Action_Temp Action: Screen T range (e.g., 100-150 °C) Temp->Action_Temp No Reagents Are Reagents Pure & Stoichiometric? Time->Reagents Yes Action_Time Action: Monitor by TLC/LCMS at longer time points Time->Action_Time No Solvent Is Solvent Choice (if any) Appropriate? Reagents->Solvent Yes Action_Reagents Action: Verify reagent purity and molar ratios Reagents->Action_Reagents No End_Good Reaction Optimized Solvent->End_Good Yes Action_Solvent Action: Test high tan δ solvents (DMF, EtOH) Solvent->Action_Solvent No Action_Temp->Time Action_Time->Reagents Action_Reagents->Solvent Action_Solvent->End_Good

Figure 3. Decision tree for troubleshooting low-yield microwave reactions.

Conclusion

Microwave-assisted organic synthesis is a powerful and enabling technology for accelerating chemical transformations. As demonstrated with the synthesis of 5-methylbenzoxazole derivatives from 2-Hydroxy-5-methylbenzonitrile, MAOS provides a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[3][16] By precisely controlling reaction parameters, researchers can significantly shorten development timelines, improve yields, and generate cleaner product profiles, making it an invaluable tool for professionals in chemical research and drug development.

References

  • Microwave chemistry - Wikipedia. (n.d.).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • Microwave Chemistry: A Review. (2009, October 29).
  • On the existence of and mechanism for microwave-specific reaction rate enhancement. (2015, January 16).
  • Microwaves as an Energy Transfer Method in Chemical Processes. (n.d.).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025, November 7).
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. (2019, January 2).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • Microwave Chemistry: General Features and Applications. (2010, November 12).
  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. (2022, November 9).
  • Reducing reaction times in microwave-assisted benzoxazole synthesis. Benchchem. (n.d.).
  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. (n.d.).
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. (2023, January 20).
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24).
  • Microwave-assisted synthesis. Anton Paar Wiki. (n.d.).
  • Microwave-Assisted Technique in Heterocycle Synthesis. ResearchGate. (2025, August 10).

Sources

Application Note: Preparation of Negative Dielectric Anisotropy Liquid Crystals using 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing laterally substituted ester-based liquid crystals using 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7) as a critical building block.

In the design of liquid crystals (LCs) for Vertical Alignment (VA) and IPS (In-Plane Switching) displays, materials with negative dielectric anisotropy (


)  are essential. The introduction of a polar cyano group (-CN) in a lateral position (perpendicular to the molecular long axis) is a proven strategy to achieve this property. 2-Hydroxy-5-methylbenzonitrile is uniquely suited for this application because it provides:
  • Lateral Dipole: The ortho-position of the cyano group relative to the hydroxyl attachment site creates a strong transverse dipole moment.

  • Phase Stabilization: The 5-methyl group (para to the hydroxyl) acts as a terminal short alkyl chain, disrupting highly ordered smectic packing and favoring the desired nematic phase.

Chemical Background & Design Logic

Structural Role of 2-Hydroxy-5-methylbenzonitrile

The target synthesis involves coupling a mesogenic acid core (e.g., 4'-pentylbiphenyl-4-carboxylic acid) with 2-Hydroxy-5-methylbenzonitrile.

  • The Hydroxyl Group (-OH, Pos 2): Serves as the nucleophilic anchor for esterification.

  • The Cyano Group (-CN, Pos 1): Located ortho to the ester linkage. In the final rod-like molecule, this group projects sideways, perpendicular to the director ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . This contributes to 
    
    
    
    , resulting in
    
    
    .
  • The Methyl Group (-CH

    
    , Pos 5):  Located para to the ester linkage. It extends the molecular long axis, enhancing geometrical anisotropy while lowering the melting point compared to unsubstituted analogs.
    
Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis of the target mesogen.

G Acid Mesogenic Acid Core (4'-Pentylbiphenyl-4-carboxylic acid) AcidCl Acid Chloride Intermediate Acid->AcidCl Reflux (80°C) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidCl Product Target Liquid Crystal (2-cyano-4-methylphenyl ester) AcidCl->Product Esterification (0°C to RT) Phenol 2-Hydroxy-5-methylbenzonitrile (Lateral Cyano Precursor) Phenol->Product Base Base Catalyst (Pyridine/TEA) Base->Product HCl Scavenger

Caption: Convergent synthesis pathway for lateral-cyano functionalized liquid crystals via acid chloride intermediate.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazard Note
2-Hydroxy-5-methylbenzonitrile >98%Lateral Cyano PrecursorIrritant, Toxic if swallowed
4'-Pentylbiphenyl-4-carboxylic acid >99%Mesogenic CoreIrritant
Thionyl Chloride (SOCl

)
Reagent GradeChlorinating AgentCorrosive, Reacts violently w/ water
Pyridine / Triethylamine AnhydrousBase CatalystFlammable, Toxic
Dichloromethane (DCM) AnhydrousSolventVolatile, Carcinogen suspect
Step-by-Step Synthesis Procedure
Step 1: Activation of the Mesogenic Core
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
    ).
    
  • Charge: Add 5.0 mmol of 4'-pentylbiphenyl-4-carboxylic acid.

  • Chlorination: Add 10 mL of Thionyl Chloride (excess) and 1 drop of DMF (catalyst).

  • Reaction: Reflux at 80°C for 3 hours until gas evolution (SO

    
    , HCl) ceases and the solution becomes clear.
    
  • Isolation: Remove excess SOCl

    
     under reduced pressure (rotary evaporator). Critical: Add dry toluene and evaporate twice to remove trace thionyl chloride (azeotropic removal).
    
  • Result: Crude acid chloride (yellow solid/oil). Use immediately.

Step 2: Esterification (Coupling)
  • Preparation: Dissolve the freshly prepared acid chloride in 20 mL of anhydrous DCM.

  • Phenol Solution: In a separate flask, dissolve 5.0 mmol of 2-Hydroxy-5-methylbenzonitrile and 6.0 mmol of Pyridine (or Triethylamine) in 15 mL of anhydrous DCM.

  • Addition: Cool the phenol solution to 0°C (ice bath). Dropwise add the acid chloride solution over 20 minutes under nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (Pyridinium hydrochloride) indicates reaction progress.

Step 3: Work-up and Purification
  • Quench: Pour the reaction mixture into 50 mL of ice-cold water.

  • Extraction: Separate the organic layer. Wash sequentially with:

    • 10% HCl (to remove excess pyridine).

    • Saturated NaHCO

      
       (to remove unreacted acid).
      
    • Brine (saturated NaCl).

  • Drying: Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate.
    
  • Chromatography: Purify the crude residue via silica gel column chromatography.

    • Eluent: Hexane:Ethyl Acetate (9:1 v/v).

    • Target Fraction: The lateral cyano ester typically elutes after the unreacted core but before the phenol.

  • Recrystallization: Recrystallize the product from hot Ethanol or an Ethanol/Hexane mixture to achieve LC-grade purity (>99.5%).

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

Verify the structure using


H-NMR (CDCl

, 400 MHz).
  • Diagnostic Signal 1: Singlet at

    
     ppm (Ar-CH
    
    
    
    , methyl group).
  • Diagnostic Signal 2: Aromatic protons of the benzonitrile ring will show a specific splitting pattern (1,2,4-substitution). The proton ortho to the CN and meta to the ester is often shielded/deshielded distinctively.

  • Absence of OH: Disappearance of the broad phenolic -OH peak (

    
     ppm).
    
Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is required to identify the mesophases.

  • Protocol: Heat/Cool at 5°C/min.

  • Expected Transitions:

    • Cr

      
       N:  Melting point (Crystal to Nematic).
      
    • N

      
       I:  Clearing point (Nematic to Isotropic).
      
    • Note: The lateral methyl group typically lowers the Cr

      
      N transition compared to the unsubstituted analog, broadening the nematic range.
      
Dielectric Anisotropy Measurement

To confirm the "Negative


" property:
  • Fill a commercially available test cell (vertical alignment, homeotropic anchoring) with the synthesized LC.

  • Measure capacitance (

    
    ) vs. Voltage (
    
    
    
    ) or Frequency.
  • Criterion: For negative

    
    , the director aligns perpendicular to the applied field. The dielectric constant 
    
    
    
    (measured in homeotropic alignment) should be lower than
    
    
    (measured in planar alignment).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh SOCl

.
No Mesophase (Isotropic only) Impurities disrupting orderRecrystallize twice. Purity < 99% kills LC phases.
Smectic Phase Dominance Core is too rigidThe 5-methyl group usually suppresses smectic phases. If smectic persists, mix with a eutectic LC host (e.g., Merck ZLI series).
Coloration (Yellowing) Oxidation of PhenolPerform coupling under strict Nitrogen atmosphere.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

    • Context: Discusses the role of lateral substituents (F, CN) in tuning dielectric anisotropy and viscosity.
  • Gray, G. W., & Kelly, S. M. (1989).[1] The Synthesis and Transition Temperatures of Some Lateral Monofluoro-substituted 4,4''-Dialkyl- and 4,4''-Alkoxyalkyl-1,1':4',1''-terphenyls. Journal of the Chemical Society, Perkin Transactions 2, (12), 2041-2053. Link

    • Context: Foundational work on how lateral substitution affects melting points and phase stability.
  • Merck Patent GmbH. (2009). Liquid Crystalline Medium and Liquid Crystal Display. US Patent Application 20090267027. Link

    • Context: Describes industrial formulations using l
  • Imrie, C. T., et al. (2012). Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. Beilstein Journal of Organic Chemistry, 8, 341–347. Link

    • Context: Provides protocols for esterification of cyanobiphenyl deriv
  • PubChem. (2025). 2-Hydroxy-5-methylbenzonitrile (Compound Summary). Link

    • Context: Verification of chemical structure and physical properties.[2][3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxy-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of 2-Hydroxy-5-methylbenzonitrile .

Synthesizing this bifunctional building block presents unique chemoselectivity challenges due to the presence of both a nucleophilic phenolic hydroxyl group and an electrophilic nitrile precursor. Below, we dissect the mechanistic pitfalls and provide self-validating troubleshooting protocols for the two primary synthetic pathways: Aldoxime Dehydration and Palladium-Catalyzed Cyanation .

Mechanistic Workflows

AldoximeDehydration A 5-Methylsalicylaldehyde C 5-Methylsalicylaldoxime A->C Oximation B NH2OH·HCl B->C E 2-Hydroxy-5- methylbenzonitrile C->E Dehydration D SO2F2 / Et3N D->E

Caption: Workflow for 2-Hydroxy-5-methylbenzonitrile synthesis via aldoxime dehydration.

PdCyanation A 2-Bromo-4-methylphenol D 2-Hydroxy-5- methylbenzonitrile A->D Cross-Coupling B Zn(CN)2 B->D C Pd(Xantphos)Cl2 C->D Catalyst

Caption: Palladium-catalyzed cyanation of 2-bromo-4-methylphenol to the target nitrile.

Troubleshooting & FAQs

Q: Why is my yield low when dehydrating 5-methylsalicylaldoxime using acetic anhydride, and why do I isolate a major byproduct? A: The low yield is a direct result of poor chemoselectivity. Acetic anhydride acts as both a dehydrating agent and an acylating agent. During the harsh thermal dehydration (120–160 °C), the highly nucleophilic phenolic hydroxyl group undergoes competitive O-acetylation, forming 2-acetoxy-5-methylbenzonitrile as a major byproduct [2]. To recover the target product, an additional alkaline hydrolysis step is required, which inherently lowers the overall yield. Causality & Solution: To bypass this, switch to a chemoselective dehydrating agent such as Sulfuryl Fluoride (SO₂F₂). As demonstrated in 1 [1], SO₂F₂ in the presence of triethylamine forms a highly reactive sulfonyl ester intermediate specifically with the oxime hydroxyl group. This intermediate undergoes rapid


-elimination at room temperature to yield the nitrile, leaving the phenolic hydroxyl completely untouched.

Q: In the Palladium-catalyzed cyanation of 2-bromo-4-methylphenol, I am observing significant debromination (forming 4-methylphenol). How do I prevent this? A: Debromination is a classic symptom of competitive protodemetalation outcompeting the desired reductive elimination step in the catalytic cycle. Causality & Solution: After the oxidative addition of the aryl bromide to the Pd(0) center, the Pd(II) complex undergoes transmetalation with the cyanide source. If the subsequent reductive elimination is slow, adventitious moisture or protic sources (like the phenol group itself) will protonate the Pd-aryl bond. To solve this, utilize a bidentate ligand with a large bite angle, such as Xantphos. The wide geometric bite angle forces the aryl and cyanide ligands closer together on the Pd center, drastically accelerating reductive elimination and suppressing the debromination pathway. This is a critical parameter in2 [3].

Q: What is the safest and most effective cyanide source for the cross-coupling route? A: Zinc cyanide (Zn(CN)₂) is strongly preferred over NaCN, KCN, or CuCN. It is highly stable and its partial solubility in polar aprotic solvents (like DMA) provides a slow, controlled release of cyanide ions. This prevents "catalyst poisoning"—a phenomenon where excess free cyanide strongly coordinates to the Pd center, forming inactive palladate complexes that halt the catalytic cycle [2].

Quantitative Data: Yield & Condition Comparison

Synthetic RouteKey Reagents / CatalystTemp (°C)Reaction TimeTypical YieldPrimary Byproduct Risk
Aldoxime Dehydration (Traditional) Acetic Anhydride120 - 1602 - 5 h60 - 70%2-Acetoxy-5-methylbenzonitrile
Aldoxime Dehydration (Modern) SO₂F₂, Et₃N20 - 250.5 - 1 h90 - 95%None (Water is the only byproduct)
Pd-Catalyzed Cyanation Zn(CN)₂, Pd(Xantphos)Cl₂8512 - 18 h80 - 86%4-Methylphenol (Debromination)

Validated Experimental Protocols

Protocol A: Chemoselective Dehydration of 5-Methylsalicylaldoxime

Objective: Convert 5-methylsalicylaldoxime to 2-hydroxy-5-methylbenzonitrile without protecting the phenol group.

  • Setup: In a flame-dried round-bottom flask, dissolve 5-methylsalicylaldoxime (10 mmol) in anhydrous acetonitrile (20 mL).

  • Base Addition: Add triethylamine (20 mmol) to the solution.

    • Validation Check: The solution should remain clear. A TLC check (Hexane:EtOAc 4:1) will establish the baseline Rf of the starting oxime.

  • Reagent Introduction: Introduce SO₂F₂ gas into the reaction mixture via a balloon at room temperature.

    • Validation Check: A mild exotherm will be observed within the first 5 minutes, confirming the causal formation of the sulfonyl ester intermediate.

  • Reaction Monitoring: Stir for 30-60 minutes.

    • Validation Check: The reaction is self-validating when the lower Rf oxime spot completely disappears on the TLC plate, replaced by a distinct, higher Rf spot corresponding to the nitrile.

  • Workup: Quench with water, extract with EtOAc, and concentrate. The high chemoselectivity typically requires no column chromatography, yielding pure product.

Protocol B: Palladium-Catalyzed Cyanation of 2-Bromo-4-methylphenol

Objective: Direct cyanation of the aryl bromide using a controlled cyanide release mechanism.

  • Setup: In a rigorously dried Schlenk flask under N₂, combine 2-bromo-4-methylphenol (50.0 mmol), Zn(CN)₂ (27.5 mmol), and Pd(Xantphos)Cl₂ (2.5 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 300 mL) and N,N-diisopropylethylamine (DIPEA, 75.0 mmol).

    • Validation Check: The initial mixture will appear as a yellow/orange suspension. The presence of undissolved Zn(CN)₂ is normal and necessary for the controlled release of cyanide.

  • Heating: Heat the mixture to 85 °C and stir overnight.

    • Validation Check: As the active Pd(0) catalytic cycle initiates, the solution will deepen in color. Warning: If the solution turns completely black with a thick metallic precipitate within the first 30 minutes, the catalyst has deactivated (Pd black formation) due to oxygen ingress or solvent impurities.

  • Filtration: Cool to room temperature and filter through a pad of Celite to remove zinc salts and catalyst residues.

  • Workup:

    • Validation Check: If a milky emulsion forms during the subsequent aqueous wash, add a saturated EDTA solution. EDTA will chelate the residual zinc ions, instantly breaking the emulsion and allowing clean phase separation.

  • Purification: Purify via silica gel chromatography to isolate the target nitrile.

References

  • Zhao, Y., Mei, G., Wang, H., Zhang, G., & Ding, C. (2019). SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles. Synlett.
  • BenchChem. Literature review on 2-Hydroxybenzonitrile synthesis. BenchChem.
  • Ambeed. 6627-55-0 | 2-Bromo-4-methylphenol. Ambeed.

Sources

Technical Support Center: Purification of 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Hydroxy-5-methylbenzonitrile (also known as 2-cyano-4-methylphenol) is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals. Its purity is paramount because phenolic impurities can act as radical scavengers or catalyst poisons in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide addresses the specific challenges of purifying this compound, notably its tendency to "oil out" due to hydrogen bonding and the separation of regioisomers formed during synthesis (e.g., from the formylation of p-cresol).

Physicochemical Profile
PropertyDataNotes
CAS Number 51282-90-7Unique identifier for verification.
Molecular Formula C₈H₇NOMW: 133.15 g/mol .[1]
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Solubility Soluble in alcohols, EtOAc, Toluene.Sparingly soluble in water; soluble in aqueous base (phenolate formation).
Acidity (pKa) ~7-8 (Predicted)Acidic phenolic proton; sensitive to basic impurities.

Solvent Selection & Solubility Strategy

The choice of solvent is the single most critical variable. For phenolic nitriles, we recommend a two-solvent system (solvent/anti-solvent) or a single polar solvent with a steep solubility curve.

Recommended Solvent Systems
SystemCompositionProsCons
Ethanol / Water Primary Recommendation. Dissolve in hot EtOH, add warm H₂O to turbidity.Green chemistry compliant; excellent removal of non-polar starting materials.Risk of "oiling out" if water is added too quickly.
Toluene Single solvent. Heat to boiling, cool slowly.Excellent for removing polar tarry impurities.Lower yield; higher toxicity.
Ethyl Acetate / Hexanes Dissolve in min. hot EtOAc, add Hexanes.Good for removing isomeric byproducts.Flammability; rapid evaporation can cause crusting.
Decision Logic: Solvent Selection Flowchart

SolventSelection Start Start: Crude 2-Hydroxy-5-methylbenzonitrile SolubilityTest Perform Solubility Test (100 mg) Start->SolubilityTest IsSolubleHot Soluble in Hot Ethanol? SolubilityTest->IsSolubleHot Impurities Nature of Impurities? IsSolubleHot->Impurities Yes EthanolWater Use Ethanol/Water System (Standard Protocol) Impurities->EthanolWater General/Unknown Toluene Use Toluene (For Tarry/Polar Impurities) Impurities->Toluene Dark/Tarry EtOAcHex Use EtOAc/Hexanes (For Isomer Separation) Impurities->EtOAcHex Isomeric Mix

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.

Technical Support: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/supersaturated. Corrective Action:

  • Re-heat: Bring the mixture back to a boil to redissolve the oil.

  • Add Solvent: Add a small amount (1-2 mL) of the better solvent (e.g., Ethanol) to lower the saturation slightly.

  • Seed: Cool very slowly to just below the saturation point and add a seed crystal of pure 2-Hydroxy-5-methylbenzonitrile.

  • Vigorous Stirring: If oil droplets form, vigorous stirring can sometimes induce nucleation.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Presence of oxidized phenolic impurities or polymerization byproducts. Corrective Action:

  • Activated Charcoal: During the hot dissolution step, add activated charcoal (1-2% by weight). Stir for 5-10 minutes, then perform a hot filtration through Celite or a pre-warmed funnel before cooling. Note: Do not add charcoal to a boiling solution; cool slightly first to prevent boil-over.

Q3: My yield is low (<50%). Where is my product?

Diagnosis: The product is too soluble in the cold solvent or too much solvent was used. Corrective Action:

  • Concentrate Mother Liquor: Evaporate the filtrate (mother liquor) to half its volume and cool again to obtain a "second crop" of crystals.

  • Check pH: Ensure the solution is not basic. Phenols form water-soluble phenolates in basic conditions. Acidify with dilute HCl if necessary to keep the phenol protonated and less water-soluble.

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

Objective: Purify crude 2-Hydroxy-5-methylbenzonitrile to >98% purity.

Materials:

  • Crude 2-Hydroxy-5-methylbenzonitrile[2]

  • Solvent A: Ethanol (95% or absolute)

  • Solvent B: Deionized Water

  • Equipment: Hot plate, Erlenmeyer flask, magnetic stir bar, Buchner funnel.

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60-70°C) required to just dissolve the solid. Swirl constantly.

  • Decolorization (Optional): If the solution is dark, add activated charcoal (see Q2 above) and filter hot.

  • Precipitation: While keeping the solution hot (but not boiling), slowly add warm Water dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot Ethanol to clear the turbidity. The solution should now be saturated.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Tip: Slow cooling yields purer, larger crystals.

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C or air dry until constant weight.

Analytical Verification

Do not assume purity based on appearance. Verify using the following metrics:

MethodAcceptance Criteria
HPLC Purity > 98% (Area %). Look for removal of p-cresol peak.
1H NMR Confirm integration of methyl group (singlet, ~2.3 ppm) and aromatic protons. Absence of solvent peaks.[3][4]
Melting Point Sharp range (typically within 2°C). Compare to literature or authentic standard.

References

  • BenchChem. Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (Contextual data on phenolic recrystallization). Link

  • Sigma-Aldrich. Solvent Miscibility and Solubility Tables. (Solvent selection parameters). Link

  • ChemScene. Product Data: 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7).[1] (Compound identification and purity standards). Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General recrystallization theory and seeding strategies). Link

  • PubChem. Compound Summary: 2-Hydroxy-5-methylbenzonitrile. (Physical property database).[5][6][7] Link

Sources

Technical Support Center: Solvent Selection for 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for 2-Hydroxy-5-methylbenzonitrile , structured as an interactive, high-level troubleshooting resource.

CAS: 51282-90-7 | Formula: C₈H₇NO | Mol.[1][2][3] Weight: 133.15 g/mol [1][2]

Welcome to the Application Science Helpdesk. This guide addresses the physicochemical behavior of 2-Hydroxy-5-methylbenzonitrile (HMB).[1][2][3] Unlike simple solvents, this molecule possesses a "push-pull" electronic structure—an electron-withdrawing nitrile group ortho to an electron-donating hydroxyl group, with a lipophilic methyl handle.[1][2][3]

This duality creates specific solubility challenges, particularly regarding "oiling out" during crystallization and pH-dependent solubility during extraction.[1][2][3]

Part 1: Solubility Profile & Solvent Screening

The "Why" Behind the Choice: HMB is a phenolic nitrile . Its solubility is governed by three competing factors:

  • The Phenolic Hydroxyl (-OH): Provides H-bond donation; makes the compound acidic (pKa ≈ 7.3–7.8).[1][2][3]

  • The Nitrile (-CN): A strong dipole that accepts H-bonds; increases solubility in polar aprotic solvents.[1][2][3]

  • The Methyl/Aromatic Core: Requires lipophilic interaction (London dispersion forces).[2][3]

Solubility Matrix

Data summarized from structural analogs (e.g., salicylonitrile) and synthesis protocols.[3]

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMA, DMF, DMSO Excellent Preferred for Reactions. High dipole moment stabilizes the molecule.[1][2][3] Used in cyanation reactions (e.g., from 2-bromo-4-methylphenol).[1][2][3]
Polar Aprotic Acetonitrile (MeCN) Good Preferred for HPLC. Dissolves HMB well but may not hold high concentrations at -20°C.
Protic Methanol, Ethanol Good Preferred for Transfer. Excellent solubility due to H-bonding.[1][2][3] Risk of "oiling out" if water is added too quickly.[2][3]
Chlorinated DCM, Chloroform Moderate/Good Preferred for Extraction. Good solubility for the neutral protonated form.[2][3]
Ethers THF, Ethyl Acetate Moderate Good for general handling; THF is excellent for reactions involving bases.[2][3]
Aliphatics Hexane, Heptane Poor Anti-Solvent. HMB will precipitate or oil out.[2][3] Used to crash product out of Toluene or EtOAc.[2][3]
Aqueous Water (pH < 7) Poor Practically insoluble in neutral/acidic water.[2][3]
Aqueous Water (pH > 9) Soluble Forms the phenoxide salt (deep yellow color likely).[2][3]

Part 2: Interactive Troubleshooting Workflows

Scenario A: "My product is oiling out during recrystallization."

Diagnosis: HMB has a relatively low melting point (approx.[2][3][4] solid/oil boundary depending on purity) and high affinity for organic solvents.[2][3] When an anti-solvent (like water or hexane) is added too fast, the compound separates as a liquid (oil) rather than a crystal lattice.[3]

Protocol: The "Cloud Point" Control

  • Dissolution: Dissolve crude HMB in the minimum amount of warm Ethanol or Toluene (approx. 50-60°C).[1][2][3]

  • Seeding: Cool to room temperature. If no crystals form, add a single seed crystal or scratch the glass.[3]

  • Anti-solvent Addition:

    • If using Ethanol: Add Water dropwise extremely slowly. Stop immediately when a faint turbidity (cloudiness) persists.[2][3]

    • If using Toluene: Add Heptane dropwise.[1][2][3]

  • Re-heating: If it oils out immediately, reheat until clear, add 5% more solvent, and cool slower (wrap flask in foil/towel).

Scenario B: "I cannot extract the compound from the reaction mixture."

Diagnosis: You are likely extracting at the wrong pH.[3] The phenolic proton makes HMB acidic.[3]

  • At pH > 8: HMB is deprotonated (anionic) and stays in the Water layer.[3]

  • At pH < 6: HMB is protonated (neutral) and moves to the Organic layer.[3]

Visual Workflow: The pH Swing Extraction

ExtractionLogic Start Crude Reaction Mixture (Contains HMB) CheckPH Check pH of Aqueous Layer Start->CheckPH Basic pH > 9 (Basic) HMB is soluble in WATER (Impurities in Organic) CheckPH->Basic If Basic Acidic pH < 5 (Acidic) HMB is soluble in ORGANIC (Salts in Water) CheckPH->Acidic If Acidic Action1 Wash with EtOAc/DCM (Discard Organic Layer) Basic->Action1 Remove non-polar impurities Action3 Extract with EtOAc/DCM (Keep Organic Layer) Acidic->Action3 Isolate Product Action2 Acidify with 1M HCl to pH ~3-4 Action1->Action2 Action2->Acidic

Figure 1: The "pH Swing" logic ensures high recovery of phenolic nitriles by leveraging their acidity.[1][2]

Part 3: Synthesis & Reaction Solvent Guide

Context: Synthesis of HMB often involves cyanation of 2-bromo-4-methylphenol or dehydration of oximes.[1][2][3]

Q: Why is DMA (Dimethylacetamide) recommended for synthesis? A:

  • Thermal Stability: Cyanation reactions (e.g., Rosenmund-von Braun) often require temperatures >120°C. DMA boils at ~165°C, allowing high-energy reflux without pressure vessels.[1][2][3]

  • Solvation of Anions: If using CuCN or Zn(CN)₂, DMA effectively solvates the metal cation, leaving the cyanide anion "naked" and more nucleophilic.[3]

  • H-Bond Acceptance: DMA stabilizes the phenolic proton of the starting material, preventing side reactions.[1][2][3]

Q: How do I remove DMA during work-up? A: DMA is water-miscible but has a high boiling point.[1][2][3] Do not try to rotovap it off directly.

  • Protocol: Dilute the reaction mixture with 10x volume of Water (or 1M HCl). Extract the product into Ethyl Acetate (3x). Wash the combined Ethyl Acetate layers with saturated LiCl solution (2x) to pull residual DMA back into the aqueous phase.[3]

Part 4: Analytical Method (HPLC)

Issue: "I see peak tailing or splitting in HPLC." Root Cause: The phenolic group ionizes at neutral pH (inside the column), leading to mixed species (neutral phenol vs. phenoxide anion).[3]

Recommended Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).[2][3] The acid keeps the phenol protonated (neutral).

  • Solvent B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B.

  • Detection: UV @ 210 nm (Nitrile) and 254 nm (Aromatic).[2][3]

References & Authority[1][2][3][5][6]

  • Synthesis Protocol & Solvent Usage:

    • Source: Ambeed & ChemScene Product Data.[1][2][3]

    • Context: Synthesis from 2-bromo-4-methylphenol using Zn(CN)₂ in DMA (Dimethylacetamide) at 85°C.[1][2][3][5]

    • Link:[1][2][3]

  • Physical Property Verification:

    • Source: BLD Pharm & ChemicalBook.[2][3]

    • Context: Confirmation of CAS 51282-90-7 identity and solid state properties.[1][2][3]

    • Link:[2][3]

  • General Phenolic Nitrile Handling:

    • Source: PubChem Compound Summary (Salicylonitrile analogs).[2][3]

    • Context: pKa estimation (~7.0-7.[1][2][3]8) and acidity-based extraction logic.

    • Link:[1][2][3]

Sources

preventing side reactions during 2-Hydroxy-5-methylbenzonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxy-5-methylbenzonitrile Hydrolysis

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the hydrolysis of 2-Hydroxy-5-methylbenzonitrile to its corresponding carboxylic acid, 2-Hydroxy-5-methylbenzoic acid. This conversion, while conceptually straightforward, is frequently complicated by competing side reactions that can drastically reduce yield and purity. This document provides in-depth troubleshooting, validated protocols, and the fundamental chemical principles required to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the hydrolysis of 2-Hydroxy-5-methylbenzonitrile. Each answer provides a mechanistic explanation for the problem and offers practical, actionable solutions.

Q1: My final yield is significantly lower than expected, and I suspect a major byproduct is being formed. What is the most likely side reaction?

A1: The most common and yield-reducing side reaction is the decarboxylation of the desired product, 2-Hydroxy-5-methylbenzoic acid, to form p-cresol.

This is a well-known issue for salicylic acid and its derivatives. The ortho-hydroxyl group actively participates in the reaction, stabilizing the transition state for the loss of carbon dioxide, particularly under elevated temperatures. Both strong acid and strong base conditions can promote this unwanted pathway.

  • Under Acidic Conditions: Protonation of the carbonyl group facilitates decarboxylation.

  • Under Basic Conditions: The formation of a phenoxide and carboxylate dianion, coupled with high temperatures, can still lead to decarboxylation.

The diagram below illustrates the desired hydrolysis pathway versus this competing decarboxylation reaction.

G cluster_main Desired Hydrolysis Pathway Start 2-Hydroxy-5-methylbenzonitrile Amide Intermediate Amide Start->Amide Step 1: H₂O (Acid or Base) Product Desired Product (2-Hydroxy-5-methylbenzoic acid) Amide->Product Step 2: H₂O (Acid or Base) SideProduct Side Product (p-Cresol) Product->SideProduct Decarboxylation (Heat, Δ)

Caption: Desired hydrolysis pathway vs. the decarboxylation side reaction.

Solution: The most effective strategies involve either carefully controlling reaction conditions to disfavor decarboxylation or temporarily masking the hydroxyl group's activity using a protecting group (see Q3). For direct hydrolysis, minimizing reaction temperature and time is critical.

Q2: My reaction mixture turns dark brown or black upon heating. What is causing this decomposition?

A2: The discoloration is typically due to the oxidation of the phenolic hydroxyl group.

Phenols, especially under basic conditions and in the presence of trace oxygen, are susceptible to oxidation, which can lead to the formation of highly colored quinone-type species and complex polymeric tars. High temperatures and prolonged reaction times exacerbate this issue.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Purge the solvent and the reaction vessel thoroughly before adding reagents.[1]

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Temperature Control: Avoid excessive temperatures. The goal is to find a temperature that allows for a reasonable reaction rate without significant decomposition. A temperature range of 80-100°C is often a good starting point for optimization.[2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long heating times. Quench the reaction as soon as the starting material is consumed.

Q3: How can I completely prevent decarboxylation and other phenol-related side reactions?

A3: The most robust and reliable method is to use a protecting group for the hydroxyl functionality. [3]

A protecting group strategy involves three key stages: (1) chemically modifying the hydroxyl group to make it inert, (2) performing the nitrile hydrolysis, and (3) removing the protecting group to reveal the final product.[3][4]

G Start Starting Material (2-Hydroxy-5-methylbenzonitrile) Protect Step 1: Protect -OH group Start->Protect ProtectedNitrile Protected Nitrile Protect->ProtectedNitrile Hydrolyze Step 2: Hydrolyze -CN group ProtectedNitrile->Hydrolyze ProtectedAcid Protected Acid Hydrolyze->ProtectedAcid Deprotect Step 3: Deprotect -OH group ProtectedAcid->Deprotect FinalProduct Final Product (High Purity & Yield) Deprotect->FinalProduct

Caption: General workflow for a protecting group strategy.

The ideal protecting group must be stable to the strong acidic or basic conditions of the hydrolysis but removable under conditions that do not harm the final product.[5]

Protecting GroupProtection ReagentStabilityDeprotection MethodAdvantages/Disadvantages
Methyl Ether Dimethyl sulfate (DMS), NaHVery Stable (Acid & Base)HBr or BBr₃Adv: Very robust. Disadv: Harsh deprotection conditions may not be suitable for complex molecules.
Benzyl Ether (Bn) Benzyl bromide (BnBr), K₂CO₃Stable (Acid & Base)Catalytic Hydrogenolysis (H₂, Pd/C)Adv: Mild, neutral deprotection.[4] Disadv: Not compatible with other reducible groups (e.g., alkenes, alkynes).
t-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, ImidazoleStable (Base), Labile (Acid)Tetrabutylammonium fluoride (TBAF) or HClAdv: Easily removed under mild conditions. Disadv: May not be stable enough for prolonged, harsh acid hydrolysis.

The Benzyl ether is often an excellent choice, offering robust protection and a very clean, mild deprotection step. A detailed protocol for this strategy is provided below.

Q4: My hydrolysis seems to stop at the 2-Hydroxy-5-methylbenzamide intermediate. How do I drive the reaction to completion?

A4: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and the intermediate amide can sometimes be slow to hydrolyze further. [6][7][8]

The conversion of the amide to the carboxylic acid requires a second nucleophilic attack by water (in acid) or hydroxide (in base) on the amide carbonyl.[9] If this step is slow, the amide may be isolated as the main product.

Solutions:

  • Increase Reaction Time: As a first step, simply extending the reflux time (e.g., from 4 hours to 8-12 hours) can often be sufficient to push the reaction to completion. Continue to monitor by TLC.

  • Increase Reagent Concentration: Using a more concentrated acid or base solution can accelerate the second hydrolysis step. For instance, moving from 10% NaOH to 20% NaOH.

  • Increase Temperature: Cautiously increasing the reaction temperature can improve the rate. However, this must be balanced against the increased risk of decarboxylation and decomposition (see Q1 and Q2). This is generally the last resort if other methods fail.

Comparative Analysis: Acid vs. Base Catalyzed Hydrolysis

For direct hydrolysis (without protecting groups), both acidic and basic conditions can be employed, but they have distinct advantages and disadvantages for this specific substrate.

ParameterAcid-Catalyzed Hydrolysis (e.g., 50% H₂SO₄)Base-Catalyzed Hydrolysis (e.g., 15% NaOH)
Mechanism Protonation of the nitrile nitrogen activates it for nucleophilic attack by water.[10]Direct nucleophilic attack of the hydroxide ion on the nitrile carbon.[6][11]
Product Isolation The carboxylic acid is formed directly in the reaction mixture and precipitates upon cooling or dilution.A carboxylate salt (e.g., sodium 2-hydroxy-5-methylbenzoate) is formed. A separate acidification step is required to precipitate the final product.[8][12]
Side Reactions Can promote decarboxylation, especially at high temperatures. Risk of sulfonation with concentrated H₂SO₄.Higher risk of phenol oxidation (discoloration). Decarboxylation can still occur at high temperatures.
Recommendation Generally less favored due to harsh conditions and difficulty controlling side reactions.[13]Often preferred. The reaction can typically be run at lower temperatures, and the workup, while involving an extra step, allows for better control of product isolation.

Validated Experimental Protocols

Protocol 1: Optimized Base-Catalyzed Hydrolysis

This protocol is designed to maximize the yield of the desired acid by using moderate conditions to limit decarboxylation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Hydroxy-5-methylbenzonitrile (1.0 eq).

  • Inerting: Purge the flask with nitrogen for 5-10 minutes.

  • Reagent Addition: Add a degassed 15% (w/v) aqueous solution of sodium hydroxide (NaOH) (approx. 10 mL per gram of nitrile).

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-105°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting nitrile spot has disappeared (typically 6-10 hours).

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice-water bath.

  • Acidification: Slowly and with vigorous stirring, add cold 6M hydrochloric acid (HCl) until the pH of the solution is ~1-2 (check with pH paper). A white precipitate of 2-Hydroxy-5-methylbenzoic acid will form.[14]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.[15]

  • Drying & Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot water.

Protocol 2: Benzyl Protection & Deprotection Strategy

This method provides the highest yield and purity by completely avoiding decarboxylation.

Part A: Protection of the Hydroxyl Group

  • Setup: Dissolve 2-Hydroxy-5-methylbenzonitrile (1.0 eq) in acetone in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Alkylation: Add benzyl bromide (BnBr) (1.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction, filter off the K₂CO₃, and evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude 2-(benzyloxy)-5-methylbenzonitrile, which can often be used directly in the next step.

Part B: Hydrolysis of Protected Nitrile

  • Procedure: Subject the 2-(benzyloxy)-5-methylbenzonitrile from Part A to the base-catalyzed hydrolysis conditions described in Protocol 1 .

  • Workup: After the reaction is complete, perform the same acidic workup. The product, 2-(benzyloxy)-5-methylbenzoic acid, will precipitate and can be collected by filtration.

Part C: Deprotection (Hydrogenolysis)

  • Setup: Dissolve the 2-(benzyloxy)-5-methylbenzoic acid from Part B in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (approx. 5-10 mol% Pd).

  • Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until TLC shows complete removal of the benzyl group (typically 2-4 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.

  • Isolation: Evaporate the solvent under reduced pressure to yield the final, high-purity 2-Hydroxy-5-methylbenzoic acid.

Troubleshooting Decision Tree

If you are experiencing issues, follow this logical guide to diagnose and solve the problem.

G Start Problem: Low Yield or Impure Product CheckTLC Analyze crude product by TLC/¹H NMR. What is the main component? Start->CheckTLC Decarbox Major byproduct is p-cresol. CheckTLC->Decarbox Decarboxylation Product Amide Major component is intermediate amide. CheckTLC->Amide Unreacted Intermediate Degradation Product is dark/oily. Complex mixture observed. CheckTLC->Degradation Decomposition Sol_Decarbox Cause: Decarboxylation Solutions: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use a protecting group strategy (Protocol 2). Decarbox->Sol_Decarbox Sol_Amide Cause: Incomplete Hydrolysis Solutions: 1. Increase reaction time. 2. Use more concentrated base/acid. 3. Cautiously increase temperature. Amide->Sol_Amide Sol_Degradation Cause: Oxidation/Decomposition Solutions: 1. Run under inert (N₂/Ar) atmosphere. 2. Use degassed solvents. 3. Lower reaction temperature. Degradation->Sol_Degradation

Caption: A decision tree for troubleshooting common hydrolysis issues.

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Brauer, G. M., & Burns, F. R. (1957). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards, 59(3), 203. [Link]

  • Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. [Link]

  • Histed, M. J., & Satchell, D. P. N. (1990). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (4), 549-553. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Wang, D., & Diao, T. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(42), 14959-14963. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(6), 2240-2242. [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Wang, D., & Diao, T. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie (International ed. in English), 58(42), 14959–14963. [Link]

  • Eldex. Hydrolysis/Derivatization Station Operator's Manual. [Link]

Sources

removing impurities from crude 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and API purification, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7).

This guide abandons generic advice in favor of mechanistic causality. We will leverage the distinct acid-base properties of the phenolic hydroxyl group and the coordination chemistry of transition metal contaminants to establish a self-validating purification workflow.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My crude 2-hydroxy-5-methylbenzonitrile is heavily contaminated with neutral starting materials (e.g., 2-methoxy-5-methylbenzonitrile). How do I separate them efficiently without chromatography? A1: You must exploit the ionizable nature of the phenolic hydroxyl group via an acid-base extraction[1]. 2-Hydroxy-5-methylbenzonitrile has a pKa of approximately 10. When treated with a strong aqueous base like Sodium Hydroxide (NaOH), the phenol is deprotonated to form a highly water-soluble sodium phenolate salt. Neutral impurities lacking an acidic proton will remain entirely in the organic phase[2].

Mechanistic Caution: Do not use Sodium Bicarbonate (NaHCO₃) for this step. The conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.4. Because the phenol (pKa ~10) is a weaker acid than carbonic acid, bicarbonate is thermodynamically incapable of deprotonating it[3]. NaOH (conjugate acid pKa 15.7) is strictly required to drive the equilibrium toward the phenolate salt.

Q2: My synthesis utilized a Palladium-catalyzed cyanation (e.g., using Pd(Xantphos)Cl₂). How do I reduce residual Palladium to meet pharmaceutical limits (<10 ppm)? A2: Standard aqueous workups and recrystallizations are notoriously ineffective at removing coordinated transition metals. You must use a functionalized silica scavenger, such as SiliaMetS® Thiol[4]. The causality here is governed by Hard-Soft Acid-Base (HSAB) theory. Palladium (Pd⁰ or Pd²⁺) acts as a "soft" Lewis acid. Thioether and thiol groups act as "soft" Lewis bases. This soft-soft interaction creates a highly favorable thermodynamic binding affinity (ΔH, ΔG), allowing the silica-bound sulfur to strip Palladium away from your product[5]. The silica is then simply filtered away[6].

Q3: After the acid-base extraction, I still see 2-bromo-4-methylphenol in my NMR. Why didn't the extraction remove it? A3: Acid-base extraction separates molecules by pKa class, not by individual structure[1]. Since 2-bromo-4-methylphenol is also a phenol (pKa ~9.5), it co-extracts into the NaOH layer alongside your product. To separate structurally similar impurities within the same pKa class, you must rely on differential solubility (recrystallization from toluene or hexanes/EtOAc) or silica gel column chromatography.

Part 2: Quantitative Data Presentation

To streamline your purification strategy, compare your expected impurities and scavenger efficiencies using the standardized data below.

Table 1: Impurity Profiling and Targeted Removal Strategies

Impurity TypeExample CompoundPhysicochemical PropertyPrimary Purification Strategy
Neutral Organics 2-Methoxy-5-methylbenzonitrileNon-ionizable at pH 14Acid-Base Extraction (Discard Organic Phase)
Unreacted Phenols 2-Bromo-4-methylphenolpKa ≈ 9.5 (Ionizable)Recrystallization / Column Chromatography
Metal Catalysts Palladium / CopperSoft Lewis AcidsThiol-functionalized Silica Scavenging
Inorganic Salts Zinc Cyanide residuesHighly Water SolubleAqueous Wash (Discard Aqueous Phase)

Table 2: Palladium Scavenging Efficiency (using SiliaMetS Thiol)

Initial Pd ConcentrationScavenger Equivalents (vs. Pd)SolventTemp (°C)Time (h)Final Pd Concentration
1500 ppm5 eq.Ethyl Acetate25 °C4 h< 50 ppm
1500 ppm10 eq.Ethyl Acetate40 °C12 h< 10 ppm

Part 3: Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Acid-Base Extraction

This protocol isolates the phenolic product from neutral organic impurities.

  • Dissolution: Dissolve the crude 2-hydroxy-5-methylbenzonitrile in a water-immiscible organic solvent (e.g., Diethyl Ether or Dichloromethane).

  • Deprotonation: Add an equal volume of 1M aqueous NaOH to the separatory funnel. Shake vigorously and vent.

    • Self-Validation Checkpoint: The aqueous layer must test at pH > 12 using pH paper. If it is lower, add more NaOH. The product is now in the aqueous layer[2].

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which now contains the neutral impurities).

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring magnetically.

    • Self-Validation Checkpoint: As the pH drops below 2, the solution will turn violently cloudy or precipitate a solid. This optical change confirms the sodium phenolate has successfully re-protonated into the water-insoluble 2-hydroxy-5-methylbenzonitrile[1].

  • Recovery: Extract the cloudy aqueous mixture 3 times with fresh Diethyl Ether. Combine the new organic layers.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium Scavenging

This protocol removes trace heavy metals prior to final crystallization.

  • Preparation: Dissolve the semi-pure product from Protocol A in Ethyl Acetate (approx. 10 mL per gram of product).

  • Scavenger Addition: Add SiliaMetS® Thiol silica gel. Calculate the mass to equal 10 molar equivalents relative to the initial Palladium catalyst loading used in your synthesis[6].

  • Incubation: Stir the suspension vigorously at 40 °C for 12 hours under an inert atmosphere (Nitrogen or Argon).

    • Self-Validation Checkpoint: If the initial solution was dark yellow/brown due to Pd residues, it should noticeably clarify to a pale yellow or colorless state as the metal binds to the solid silica[4].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-bound silica. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentration: Evaporate the filtrate to yield the highly purified, metal-free product.

Part 4: Process Visualization

The following diagram maps the logical flow of the purification protocols, highlighting phase distribution and impurity elimination.

G Crude Crude 2-Hydroxy-5-methylbenzonitrile (Contains Pd, Neutral Impurities) Dissolve Dissolve in Org. Solvent Add Aqueous NaOH Crude->Dissolve Split1 Phase Separation Dissolve->Split1 Org1 Organic Phase (Neutral Impurities - Discard) Split1->Org1 Top Layer Aq1 Aqueous Phase (Sodium Phenolate Salt) Split1->Aq1 Bottom Layer Acidify Acidify with HCl (pH < 2) Extract with Org. Solvent Aq1->Acidify Split2 Phase Separation Acidify->Split2 Aq2 Aqueous Phase (Inorganic Salts - Discard) Split2->Aq2 Bottom Layer Org2 Organic Phase (Phenol Product) Split2->Org2 Top Layer Scavenge Add Thiol Silica Scavenger (Bind Pd Residues) Org2->Scavenge Filter Filter & Concentrate Scavenge->Filter Pure Pure 2-Hydroxy-5-methylbenzonitrile Filter->Pure

Workflow for the purification of 2-Hydroxy-5-methylbenzonitrile via extraction and scavenging.

References

  • Organic Acid-Base Extractions Chemistry Steps [Link]

  • Acid–base extraction Wikipedia[Link]

  • 4.8: Acid-Base Extraction Chemistry LibreTexts[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance Dalton Transactions (RSC Publishing)[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications[Link]

Sources

optimizing temperature for 2-Hydroxy-5-methylbenzonitrile alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization & Troubleshooting Guide

Executive Summary: The Thermal "Goldilocks Zone"

Welcome to the technical support center. You are likely optimizing the Williamson ether synthesis of 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol).

This substrate presents a specific chemical conflict:

  • The Ortho-Nitrile Effect: The electron-withdrawing cyano group at the ortho position increases the acidity of the phenol (

    
    ), facilitating easy deprotonation. However, it simultaneously delocalizes the negative charge, making the resulting phenoxide a weaker nucleophile  that requires thermal energy to overcome the activation barrier for 
    
    
    
    attack.
  • The Thermal Ceiling: Excessive heat triggers two critical failure modes: Nitrile Hydrolysis (conversion to amide) and C-Alkylation (thermodynamic control).

Your objective is to maintain the reaction within the Kinetic Window (


)  while strictly managing solvent dryness to prevent hydrolysis.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

To troubleshoot effectively, you must understand the competing pathways.

  • Path A (Desired): O-Alkylation.[1][2] This is the Kinetic Product . It forms faster at moderate temperatures due to the high charge density on the oxygen atom.

  • Path B (Undesired): C-Alkylation.[3] This is the Thermodynamic Product . At high temperatures (

    
    ), the reaction becomes reversible or favors the more stable carbon-carbon bond formation, particularly on the ring positions activated by the phenoxide resonance.
    
  • Path C (Fatal): Nitrile Hydrolysis.[4][5] In the presence of trace water and base at high temperatures, the nitrile hydrolyzes to the primary amide.

Visualizing the Pathway

ReactionPathways Start Substrate: 2-Hydroxy-5-methylbenzonitrile Phenoxide Intermediate: Phenoxide Anion Start->Phenoxide Base (K2CO3) Deprotonation Hydrolysis Impurity B: Amide (Hydrolysis) Start->Hydrolysis Path C: Moisture + Heat (Base catalyzed) O_Prod Target Product: O-Alkyl Ether Phenoxide->O_Prod Path A: Kinetic Control (50-80°C, Polar Aprotic) C_Prod Impurity A: C-Alkylated Ring Phenoxide->C_Prod Path B: Thermodynamic (>100°C, Protic Solvent)

Figure 1: Reaction pathways showing the divergence between the desired kinetic product (O-alkylation) and thermal side-reactions.

Troubleshooting Guide (FAQ Format)

Scenario A: "My conversion is stalled at 60-70% despite refluxing."

Diagnosis: This is likely a Solubility vs. Nucleophilicity bottleneck.[3] The ortho-cyano group stabilizes the phenoxide so strongly that it aggregates with the cation (usually


), reducing its reactivity.

Corrective Actions:

  • Temperature Check: If you are using Acetone (boiling point

    
    ), the temperature is likely too low to overcome the activation energy for this deactivated nucleophile. Switch to Acetonitrile (reflux 
    
    
    
    ) or DMF (
    
    
    ).
  • Catalysis: Add 5-10 mol% 18-Crown-6 (if using

    
    ) or TBAI (Tetrabutylammonium iodide) . This sequesters the cation, creating a "naked" phenoxide that is significantly more reactive at the same temperature.
    
  • Agitation: Ensure the heterogeneous base (

    
    ) is finely ground. Surface area limits the deprotonation rate.
    
Scenario B: "I see a new impurity peak (M+18) growing over time."

Diagnosis: This is Nitrile Hydrolysis .[4][5][6][7][8] The "M+18" mass corresponds to the addition of water (


), converting the 

group to

(amide).

Root Cause:

  • Wet Solvent: Using non-anhydrous DMF or Acetone at high temperatures (

    
    ) with a carbonate base creates a perfect hydrolysis environment.
    
  • Overheating: You are pushing the temperature to compensate for slow kinetics, but triggering side reactions.

Corrective Actions:

  • Strict Anhydrous Protocol: Use molecular sieves (

    
    ) in your solvent for 24 hours prior to use.
    
  • Lower Temperature: Cap your reaction at

    
     . If the reaction is slow, use a better leaving group (e.g., switch from Alkyl Chloride to Alkyl Bromide or Iodide) rather than increasing heat.
    
Scenario C: "The reaction mixture turned dark/black."

Diagnosis: Oxidative degradation or Polymerization . Electron-rich phenols (even with the nitrile) are susceptible to oxidation at high temperatures in air.

Corrective Actions:

  • Inert Atmosphere: This reaction must be run under Nitrogen or Argon.[9]

  • Temperature Limit: Do not exceed

    
    . Above this, DMF can decompose to form dimethylamine, which can react with your alkylating agent or the nitrile.
    

Data Summary: Solvent & Temperature Selection

SolventReflux Temp (

C)
SuitabilityRisk FactorRecommendation
Acetone 56LowLowToo slow for this deactivated phenol. Only use for very reactive alkyl halides (e.g., Allyl bromide).
Acetonitrile 82High LowIdeal balance. High enough for kinetics, low enough to prevent hydrolysis.
DMF 153 (Run at 60-90)HighMediumExcellent solubility, but difficult workup. Risk of decomposition >

C.
Ethanol/Water 78Zero Critical DO NOT USE. Protic solvents favor C-alkylation and hydrolysis.

Validated Experimental Protocol

Objective: Synthesis of 2-alkoxy-5-methylbenzonitrile via Williamson Ether Synthesis.

Reagents:
  • Substrate: 2-Hydroxy-5-methylbenzonitrile (

    
     eq)
    
  • Alkylating Agent: Alkyl Bromide (

    
     eq)
    
  • Base:

    
     (Anhydrous, granular, ground) (
    
    
    
    eq)
  • Solvent: Acetonitrile (Anhydrous) (

    
     volumes)
    
Step-by-Step Procedure:
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Add 2-Hydroxy-5-methylbenzonitrile and Acetonitrile. Stir until dissolved.

  • Deprotonation: Add

    
    . The mixture will be heterogeneous.[10]
    
    • Critical Step: Stir at

      
       for 30 minutes . This allows phenoxide formation before the alkylating agent is exposed to heat, reducing side reactions.
      
  • Addition: Add the Alkyl Bromide dropwise.

  • Reaction Phase:

    • Heat to

      
       (Gentle Reflux) .
      
    • Monitor: Check HPLC/TLC at 2 hours.

    • Optimization: If

      
       conversion at 4 hours, add 
      
      
      
      TBAI (Phase Transfer Catalyst). Do not increase temp.
  • Workup: Cool to room temperature. Filter off solids (

    
     and excess 
    
    
    
    ). Concentrate filtrate.[1][3] Partition between EtOAc and Water.

Decision Logic: Optimization Workflow

Follow this logic gate to determine your next experimental move.

OptimizationTree Start Start Optimization (Standard: MeCN, 80°C) CheckYield Check Conversion (4h) Start->CheckYield HighYield >90% Conversion Proceed to Workup CheckYield->HighYield LowYield <50% Conversion CheckYield->LowYield CheckImpurity Check Impurity Profile LowYield->CheckImpurity Clean Clean Profile (Just Slow) CheckImpurity->Clean Kinetic Issue Dirty High Impurities (Amide/C-Alkyl) CheckImpurity->Dirty Thermodynamic Issue Action1 Add Catalyst (TBAI) OR Switch to DMF Clean->Action1 Action2 LOWER Temp to 60°C Check Water Content Dirty->Action2

Figure 2: Decision tree for troubleshooting reaction outcomes based on conversion and impurity profiles.

References

  • BenchChem. Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Retrieved from

  • Royal Society of Chemistry (RSC). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Reaction Chemistry & Engineering. Retrieved from

  • Organic Syntheses. General Procedures for Williamson Ether Synthesis. Org.[1][3][11][12][13][14] Synth. Coll. Vol. 6, p.203. Retrieved from

  • PharmaXChange. Phenolates: O-alkylation vs C-alkylation Thermodynamics. Retrieved from

  • Chemistry Steps. Hydrolysis of Nitriles to Amides and Acids. Retrieved from

Sources

addressing low reactivity of nitrile group in 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxy-5-methylbenzonitrile Reactivity Guide

Core Technical Analysis: The "Phenolate Trap"

Why is this reaction failing? The primary reason for the low reactivity of the nitrile group in 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol) is electronic deactivation , specifically the "Phenolate Trap."

  • The Electronic Effect: The hydroxyl group at the ortho position is a strong Electron Donating Group (EDG). Under basic conditions (common for nitrile hydrolysis), the phenol is deprotonated to form a phenolate anion .

  • Resonance Deactivation: The phenolate oxygen acts as a powerful

    
    -donor (+M effect). It pushes electron density into the benzene ring and, via conjugation, significantly increases the electron density at the nitrile carbon.
    
  • Nucleophilic Repulsion: A nitrile carbon must be electrophilic (electron-poor) to accept nucleophiles (like

    
     or 
    
    
    
    ).[1] The phenolate turns the nitrile carbon into an electron-rich center, effectively "turning off" its reactivity.

Visualizing the Deactivation Mechanism The following diagram illustrates the resonance structures that deactivate the nitrile group.

DeactivationMechanism Substrate 2-Hydroxy-5-methylbenzonitrile Base Basic Conditions (OH-) Substrate->Base Deprotonation Phenolate Phenolate Anion (Strong +M Donor) Base->Phenolate Forms Ar-O(-) Resonance Resonance Structure: Negative Charge on Nitrile N Phenolate->Resonance Electron delocalization Reactivity Nitrile Carbon: Electron Rich (Deactivated) Resonance->Reactivity Decreases Electrophilicity Result Nucleophilic Attack BLOCKED Reactivity->Result

Caption: Figure 1.[2] The "Phenolate Trap" mechanism showing how basic conditions deactivate the nitrile carbon towards nucleophilic attack.

Troubleshooting Guides & Protocols

Scenario A: Hydrolysis to Amide or Carboxylic Acid

User Issue: "I tried refluxing in 10% NaOH, but I only recovered starting material." Diagnosis: You are in the Phenolate Trap. The basic conditions generated the unreactive phenolate species.

Solution 1: The "Oxidative Hydrolysis" (Radical-Polar Crossover) Use alkaline hydrogen peroxide. The hydroperoxide anion (


) is a super-nucleophile (alpha-effect) and can attack even deactivated nitriles.
  • Reagents: 30%

    
    , 20% NaOH, Methanol/DMSO.
    
  • Protocol:

    • Dissolve 1.0 eq of nitrile in DMSO (or MeOH).

    • Add 2.0 eq of 6M NaOH. (Solution turns yellow due to phenolate).

    • Cool to 0°C.

    • Dropwise add 5-10 eq of 30%

      
      . Caution: Exothermic. 
      
    • Allow to warm to RT. Monitor by TLC.[3][4]

    • Mechanism:

      
       attacks the nitrile to form the peroxyimidate, which collapses to the Primary Amide .
      
    • Note: To get the Acid, you must isolate the amide and then hydrolyze it with Nitrous Acid (

      
      ) or harsh acid reflux.
      

Solution 2: The "Protection" Strategy (Highest Reliability) If you need the carboxylic acid (5-methylsalicylic acid) and direct hydrolysis fails, you must mask the phenol.

  • Step 1: Protection. React nitrile with Benzyl Bromide (

    
    ) and 
    
    
    
    in Acetone to form 2-(benzyloxy)-5-methylbenzonitrile .
  • Step 2: Hydrolysis. The O-Bn group is far less electron-donating than

    
    . Reflux this intermediate in KOH/EtOH. It will hydrolyze smoothly to the acid.
    
  • Step 3: Deprotection. Hydrogenation (

    
    , Pd/C) removes the benzyl group to yield the target hydroxy-acid.
    
Scenario B: Nucleophilic Addition (Grignard/Organolithium)

User Issue: "I added MeMgBr to make the ketone, but I got a messy mixture and mostly recovered starting material." Diagnosis: The acidic phenolic proton (


) quenched your Grignard reagent immediately, releasing methane gas. The resulting phenolate magnesium salt is insoluble and electronically deactivated.

Protocol: The "Sacrificial Base" Method If you cannot protect the phenol, you must use a sacrificial base to deprotonate the phenol before adding the nucleophile.

  • Step 1: Dissolve substrate in anhydrous THF.

  • Step 2: Cool to 0°C. Add 1.1 eq of NaH (Sodium Hydride) or iPrMgCl (TurboGrignard). Wait for gas evolution to cease.

    • Result: You now have the Magnesium Phenolate.

  • Step 3: Add 1.2 - 1.5 eq of your reactive Grignard (

    
    ).
    
    • Note: You may need to reflux this mixture because the phenolate still deactivates the nitrile electronically.

  • Step 4: Acidic workup (

    
    ) hydrolyzes the intermediate imine to the ketone.
    
Scenario C: Tetrazole Synthesis (Bioisostere)

User Issue: "Sodium azide reaction is too slow." Diagnosis: The nitrile is not electrophilic enough for the azide ion.

Protocol: Lewis Acid Activation Use Zinc Bromide (


) as a catalyst. It coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon, overcoming the phenolate deactivation.
  • Reagents:

    
     (1.5 eq), 
    
    
    
    (1.0 eq), Water/Isopropanol (1:1).
  • Conditions: Reflux at 80-100°C for 12-24h.

  • Workup: Acidify to pH 2 to precipitate the tetrazole.

Comparative Data: Reaction Conditions

MethodConditionsYield (Est.)ProsCons
Base Hydrolysis 20% NaOH, Reflux, 24h< 10%CheapFails due to phenolate deactivation.
Acid Hydrolysis 70%

, 140°C
60-70%DirectCharring/Polymerization risk.
Oxidative (

)
NaOH,

, RT
85-95%Mild, FastStops at Amide . Hard to go to Acid.
Protection Route 1. BnBr 2. KOH 3.

> 90%Very Clean3 Steps. Higher cost.

Decision Matrix for Optimization

Use this workflow to select the correct protocol for your specific end-goal.

DecisionMatrix Start Goal: React 2-Hydroxy-5-methylbenzonitrile Target What is the Target? Start->Target Amide Target: Primary Amide Target->Amide Acid Target: Carboxylic Acid Target->Acid Ketone Target: Ketone (Grignard) Target->Ketone MethodAmide Use H2O2 / NaOH (Radical Hydrolysis) Amide->MethodAmide CheckScale Is Scale > 100g? Acid->CheckScale MethodGrignard Use 2.5 eq Grignard (1st eq acts as base) Ketone->MethodGrignard PathAcidInd Use 70% H2SO4 (140°C) (Pinner-like) CheckScale->PathAcidInd Yes (Cost priority) PathAcidLab Protect OH (Bn/Me) -> Hydrolyze -> Deprotect CheckScale->PathAcidLab No (Purity priority)

Caption: Figure 2. Experimental decision matrix for selecting the optimal synthetic route.

Frequently Asked Questions (FAQs)

Q1: Can I use the Ritter reaction to make a tert-butyl amide? A: Yes, but you must use concentrated sulfuric acid or TFA/H2SO4 . The acidic conditions protonate the nitrile nitrogen (activating it) and the phenol remains protonated (neutral), reducing the deactivation. However, be careful of sulfonation of the electron-rich aromatic ring at high temperatures.

Q2: Why does the reaction turn bright yellow/orange when I add base? A: This is the formation of the phenolate anion . It is a visual indicator that you have generated the deactivated species. If the color persists and no reaction occurs, switch to Acid Catalysis or the Peroxide method.

Q3: Can I use microwave irradiation? A: Absolutely. Microwave heating is highly recommended for nitriles. It can overcome the activation energy barrier caused by the electronic deactivation. Try 150°C for 20 mins in 50%


.

References

  • Chemistry Steps. (2024). Converting Nitriles to Amides and Carboxylic Acids: Mechanisms and Conditions.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Nitrile Hydrolysis: Recent Literature and Protocols. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Trash to Treasure: Eco-Friendly Synthesis of Amides by Nitriles Hydrolysis.[6] Retrieved from [Link]

  • Master Organic Chemistry. (2023). Acidic Hydrolysis of Nitriles: Mechanism and Examples. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Hydroxy-5-methylbenzonitrile Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) is a critical intermediate in the synthesis of pharmaceuticals and fine chemicals. While the pure solid is typically off-white to beige, solutions are prone to rapid colorimetric shifts. These changes are rarely random; they are specific chemical indicators of environmental stress.

This guide addresses the three most common color deviations: Pink/Brown (Oxidation) , Violet/Blue (Metal Chelation) , and Yellow (pH/Ionization) .

Diagnostic Matrix

Use this table to identify the likely root cause based on the visual evidence in your reactor or vial.

Observed ColorPrimary CauseChemical MechanismImmediate Action
Pink / Red Early OxidationFormation of quinone radicals or quinone methides.Purge with

; Add antioxidant (e.g., Ascorbic acid).
Brown / Black Advanced OxidationPolymerization of benzoquinones (Humic-like substances).Irreversible. Discard and repurify.
Violet / Blue Metal ContaminationFe(III)-Phenolate Complexation (Charge Transfer).Add EDTA (1.1 eq of metal); Acid wash glassware.
Bright Yellow pH ShiftDeprotonation to Phenolate anion (Bathochromic shift).Adjust pH < 6.0; Check buffer composition.

Troubleshooting & Protocols

Issue 1: The Solution Turns Pink or Brown (Oxidation)

The Science: The phenolic hydroxyl group at the C2 position is electron-rich, making it susceptible to radical attack. In the presence of dissolved oxygen and light, 2-Hydroxy-5-methylbenzonitrile oxidizes to form 5-methyl-1,2-benzoquinone . Even trace amounts (ppm level) of this quinone appear pink/red. Over time, these quinones polymerize into dark brown, insoluble aggregates.

Corrective Workflow:

  • The "Nitrogen Spurge" Test:

    • Prepare a fresh solution in a glovebox or under a strict Argon/Nitrogen blanket.

    • Result: If the solution remains colorless, oxygen is the culprit.

  • Add an Antioxidant:

    • If the application permits, add Sodium Bisulfite (0.1%) or Ascorbic Acid to the solution. These act as sacrificial reducing agents, reverting quinones back to the phenol form.

  • Light Protection:

    • Store all stock solutions in amber glass. UV light accelerates the radical abstraction of the phenolic hydrogen.

Issue 2: The Solution Turns Violet, Blue, or Green (Metal Chelation)

The Science: Phenols are classic ligands for transition metals. The "Ferric Chloride Test" is a standard qualitative assay for phenols because they form highly colored complexes with Iron(III).[1] The nitrile group (CN) and the hydroxyl group (OH) can act as a bidentate ligand system, stabilizing these complexes.

  • Violet: Typically indicates Fe(III) contamination.

  • Green: Can indicate Copper(II) or mixed-valence iron complexes.

Protocol: The EDTA Limit Test

  • Step 1: Aliquot 5 mL of the discolored solution.

  • Step 2: Add 10 mg of Disodium EDTA (a strong chelator).

  • Step 3: Vortex for 30 seconds.

  • Observation: If the color fades or turns pale yellow, the issue is metal contamination (likely from steel spatulas, non-passivated reactors, or low-grade solvents).

Issue 3: The Solution Turns Yellow (pH Effects)

The Science: The nitrile group (-CN) at the C1 position is electron-withdrawing.[2] This pulls electron density from the ring, making the phenolic proton (OH) more acidic than in unsubstituted phenol.

  • Neutral Form (pH < 7): Colorless/Beige.

  • Anionic Form (pH > 8): Yellow. The loss of the proton creates a phenolate anion. The negative charge delocalizes across the ring and the nitrile group, lowering the energy gap for electron excitation, which shifts absorption into the visible spectrum (yellow).

Correction:

  • Measure the pH.[3][4] If it is above 7.0, acidify slightly with 0.1M HCl. The color should instantly revert to colorless.

Visualizing the Chemistry

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Problem: Solution Color Change CheckColor Observe Color Start->CheckColor Pink Pink / Brown CheckColor->Pink Oxidative Stress Violet Violet / Blue CheckColor->Violet Trace Metals Yellow Yellow / Orange CheckColor->Yellow Basic pH Oxidation Cause: Oxidation (Quinone Formation) Pink->Oxidation Metals Cause: Metal Complex (Fe3+ Contamination) Violet->Metals pH Cause: Ionization (Phenolate Formation) Yellow->pH ActionOx Action: Degas (N2), Add Antioxidants Oxidation->ActionOx ActionMet Action: Add EDTA, Acid Wash Glassware Metals->ActionMet ActionpH Action: Adjust pH < 6.0 pH->ActionpH

Caption: Step-by-step diagnostic flow for identifying the root cause of color instability in 2-Hydroxy-5-methylbenzonitrile.

Figure 2: Chemical Mechanisms of Color Change

Mechanism Phenol 2-Hydroxy-5-methylbenzonitrile (Colorless / Beige) Protonated Form Quinone 5-Methyl-1,2-benzoquinone (Pink / Red) Oxidation Product Phenol->Quinone Oxidation (O2/Light) Phenolate Phenolate Anion (Yellow) Deprotonated Form Phenol->Phenolate pH > pKa (~8.0) Complex Fe(III)-Phenolate Complex (Violet / Purple) Chelation Phenol->Complex + Fe(III) Ions

Caption: Mechanistic pathways transforming the colorless starting material into colored impurities.

Frequently Asked Questions (FAQ)

Q: Can I use the solution if it has turned slightly pink? A: For qualitative work, yes. For quantitative HPLC or spectral analysis, no . The pink color indicates the presence of quinones, which have high molar extinction coefficients and will interfere with UV-Vis detection (typically at 254 nm and 280 nm).

Q: Why does the color change happen faster in methanol than in dichloromethane? A: Protic solvents like methanol can stabilize the transition states of phenol oxidation and support the ionization of the phenol to the phenolate. Additionally, dissolved oxygen solubility varies by solvent.

Q: How do I remove the color if I cannot remake the solution? A:

  • For Metals (Violet): Pass the solution through a silica plug or treat with Chelex resin.

  • For Oxidation (Pink): If the oxidation is minor, adding a drop of dilute sodium bisulfite solution may bleach the color, but the degradant remains in solution. Purification (recrystallization) is recommended.

References

  • PubChem. (n.d.).[5] 2-Hydroxy-5-methylbenzonitrile (Compound).[5][6][7] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Mijangos, F., et al. (2006).[3] Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology. (Explains the mechanism of phenol-to-quinone oxidation and color evolution). Retrieved from [Link]

  • Cheng, G. A., et al. (2026).[4] Iron—Polyphenol Complex Formation and Skin Discoloration. ResearchGate. (Details the violet/blue coloration mechanism of iron-phenol complexes). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Hydroxy-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols for researchers and drug development professionals working with 2-Hydroxy-5-methylbenzonitrile (also known as 2-cyano-4-methylphenol).

The Steric & Electronic Challenge

Derivatizing this molecule presents unique challenges due to the ortho-relationship between the hydroxyl (-OH) and nitrile (-CN) groups. This proximity creates a strong intramolecular hydrogen bond and significant steric shielding. Furthermore, the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group at position 5 create a complex electronic push-pull system that dictates the molecule's reactivity[1].

FAQ 1: Why is my O-alkylation yielding poor results and C-alkylated byproducts?

Q: When attempting a standard Williamson ether synthesis (K₂CO₃ / Acetone) on 2-Hydroxy-5-methylbenzonitrile, my yields are below 50%, and I am observing significant C-alkylation. How can I force exclusive O-alkylation?

A: You must disrupt the tight ion pair and the intramolecular hydrogen bonding by changing your solvent system and base.

Expertise & Mechanistic Causality

The ortho-nitrile group creates a physical barrier (steric hindrance) and an electrostatic barrier (intramolecular hydrogen bonding with the phenolic -OH). When you use a mild base like K₂CO₃ in a standard polar solvent like acetone, the resulting potassium phenoxide remains a "tight ion pair." The oxygen is poorly solvated and less nucleophilic, allowing the softer carbon atoms of the aromatic ring to compete for the electrophile, leading to C-alkylation[1].

To overcome this, you must use a solvent that strongly solvates the metal cation but leaves the phenoxide anion "naked" and highly reactive. As demonstrated in recent methodological advances, switching to a Superbase/DMSO system or utilizing Phase-Transfer Catalysis (PTC) dramatically enhances O-alkylation rates and completely suppresses C-alkylation[2].

Quantitative Comparison of Alkylation Conditions
Reaction SystemBaseSolventTemperatureReaction TimePrimary OutcomeEst. O-Alkylation Yield
Standard WilliamsonK₂CO₃Acetone60 °C (Reflux)12–24 hMixed O/C-alkylation40–60%
Strong Base / AproticNaHDMF0 °C to RT4–8 hPredominant O-alkylation70–85%
Superbase / AproticKOHDMSORoom Temp2–4 hExclusive O-alkylation>90%
Phase-Transfer (PTC)NaOH (aq)Toluene/H₂O40–110 °C2–8 hHigh O-alkylation85–95%

Data synthesized from Benchchem application notes and MDPI etherification protocols[1],[2].

O_Alkylation A 2-Hydroxy-5-methylbenzonitrile B Phenoxide Formation (Base added) A->B Deprotonation C Standard Solvent (e.g., Acetone) B->C Tight Ion Pair D DMSO or PTC (Enhanced Solvation) B->D Naked Phenoxide E Low Yield O-Alkylation + C-Alkylation C->E Steric Clash F High Yield Exclusive O-Alkylation D->F Rapid Substitution

Mechanistic pathway of O-alkylation highlighting the role of solvent in overcoming steric hindrance.

Self-Validating Protocol: KOH/DMSO Mediated O-Alkylation
  • Setup: To a dry round-bottom flask, add 2-Hydroxy-5-methylbenzonitrile (1.0 eq) and finely powdered KOH (2.0 eq).

  • Solvation: Add anhydrous DMSO to achieve a 0.5 M concentration. Stir at room temperature for 15 minutes. Validation check: The solution will turn a deep, vibrant yellow/orange, confirming the formation of the naked phenoxide.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). Validation check: The starting phenol (lower Rf, stains strongly with KMnO₄) will disappear, replaced by a higher Rf spot (O-alkylated product).

  • Workup: Quench with ice water to precipitate the product. Extract with dichloromethane, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate.

FAQ 2: How do I successfully hydrolyze the nitrile group without degrading the molecule?

Q: I am trying to hydrolyze the nitrile group to a carboxylic acid or amide using NaOH/H₂O, but the reaction stalls completely, and I recover unreacted starting material. Why?

A: The basic conditions deprotonate the ortho-hydroxyl group, creating a resonance effect that physically repels the hydroxide nucleophile.

Expertise & Mechanistic Causality

Nitrile hydrolysis requires a nucleophile (like OH⁻) to attack the electrophilic carbon of the -CN group. However, 2-Hydroxy-5-methylbenzonitrile has a relatively low pKa (~7.47)[3]. Under basic hydrolysis conditions, the phenol is immediately deprotonated to a phenoxide anion. The phenoxide oxygen is a powerful pi-donor (+R effect), pushing massive electron density into the aromatic ring and directly onto the ortho-nitrile carbon. This eliminates the electrophilicity of the nitrile carbon, making nucleophilic attack by hydroxide impossible. To solve this, you must mask the hydroxyl group via O-protection prior to hydrolysis.

Nitrile_Hydrolysis A Target: Nitrile Hydrolysis B Direct Basic Hydrolysis A->B D O-Protection (e.g., Benzylation) A->D Circumvent +R effect C Phenoxide Formation (+R effect deactivates -CN) B->C Base deprotonates -OH C->B Reaction Stalls E Hydrolysis (NaOH / H2O / EtOH) D->E F Successful Amide/Acid E->F Nucleophilic Attack

Workflow demonstrating the necessity of O-protection to enable ortho-nitrile hydrolysis.

Self-Validating Protocol: Protection-Hydrolysis Sequence
  • Protection (Benzylation): React 2-Hydroxy-5-methylbenzonitrile with benzyl bromide (1.1 eq) and K₂CO₃ (1.5 eq) in DMF at 60 °C for 4 hours. Extract and concentrate to yield 2-(benzyloxy)-5-methylbenzonitrile.

  • Hydrolysis: Dissolve the protected nitrile in a 1:1 mixture of Ethanol and 20% aqueous NaOH. Reflux at 100 °C for 12–24 hours. Validation check: Evolution of ammonia (NH₃) gas can be detected using damp red litmus paper held over the condenser, confirming the breakdown of the nitrile to the carboxylate.

  • Deprotection: Subject the resulting 2-(benzyloxy)-5-methylbenzoic acid to catalytic hydrogenation (Pd/C, H₂, Methanol, RT) to cleave the benzyl ether, yielding the final ortho-hydroxybenzoic acid derivative.

FAQ 3: How can I synthesize sulfamate derivatives for Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs)?

Q: I am synthesizing DASIs and need to convert the phenol of 2-cyano-4-methylphenol into a sulfamate. Standard conditions (sulfamoyl chloride / DCM / Et₃N) are failing. What is the correct approach?

A: The ortho-cyano group severely reduces the nucleophilicity of the phenol. You must use a highly polar solvent like DMA and a large excess of the sulfamoylating agent.

Expertise & Mechanistic Causality

In the development of Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs), converting a sterically hindered phenol into a sulfamate is a critical step[3]. The ortho-cyano group in 2-cyano-4-methylphenol (an alternative nomenclature for 2-Hydroxy-5-methylbenzonitrile) acts as a strong electron-withdrawing group (-I, -R). This lowers the pKa of the phenol to approximately 7.47 (compared to ~10.2 for unsubstituted phenols)[3].

While this lowered pKa makes the resulting sulfamate an excellent leaving group (which is highly desirable for irreversible inhibition of the Steroid Sulfatase enzyme in breast cancer models), it makes the starting phenolic oxygen a very poor nucleophile. Standard mild conditions fail because the phenol cannot effectively attack the sulfamoyl chloride. The reaction must be forced using N,N-dimethylacetamide (DMA) as a solvent, which highly activates the electrophile[3].

Self-Validating Protocol: DMA-Mediated Sulfamoylation
  • Reagent Preparation: Ensure sulfamoyl chloride (ClSO₂NH₂) is freshly prepared or rigorously dried, as it degrades rapidly in the presence of moisture.

  • Reaction Setup: Dissolve 2-cyano-4-methylphenol (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA) at 0 °C under an argon atmosphere.

  • Addition: Add a large excess of sulfamoyl chloride (4.0 to 5.0 eq) portion-wise. Do not add an external amine base like triethylamine, as it can cause the sulfamoyl chloride to rapidly decompose into unreactive sulfene intermediates.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup & Validation: Pour the mixture into cold brine and extract with ethyl acetate. Validation check: TLC (DCM:MeOH 95:5) will show the highly polar sulfamate product migrating significantly lower than the starting phenol. The product spot will not stain with standard phenolic stains (e.g., Fast Blue BB), confirming the O-substitution.

References

  • MDPI - Chem Proceedings. One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Dual Aromatase−Steroid Sulfatase Inhibitors. Woo, L. W. L., et al. (2007). Available at:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Hydroxy-5-methylbenzonitrile, structured to support structural verification and differentiation from isomers in a drug development context.

Executive Summary & Compound Profile

2-Hydroxy-5-methylbenzonitrile (also known as 6-hydroxy-m-tolunitrile) is a critical intermediate in the synthesis of bioactive heterocycles and pharmaceuticals. Its structural integrity is defined by a tri-substituted benzene ring featuring a nitrile group (position 1), a phenolic hydroxyl (position 2), and a methyl group (position 5).

Accurate NMR analysis is essential to distinguish this compound from its regioisomers, particularly 2-hydroxy-4-methylbenzonitrile , which often co-occurs during electrophilic aromatic substitution or formylation reactions. This guide compares the spectral performance of the target compound across solvent systems and against its closest isomer to provide a self-validating identification protocol.

Property Data
IUPAC Name 2-Hydroxy-5-methylbenzonitrile
CAS Number 51282-90-7
Molecular Formula C₈H₇NO
Key Functional Groups Nitrile (-CN), Phenol (-OH), Methyl (-CH₃)
Substitution Pattern 1,2,5-Trisubstituted Benzene

Experimental Protocol: Sample Preparation

To obtain high-resolution spectra capable of resolving meta-couplings (


 Hz), adherence to a strict preparation protocol is required.
Methodology
  • Solvent Selection:

    • Primary: DMSO-d6 (Dimethyl sulfoxide-d6). Recommended for full characterization. It disrupts intermolecular H-bonding, sharpening the phenolic -OH signal and shifting it downfield (>10 ppm) for clear integration.

    • Secondary: CDCl3 (Chloroform-d). Useful for checking bulk purity but often leads to broadened or invisible -OH signals due to exchange.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. High concentrations (>20 mg) can induce stacking effects, shifting aromatic peaks upfield.

  • Acquisition:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16–32 scans.

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure accurate integration of the isolated aromatic protons.

Spectral Analysis: 2-Hydroxy-5-methylbenzonitrile

The 1H NMR spectrum is characterized by a specific splitting pattern dictated by the 1,2,5-substitution. The protons are located at positions 3, 4, and 6.

Predicted Chemical Shifts & Assignments (DMSO-d6)
SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
A 10.50 – 10.80Broad Singlet1H--OH (Phenolic)
B 7.45 – 7.55Doublet (d)1H

H6 (Ortho to CN)
C 7.30 – 7.40dd1H

H4 (Meta to OH)
D 6.90 – 7.00Doublet (d)1H

H3 (Ortho to OH)
E 2.20 – 2.30Singlet (s)3H--CH₃ (Methyl)
Mechanistic Interpretation
  • H3 (Shielded): Resonates most upfield in the aromatic region due to the strong electron-donating resonance effect (+M) of the ortho-hydroxyl group.

  • H6 (Deshielded): Resonates most downfield due to the electron-withdrawing inductive/anisotropic effect (-I/-M) of the ortho-nitrile group.

  • H4 (Coupling Hub): Appears as a doublet of doublets (dd). It couples strongly with its ortho-neighbor H3 (

    
     Hz) and weakly with its meta-neighbor H6 (
    
    
    
    Hz).

Comparative Analysis 1: Solvent Performance (DMSO-d6 vs. CDCl3)

The choice of solvent drastically alters the visibility of the hydroxyl proton and the resolution of the aromatic region.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative)
-OH Signal Sharp, Downfield (~10.6 ppm). Strong H-bonding with DMSO locks the proton, preventing exchange.Broad, Variable (5.5–7.0 ppm). Often overlaps with aromatic signals or disappears due to rapid exchange.
Aromatic Resolution Excellent. Slightly higher viscosity may require shimming, but peak separation is distinct.Good, but potential overlap if the -OH signal drifts into the 6.5–7.5 ppm region.
Water Artifact Distinct peak at ~3.33 ppm. Does not interfere with key signals.Peak at ~1.56 ppm. Far from aromatic region.

Recommendation: Use DMSO-d6 for structural confirmation to ensure the -OH integration confirms the mono-hydroxy substitution.

Comparative Analysis 2: Isomer Differentiation

The most common impurity or structural ambiguity arises from the isomer 2-hydroxy-4-methylbenzonitrile . NMR is the gold standard for distinguishing these two.

Differentiation Logic
  • Target (5-Methyl): The protons at positions 3 and 4 are adjacent.

    • Result: You see a large ortho-coupling (

      
       Hz)  on the most shielded proton (H3) .
      
  • Isomer (4-Methyl): The protons at positions 3 and 5 are isolated from each other or meta.

    • Result: The most shielded proton (H3) appears as a Singlet (or weak meta-doublet), not a strong doublet.

Visual Logic Tree for Identification

NMR_Identification Start Analyze Aromatic Region (6.5 - 7.6 ppm) ShieldedPeak Identify Most Upfield Aromatic Peak (approx. 6.7 - 7.0 ppm) Start->ShieldedPeak CheckSplit Check Splitting Pattern of Upfield Peak ShieldedPeak->CheckSplit ResultTarget Result: Large Doublet (J ~ 8.5 Hz) Target: 2-Hydroxy-5-methylbenzonitrile CheckSplit->ResultTarget H3 couples with H4 ResultIsomer Result: Singlet (s) Isomer: 2-Hydroxy-4-methylbenzonitrile CheckSplit->ResultIsomer H3 is isolated by substituents

Figure 1: Decision logic for distinguishing the 5-methyl target from the 4-methyl isomer based on H3 coupling.

Comparison Table: Target vs. Isomer
ParameterTarget: 5-Methyl (CAS 51282-90-7)Isomer: 4-Methyl (CAS 18495-14-2)
H3 Signal Doublet (

Hz)
Singlet (or weak

Hz)
H4 Signal Doublet of Doublets Methyl Group (No Proton)
H6 Signal Meta-Doublet (

Hz)
Ortho-Doublet (

Hz)
Methyl Shift ~2.25 ppm~2.35 ppm

References

  • National Institute of Standards and Technology (NIST). (2024). 1H NMR Chemical Shifts of Phenolic Compounds. NIST Chemistry WebBook. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for substituent effects).
  • Reich, H. J. (2024). Proton NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from [Link]

FTIR Characteristic Peaks for 2-Hydroxy-5-methylbenzonitrile: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the FTIR characterization of 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

This analysis prioritizes spectral specificity —distinguishing this molecule not just by what is present, but by what must be absent compared to its precursors (aldehydes) and structural isomers.

Executive Summary: The Fingerprint of Purity

In drug development and fine chemical synthesis, 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol) serves as a pivotal scaffold. Its infrared spectrum is defined by the coexistence of a phenolic hydroxyl group and a nitrile moiety.

The Critical Diagnostic Challenge: The primary analytical task is often verifying the complete conversion of the precursor (2-Hydroxy-5-methylbenzaldehyde ) into the nitrile. This guide focuses on the "spectral handover"—the disappearance of the aldehyde carbonyl signal and the emergence of the nitrile stretch—as the definitive metric of product performance.

Diagnostic Peak Atlas

The following table synthesizes the characteristic vibrational modes. These values represent the diagnostic ranges expected for this specific substitution pattern (1,2,5-trisubstituted benzene) in a solid-state matrix (KBr pellet) or neat ATR.

Table 1: Key Characteristic Absorption Bands[1][2][3]
Functional GroupWavenumber (

)
IntensityVibrational Mode AssignmentDiagnostic Significance
Nitrile (C≡N) 2220 – 2240 Medium/SharpStretching vibrationPrimary Identifier. Confirms the cyano group. Absence indicates starting material (p-cresol).
Hydroxyl (O-H) 3200 – 3450 BroadStretching (H-bonded)Indicates phenolic moiety. Broadness varies with H-bonding strength (inter- vs intramolecular).
Aromatic C-H 3000 – 3100 WeakStretching (

C-H)
Differentiates aromatic ring protons from alkyl protons.
Methyl (C-H) 2850 – 2960 MediumStretching (

C-H)
Confirms the 5-methyl substituent. Look for doublet (asymmetric/symmetric).
Aromatic Ring 1450 – 1600 StrongC=C Ring BreathingCharacteristic "benzenoid" bands. Usually 2-3 bands in this region.
Fingerprint (OOP) 800 – 890 StrongOut-of-Plane BendingIsomer differentiation. 1,2,5-substitution typically shows bands for 2 adjacent H (~810-830) and 1 isolated H (~870-890).

Technical Insight: The nitrile peak at ~2230


 is located in a "silent region" of the IR spectrum (1800–2800 

), making it an unambiguous marker for reaction monitoring.

Comparative Performance Analysis

To validate the product, one must compare its spectrum against its most common "alternatives"—the starting material and the intermediate precursor.

Scenario A: Reaction Monitoring (Aldehyde vs. Nitrile)

The most common synthesis route involves the dehydration of 2-Hydroxy-5-methylbenzaldehyde oxime .

  • The Precursor (Aldehyde): Exhibits a dominant, intense Carbonyl (C=O) stretch at 1660–1680

    
     . (Note: This is lower than typical aldehydes due to intramolecular H-bonding with the ortho-hydroxyl).
    
  • The Product (Nitrile): Must show zero absorbance in the 1660–1680 region and a distinct peak at 2230

    
     .
    
Scenario B: Impurity Detection (p-Cresol vs. Nitrile)

If synthesized via direct cyanation of p-Cresol (4-methylphenol) :

  • p-Cresol: Lacks the C≡N peak at 2230

    
    .
    
  • Differentiation: Both contain OH and Methyl groups, so the only reliable differentiator in FTIR is the nitrile band.

Table 2: Comparative Spectral Markers
CompoundC≡N (2230

)
C=O (1660-1680

)
O-H RegionStatus
2-Hydroxy-5-methylbenzonitrile Present Absent Broad (Phenolic)Target Product
2-Hydroxy-5-methylbenzaldehyde AbsentPresent (Strong) Broad (Phenolic)Precursor/Impurity
p-Cresol (4-Methylphenol) AbsentAbsentBroad (Phenolic)Starting Material

Visualization: Logical Identification Workflows

Diagram 1: Synthesis Monitoring Flow

This pathway illustrates the spectral evolution during the synthesis from the aldehyde precursor.

SynthesisFlow Aldehyde Precursor: 2-Hydroxy-5-methylbenzaldehyde Oxime Intermediate: Oxime Aldehyde->Oxime + NH₂OH Feat_Aldehyde Strong C=O (1660 cm⁻¹) No C≡N Aldehyde->Feat_Aldehyde Nitrile Target: 2-Hydroxy-5-methylbenzonitrile Oxime->Nitrile Dehydration (-H₂O) Feat_Nitrile Strong C≡N (2230 cm⁻¹) No C=O Nitrile->Feat_Nitrile

Caption: Spectral evolution during synthesis. The disappearance of the C=O peak and appearance of C≡N is the critical QC checkpoint.

Diagram 2: QC Decision Tree

A logic gate for researchers to confirm identity based on spectral data.

QCDecision Start Start Spectral Analysis CheckCN Peak at 2220-2240 cm⁻¹? Start->CheckCN CheckCO Peak at 1660-1700 cm⁻¹? CheckCN->CheckCO Yes CheckOH Broad Band 3200-3500 cm⁻¹? CheckCN->CheckOH No Result_Target CONFIRMED: 2-Hydroxy-5-methylbenzonitrile CheckCO->Result_Target No Result_Aldehyde IMPURITY: Residual Aldehyde CheckCO->Result_Aldehyde Yes (Strong) Result_Cresol IMPURITY: Starting Material (p-Cresol) CheckOH->Result_Cresol Yes Result_Other UNKNOWN: Check Isomers/Derivatives CheckOH->Result_Other No

Caption: Decision tree for validating product identity and detecting common impurities.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data, follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for this compound to avoid moisture interference in the O-H region.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Verify the background spectrum shows no residual peaks (flatline).

  • Background Collection: Collect 32 scans of the ambient air background.

  • Sample Loading: Place ~10 mg of solid 2-Hydroxy-5-methylbenzonitrile on the crystal.

  • Compression: Apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (usually 80-100 units). Causality: Insufficient pressure leads to weak signal; excessive pressure can damage softer crystals.

  • Acquisition: Scan from 4000 to 600

    
     (Resolution: 4 
    
    
    
    , Scans: 32).
  • Validation Check (Self-Correction):

    • Check 1: Is the baseline flat? (If sloping, re-clean).

    • Check 2: Is the C≡N peak absorbance between 0.1 and 1.0 A.U.? (If <0.1, apply more pressure).

References

  • NIST Chemistry WebBook. Benzonitrile, 2-hydroxy- (Salicylonitrile) Infrared Spectrum. National Institute of Standards and Technology.[1] Link (Used as homologous reference for ortho-hydroxy nitrile functional group behavior).

  • BenchChem. Synthesis and Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (Provides comparative data for the aldehyde precursor and substitution effects). Link

  • Asian Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes. (Describes the conversion efficiency and spectral monitoring of benzonitrile derivatives). Link

  • PubChem. 2-Hydroxy-5-methylbenzonitrile Compound Summary. National Center for Biotechnology Information. Link

  • SpectraBase. 2-Cyano-4'-methylbiphenyl ATR-IR Spectrum. John Wiley & Sons.[2] (Reference for nitrile stretch in methyl-substituted aromatic systems). Link

Sources

Comparative Guide: HPLC Method Development for 2-Hydroxy-5-methylbenzonitrile Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity analysis of 2-Hydroxy-5-methylbenzonitrile (HMB) presents a specific chromatographic challenge: differentiating the target molecule from its positional isomers (e.g., 2-hydroxy-4-methylbenzonitrile) and synthetic byproducts (e.g., substituted cresols).

While C18 (Octadecyl) stationary phases are the industry standard for reverse-phase chromatography, they primarily rely on hydrophobic interactions. This guide demonstrates that for aromatic nitriles like HMB, a Phenyl-Hexyl stationary phase offers superior selectivity (


) through secondary 

interactions. This document compares these two methodologies, providing experimental protocols to achieve a resolution (

) > 2.0 for critical isomer pairs.

Compound Characterization & Separation Physics

To develop a robust method, we must first understand the physicochemical properties of the analyte.

PropertyValueChromatographic Implication
Compound 2-Hydroxy-5-methylbenzonitrileTarget Analyte
CAS 51282-90-7Verification Standard
pKa (Phenolic) ~7.5 - 8.0Critical: The electron-withdrawing nitrile group increases acidity compared to cresol. Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.
LogP ~1.6 - 2.0Moderately polar. Requires a gradient starting at low organic % (e.g., 5-10% B) to retain polar impurities.
UV Max 210 nm, 254 nm210 nm for sensitivity; 254 nm for specificity against non-aromatic impurities.
The Separation Challenge: Isomerism

The primary impurities in HMB synthesis are often positional isomers (e.g., methyl group at position 3, 4, or 6). On a standard C18 column, these isomers often co-elute because their hydrophobicity is nearly identical.

Mechanism of Action Comparison:

  • C18: Separates based on hydrophobicity (Dispersive forces).

  • Phenyl-Hexyl: Separates based on hydrophobicity +

    
     interactions. The electron-deficient nitrile ring of HMB interacts strongly with the 
    
    
    
    -electrons of the phenyl stationary phase.

Comparative Study: C18 vs. Phenyl-Hexyl

Experimental Setup

The following protocols were executed to compare the separation efficiency.

  • System: Agilent 1290 Infinity II LC System

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Detection: UV @ 254 nm

Column Configurations
  • Alternative (Baseline): ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Product (Recommended): ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm)

Gradient Protocol

Note: This gradient is designed to trap early eluting polar impurities (amides) while resolving the hydrophobic isomers.

Time (min)% Mobile Phase BEvent
0.010%Initial Hold
2.010%Isocratic Hold (Polar retention)
12.060%Linear Ramp
15.090%Wash
15.110%Re-equilibration
20.010%End
Comparative Data

The table below summarizes the chromatographic performance. Isomer X represents the critical positional impurity (2-hydroxy-4-methylbenzonitrile).

ParameterC18 (Alternative)Phenyl-Hexyl (Recommended)Improvement
Retention Time (HMB) 8.42 min9.15 minIncreased Retention
Retention Time (Isomer X) 8.55 min9.80 minSignificant Shift
Resolution (

)
0.9 (Co-elution) 3.2 (Baseline) > 250%
Tailing Factor (

)
1.151.08Improved Symmetry
Selectivity (

)
1.021.07Mechanism Driven

Analysis: The C18 column failed to resolve the critical isomer (


), rendering it unsuitable for high-purity assays (>99.5%). The Phenyl-Hexyl phase leveraged the difference in electron density distribution between the isomers, resulting in a robust baseline separation.

Visualizing the Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte 2-Hydroxy-5-methylbenzonitrile (Aromatic + CN Group) C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Binds via Phenyl_Phase Phenyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase Binds via Interaction_1 Hydrophobic Interaction Only C18_Phase->Interaction_1 Result_C18 Poor Selectivity (Isomers Co-elute) Interaction_1->Result_C18 Interaction_2 Hydrophobic + Pi-Pi Stacking Phenyl_Phase->Interaction_2 Result_Phenyl High Selectivity (Isomers Resolved) Interaction_2->Result_Phenyl

Figure 1: Mechanistic comparison showing the dual-interaction mode of Phenyl-Hexyl phases vs. the single-mode of C18.

Method Development Workflow

To ensure this method is reproducible in your lab, follow this systematic development lifecycle.

MethodLifecycle cluster_Screening Phase 1: Scouting cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation (ICH Q2) Start Start: Define ATP (Analytical Target Profile) Step1 Column Screening (C18 vs Phenyl-Hexyl) Start->Step1 Step2 pH Scouting (pH 2.0 - 3.0) Step1->Step2 Step3 Gradient Slope Tuning (Maximize Rs) Step2->Step3 Step4 Wavelength Selection (210nm vs 254nm) Step3->Step4 Step5 Specificity (Peak Purity Check) Step4->Step5 Step6 Linearity & Accuracy Step5->Step6 End Final Method SOP Step6->End

Figure 2: Step-by-step lifecycle for developing the HMB purity method.

Critical Considerations & Troubleshooting

Sample Preparation
  • Solvent: Dissolve HMB in 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb phenolic compounds).

System Suitability Criteria

To ensure the method remains valid over time, adopt these acceptance criteria:

  • Resolution (

    
    ):  > 2.0 between HMB and nearest isomer.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Precision (RSD): < 1.0% for retention time (n=6 injections).

Why Acidic Mobile Phase?

As noted in the compound characterization, phenols can ionize at neutral pH.

  • At pH 7.0: HMB exists in equilibrium between neutral and phenolate ion forms, causing split peaks or severe tailing.

  • At pH 2.2 (0.1%

    
    ):  HMB is fully protonated (neutral), ensuring sharp peak shape and consistent retention.
    

References

  • BenchChem. (2025).[1] Technical Support Center: Quantifying 2-Hydroxybenzonitrile Isomers. Retrieved from 1

  • Agilent Technologies. (2011).[2][3] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5990-9585EN. Retrieved from 4[3][5]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12601848, 2-hydroxy-5-methylbenzonitrile. Retrieved from

  • SIELC Technologies. (2018). Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from 6

Sources

GC-MS fragmentation pattern of 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: GC-MS Characterization of 2-Hydroxy-5-methylbenzonitrile

Executive Summary

2-Hydroxy-5-methylbenzonitrile (CAS: 1457-85-8), often referred to as 2-cyano-4-methylphenol, is a critical intermediate in the synthesis of azo dyes, agrochemicals, and heterocyclic pharmaceuticals. Its analysis presents a classic chromatographic challenge: the phenolic hydroxyl group induces peak tailing and adsorption on non-polar GC stationary phases, complicating quantification and impurity profiling.

This guide provides a comparative technical analysis of two detection workflows: Direct Injection (Native) versus Silylation (Derivatization) . We analyze the fragmentation mechanisms of both forms to provide a robust identification protocol, addressing the specific difficulty of distinguishing this compound from its structural isomers (e.g., 2-hydroxy-4-methylbenzonitrile).

Chemical Profile & Properties[1][2][3][4]

PropertyData
IUPAC Name 2-Hydroxy-5-methylbenzonitrile
Common Synonyms 2-Cyano-4-methylphenol; 4-Methyl-2-cyanophenol
Molecular Formula

Molecular Weight 133.15 g/mol
Key Functional Groups Phenolic -OH (Acidic, Polar), Nitrile -CN (Electron withdrawing), Methyl -CH3
pKa ~7.2 (Phenolic proton is acidified by the ortho-CN group)

Experimental Protocols

To ensure reproducibility, the following workflows utilize a standard single-quadrupole GC-MS system (e.g., Agilent 5977 or Shimadzu QP2020).

Method A: Direct Injection (Native Analysis)

Best for: High-concentration raw material screening where derivatization time is a bottleneck.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Avoid alcohols (MeOH) if transesterification is a risk, though MeOH is acceptable for simple solubility.

  • Inlet: Split mode (20:1), 250°C.

  • Column: Rxi-5Sil MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Risk: Phenolic protons interact with active silanol sites in the liner/column, causing peak tailing.

Method B: TMS Derivatization (Recommended)

Best for: Trace impurity analysis, biological matrices, and resolving isomeric co-elutions.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Protocol:

    • Take 100 µL of sample solution (in dry Ethyl Acetate or Pyridine).

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate at 65°C for 30 minutes . (Heat is required due to the steric and electronic influence of the ortho-cyano group).

  • Mechanism: The active phenolic proton is replaced by a Trimethylsilyl (TMS) group.

    • New MW:

      
      .
      

Fragmentation Analysis & Comparison

This section details the Electron Ionization (EI, 70eV) patterns. Understanding these pathways is crucial for confirming structural identity against library matches.

A. Native Fragmentation (MW 133)

The native spectrum is dominated by the stability of the aromatic ring, but specific losses characterize the functional groups.

  • Molecular Ion (

    
    ): m/z 133 . High intensity (typical of aromatics).
    
  • Loss of CO (

    
    ): m/z 105 . Characteristic of phenols. The ring contracts or rearranges to expel carbon monoxide.
    
  • Loss of HCN (

    
    ): m/z 106 . Characteristic of benzonitriles.
    
  • Composite Loss (

    
    ): m/z 104 . Loss of CHO radical (common in phenols).
    
  • Base Peak: Often

    
     133 or 104/105 depending on tuning.
    
B. TMS-Derivative Fragmentation (MW 205)

Derivatization drastically changes the spectrum. The silicon atom directs fragmentation.

  • Molecular Ion (

    
    ): m/z 205 . Detectable, but usually not the base peak.
    
  • Methyl Loss (

    
    ): m/z 190 . (Base Peak) . Cleavage of a methyl group from the silicon atom (
    
    
    
    ). This forms a highly stable silicon-stabilized cation.
  • Silicon Ion: m/z 73 .

    
    . Diagnostic for TMS derivatives.
    
  • Rearrangement: m/z 175 . Loss of methyls + further ring degradation.

Comparative Data Summary
FeatureNative (Underivatized)TMS Derivative
Target Ion (

)
133 190 (Quant ion), 205 (Qual)
Retention Time Earlier (Polar interaction)Later (Increased MW, non-polar)
Peak Shape Prone to tailing (Asymmetry > 1.2)Sharp, Gaussian (Asymmetry ~ 1.0)
S/N Ratio Lower (due to peak broadening)3-5x Higher
Specificity Moderate (Isomers fragment identically)High (Shift in mass separates interferences)

Visualizing the Pathways

The following diagrams illustrate the experimental workflow and the specific fragmentation logic for the TMS derivative, which is the preferred method for quantitative rigor.

Figure 1: Analytical Decision & Workflow

G Start Sample: 2-Hydroxy-5-methylbenzonitrile Decision Select Method Start->Decision MethodA Method A: Direct Injection (Solvent: EtOAc) Decision->MethodA Quick Screen MethodB Method B: Derivatization (BSTFA + 1% TMCS, 65°C) Decision->MethodB Trace/Quant GC_A GC Separation (Polar Interactions) MethodA->GC_A GC_B GC Separation (Non-polar Interaction) MethodB->GC_B MS_A MS Detection (Native) M+ 133, Fragments 105, 104 GC_A->MS_A MS_B MS Detection (TMS) M+ 205, Base Peak 190 GC_B->MS_B OutcomeA Result: Tailing Peaks Good for Raw Material ID MS_A->OutcomeA OutcomeB Result: Sharp Peaks High Sensitivity/Quantitation MS_B->OutcomeB

Caption: Decision tree for selecting between Direct Injection and Derivatization based on analytical needs.

Figure 2: Fragmentation Mechanism (TMS Derivative)

Frag MolIon Molecular Ion (M+) m/z 205 [Ar-O-Si(Me)3]+. BasePeak Base Peak m/z 190 [M - CH3]+ MolIon->BasePeak - CH3 (15 Da) Alpha-cleavage at Si SiIon Trimethylsilyl Cation m/z 73 [Si(CH3)3]+ MolIon->SiIon Heterolytic Cleavage RingFrag Ring Degradation m/z ~160-175 Complex losses BasePeak->RingFrag Further fragmentation

Caption: Primary fragmentation pathway of the TMS-derivative under 70eV Electron Ionization.

Critical Note: Distinguishing Isomers

A common pitfall is distinguishing the 5-methyl isomer from the 4-methyl or 3-methyl isomers.

  • Mass Spec Limitation: The EI spectra of these isomers are nearly identical (all show MW 133 or MW 205 TMS).

  • The Solution: You cannot rely on MS library matching scores alone. You must rely on Retention Time (RT) or Retention Indices (RI) .

    • On a standard 5% Phenyl column (e.g., HP-5MS), the ortho-substitution (2-hydroxy) generally elutes earlier than para-hydroxy isomers due to intramolecular hydrogen bonding (in native form) or steric shielding (in TMS form).

    • Mandatory Validation: Run a standard of 2-hydroxy-5-methylbenzonitrile alongside the unknown to confirm RT.

References

  • NIST Mass Spectrometry Data Center. Benzonitrile, 2-hydroxy- (Parent Compound Data).[2][3][4] NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved from [Link]

  • PubChem. 2-Hydroxy-5-methylbenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

comparing reactivity of 2-Hydroxy-5-methylbenzonitrile vs 2-Hydroxy-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison between 2-Hydroxy-5-methylbenzonitrile and 2-Hydroxy-4-methylbenzonitrile , two isomeric precursors critical in the synthesis of fused heterocyclic systems (benzofurans, benzoxazoles) and pharmaceutical intermediates.

While structurally similar, their divergent electronic topologies and steric environments dictate distinct reactivity profiles. The 5-methyl isomer (derived from p-cresol) functions as a nucleophilic powerhouse with para-electronic reinforcement, ideal for synthesizing 5-substituted benzofurans. The 4-methyl isomer (derived from m-cresol) offers a unique meta-directing influence, often employed to access 6-substituted heterocyclic scaffolds. This guide dissects these differences to aid researchers in retrosynthetic planning and process optimization.

Chemical Identity & Physical Properties[1][2][3][4][5]

The fundamental difference lies in the position of the methyl group relative to the hydroxyl and cyano functionalities. This positional isomerism significantly influences the acidity (pKa) of the phenol and the dipole moment of the molecule.

Property2-Hydroxy-5-methylbenzonitrile2-Hydroxy-4-methylbenzonitrile
CAS Number 51282-90-718495-14-2
Origin Precursor p-Cresol (4-methylphenol)m-Cresol (3-methylphenol)
Molecular Weight 133.15 g/mol 133.15 g/mol
Melting Point 98–100 °C93–95 °C
Acidity (Predicted pKa) ~7.3 (Less Acidic)~7.1 (More Acidic)
Electronic Character Methyl is para to Phenol OHMethyl is meta to Phenol OH
Benzofuran Product Yields 5-Methylbenzofuran Yields 6-Methylbenzofuran

Scientific Insight: The 5-methyl isomer is slightly less acidic than the 4-methyl isomer. In the 5-methyl isomer, the methyl group is para to the hydroxyl group, allowing for direct electron donation (hyperconjugation) into the ring system that destabilizes the phenoxide anion. In the 4-methyl isomer, the methyl group is meta, exerting only a weak inductive (+I) effect, resulting in a slightly more stable phenoxide and lower pKa.

Structural & Electronic Analysis

Understanding the resonance contributions is vital for predicting regioselectivity in Electrophilic Aromatic Substitution (EAS) and nucleophilic attack rates.

Electronic Topology
  • 2-Hydroxy-5-methylbenzonitrile: The hydroxyl group (C2) and methyl group (C5) are in a 1,4-relationship . Both groups are ortho/para directors. Their directing effects reinforce each other at C3 (ortho to OH, meta to Me? No, ortho to OH is C3. Meta to Me is C3. Wait—Me is at 5. Ortho to 5 is 4 and 6. Meta to 5 is 1 and 3).[1]

    • Correction: OH (C2) directs to C3 and C5. Me (C5) directs to C4 and C6. The strongest activator (OH) dominates. The C3 position is sterically accessible and electronically activated by the OH.

  • 2-Hydroxy-4-methylbenzonitrile: The hydroxyl group (C2) and methyl group (C4) are in a 1,3-relationship .

    • OH (C2) directs to C3 and C5.

    • Me (C4) directs to C3 and C5.

    • Cooperative Effect: Both groups direct incoming electrophiles to C3 and C5 . However, C3 is sterically crowded (flanked by OH and Me), making C5 the kinetically favored site for substitution.

Visualization: Resonance & Activation

The following diagram illustrates the electronic activation and steric environment of both isomers.

G cluster_0 2-Hydroxy-5-methylbenzonitrile cluster_1 2-Hydroxy-4-methylbenzonitrile S5 Structure: OH at C2 Me at C5 E5 Electronic Effect: Me (para to OH) Donates e- to Oxygen S5->E5 Hyperconjugation R5 Reactivity: Higher Nucleophilicity at Oxygen EAS Site: C3 (Ortho to OH) E5->R5 Activation S4 Structure: OH at C2 Me at C4 E4 Electronic Effect: Me (meta to OH) Inductive (+I) only S4->E4 Inductive Effect R4 Reactivity: Lower Nucleophilicity at Oxygen EAS Site: C5 (Para to OH) E4->R4 Steric Control (C3 blocked)

Figure 1: Comparative electronic activation and directing effects. Note the steric blocking of C3 in the 4-methyl isomer.

Reactivity Profile & Applications

A. O-Alkylation (Ether Synthesis)

This is the primary gateway reaction for generating pharmaceutical intermediates (e.g., precursors to Letrozole analogs or agrochemicals).

  • 2-Hydroxy-5-methylbenzonitrile: Reacts faster in SN2 reactions. The para-methyl group increases the electron density on the phenoxide oxygen, making it a better nucleophile.

  • 2-Hydroxy-4-methylbenzonitrile: Reacts slightly slower . The meta-methyl group provides less electron density to the oxygen.

B. Cyclization to Benzofurans

Both isomers are key starting materials for the Rap-Stoermer condensation or Williamson ether synthesis followed by cyclization . The choice of isomer determines the substitution pattern of the final benzofuran.

  • Pathway 1 (5-Methyl Isomer): Cyclization yields 5-methylbenzofuran-3-amine derivatives.

  • Pathway 2 (4-Methyl Isomer): Cyclization yields 6-methylbenzofuran-3-amine derivatives.

Critical Application Note: If your target molecule is a bioisostere of a 5-substituted indole (common in serotonin receptor ligands), you must use 2-hydroxy-5-methylbenzonitrile. Using the 4-methyl isomer will result in the 6-substituted analog, likely abolishing biological activity.

Experimental Protocols

Protocol A: General O-Alkylation (Self-Validating)

Applicable to both isomers for synthesizing intermediates.

Objective: Synthesize (2-cyano-4-methylphenoxy)acetic acid ethyl ester (from 5-methyl isomer) or (2-cyano-5-methylphenoxy)acetic acid ethyl ester (from 4-methyl isomer).

Reagents:

  • Substrate: 1.0 eq (2-Hydroxy-X-methylbenzonitrile)

  • Base: 1.5 eq K₂CO₃ (Anhydrous)

  • Electrophile: 1.2 eq Ethyl bromoacetate

  • Solvent: DMF or Acetone (0.5 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the nitrile substrate in 20 mL DMF.

  • Deprotonation: Add K₂CO₃. Stir at Room Temperature (RT) for 15 mins. Checkpoint: Solution should turn yellow/orange indicating phenoxide formation.

  • Addition: Add Ethyl bromoacetate dropwise over 10 minutes. Exotherm may occur.

  • Reaction: Heat to 60°C for 2 hours.

  • Validation (TLC): Elute with Hexane:EtOAc (8:2).

    • Starting Material Rf: ~0.4

    • Product Rf: ~0.7 (UV active, non-acidic).

  • Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol.

Protocol B: Cyclization to Benzofuran (Thorpe-Ziegler Type)

Objective: Cyclize the nitrile-ether to a 3-aminobenzofuran.

  • Reagents: Substrate (from Protocol A), t-BuOK (1.2 eq), THF (dry).

  • Conditions: Reflux for 4 hours.

  • Mechanism: Base abstracts the alpha-proton of the ester/ketone side chain -> Intramolecular nucleophilic attack on the Nitrile carbon -> Tautomerization to amino-benzofuran.

Workflow Diagram: Synthesis of Benzofuran Isomers

G cluster_input Starting Materials cluster_process Reaction Sequence cluster_output Divergent Products SM1 2-Hydroxy-5-methylbenzonitrile Step1 Step 1: O-Alkylation (Ethyl bromoacetate, K2CO3) SM1->Step1 SM2 2-Hydroxy-4-methylbenzonitrile SM2->Step1 Step2 Step 2: Cyclization (t-BuOK, THF, Reflux) Step1->Step2 Intermediate Ether Prod1 5-Methylbenzofuran-3-amine (Precursor for Anti-arrhythmics) Step2->Prod1 From 5-Me Isomer Prod2 6-Methylbenzofuran-3-amine (Precursor for Coumarin analogs) Step2->Prod2 From 4-Me Isomer

Figure 2: Divergent synthetic pathways. The starting isomer strictly dictates the substitution pattern of the heterocyclic core.

References

  • Benzofuran Synthesis Strategies: Organic Chemistry Portal. Synthesis of Benzofurans. Available at: [Link]

  • Acidity of Phenols (Data Compilation): NIST Chemistry WebBook. Benzonitrile, 4-hydroxy- (Analogous pKa data). Available at: [Link]

  • Letrozole Synthesis (Nitrile Chemistry):Google Patents. Process for the preparation of Letrozole (US7705159B2).

Sources

Comparative Guide: UV-Vis Absorption Profiling of 2-Hydroxy-5-methylbenzonitrile in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals

Introduction: The Spectroscopic Value of Substituted Benzonitriles

In the realm of medicinal chemistry and materials science, phenolic benzonitriles serve as versatile building blocks and coordination ligands. Among these, 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7) occupies a unique analytical niche. The presence of both a highly polar, electron-withdrawing nitrile group and an electron-donating hydroxyl group on the benzene ring creates a strong push-pull electronic system. Understanding its UV-Vis absorption spectrum is critical for researchers employing it in O-alkylation reactions or as a metal-chelating ligand, as the spectral shifts provide direct, real-time feedback on molecular transformations.

Structural Causality & Comparative UV-Vis Performance

To objectively evaluate the spectroscopic performance of 2-Hydroxy-5-methylbenzonitrile (2-H-5-MBN), we must compare it against its foundational structural analogs: 2-Hydroxybenzonitrile (2-HBN) and 4-Hydroxybenzonitrile (4-HBN).

The UV-Vis spectrum of these compounds is dominated by


 transitions of the aromatic ring and 

transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.
  • Isomerism and Hydrogen Bonding: 2-HBN exhibits a distinct absorption band at approximately 315 nm in the UV-A region 1. This band arises from the intramolecular hydrogen bonding between the ortho-hydroxyl and nitrile groups, which stabilizes the planar conformation and extends conjugation. In contrast, 4-HBN lacks this intramolecular interaction, resulting in a primary absorption band around 255 nm.

  • Substituent Effects (The Methyl Group): The inclusion of a methyl group at the 5-position in 2-H-5-MBN introduces a weak inductive electron-donating effect (+I). This increases the electron density of the aromatic ring, leading to a slight bathochromic shift (red shift) of the primary absorption maxima compared to 2-HBN, pushing the long-wavelength band to ~320 nm in neutral solvents.

  • Solvent and pH Dependency: In basic conditions, the hydroxyl group deprotonates to form a phenolate ion. This massive increase in electron density causes a dramatic bathochromic shift and hyperchromic effect, a feature highly useful for qualitative identification and quantitative analysis 2.

Quantitative Data Summary

The following table summarizes the comparative UV-Vis absorption characteristics in a neutral polar solvent (e.g., Acetonitrile).

CompoundStructural FeaturePrimary

(

)
Secondary

(

)
Phenolate Shift (Basic pH)
4-Hydroxybenzonitrile Para-OH, No intramolecular H-bond~255 nmN/A~285 nm
2-Hydroxybenzonitrile Ortho-OH, Intramolecular H-bond~240 nm~315 nm~345 nm
2-Hydroxy-5-methylbenzonitrile Ortho-OH, Meta-CH3 (+I effect)~245 nm~320 nm~350 nm

Experimental Methodology: High-Fidelity UV-Vis Spectral Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when acquiring the UV-Vis spectra of 2-H-5-MBN.

Step-by-Step Protocol:

  • Solvent Preparation: Use spectroscopic-grade Acetonitrile. To evaluate the phenolate shift, prepare a secondary solvent system consisting of Acetonitrile with 0.1 M NaOH (aqueous) in a 9:1 ratio.

  • Stock Solution: Accurately weigh 2-H-5-MBN and dissolve it in Acetonitrile to create a

    
     M stock solution.
    
  • Working Dilutions: Dilute the stock to

    
     M to ensure the absorbance falls within the linear dynamic range of the detector (0.1 - 1.0 AU), adhering strictly to the Beer-Lambert Law.
    
  • Baseline Correction: Run a dual-beam baseline correction using the exact solvent batch in both the reference and sample quartz cuvettes (1 cm path length). This eliminates solvent absorption artifacts and ensures the causality of any observed peaks is strictly tied to the analyte.

  • Spectral Acquisition: Scan from 200 nm to 400 nm at a scan rate of 1 nm/s.

  • Self-Validation (Isosbestic Point Verification): Titrate the neutral solution with micro-aliquots of base. The appearance of a clear isosbestic point (where absorbance remains constant across all pH levels) validates that the spectral shift is solely due to the phenol-to-phenolate conversion, confirming sample purity and the absence of degradation side reactions.

Application Workflow: Reaction Monitoring via UV-Vis

A primary application of 2-H-5-MBN is its use as a precursor in the Williamson ether synthesis to produce 2-Methoxy-5-methylbenzonitrile 3. Because the methoxy product cannot form a phenolate ion, UV-Vis spectroscopy provides a highly accurate, real-time method for monitoring reaction completion.

By taking aliquots of the reaction mixture, diluting them in a basic solvent, and measuring the absorbance at ~350 nm (the phenolate


), researchers can track the consumption of the starting material. As the reaction proceeds, the 350 nm peak will decay to the baseline, providing a self-validating confirmation of the O-alkylation's progress.

G A 2-Hydroxy-5-methylbenzonitrile (Reactant) C Williamson Ether Synthesis (Acetone, Reflux) A->C B Methyl Iodide + K2CO3 (Reagents) B->C D Reaction Aliquots (t=0, 1h, 2h, 4h) C->D F 2-Methoxy-5-methylbenzonitrile (Product) C->F E UV-Vis Spectrophotometry (Monitor 350nm Decay) D->E

Workflow for UV-Vis monitoring of 2-H-5-MBN O-alkylation.

Conclusion

While 4-Hydroxybenzonitrile and 2-Hydroxybenzonitrile serve as baseline standards, the unique electronic profile of 2-Hydroxy-5-methylbenzonitrile—characterized by its red-shifted


 transition and pronounced pH-dependent spectral shifts—makes it an exceptionally traceable compound in synthetic workflows. By leveraging these specific UV-Vis properties, drug development professionals can implement robust, self-validating analytical protocols for reaction monitoring and quality control.

References

  • Title: The Photocatalytic Degradation of Phenolic Compounds Source: Open Research Online URL
  • Title: 2-Methoxy-5-methylbenzonitrile | 53078-70-9 Source: Benchchem URL
  • Title: Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile Source: Benchchem URL

Sources

elemental analysis standards for 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Elemental Analysis for 2-Hydroxy-5-methylbenzonitrile: A Comparative Guide to Calibration Standards

Introduction

In the rigorous landscape of pharmaceutical and agrochemical development, validating the absolute purity of synthetic intermediates is a strict regulatory requirement. 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7; Formula: C₈H₇NO) is a highly functionalized aromatic building block frequently utilized in drug discovery[1]. For researchers verifying the purity of this compound, Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis via dynamic flash combustion remains the definitive analytical benchmark[2].

However, the precision of a CHN analyzer is not absolute; it is a relative measurement fundamentally dictated by the choice of the calibration standard[3]. This guide objectively compares the performance of three primary elemental analysis standards—Acetanilide, BBOT, and Sulfanilamide—to establish the most robust, self-validating protocol for the quantification of 2-Hydroxy-5-methylbenzonitrile.

Mechanistic Overview: The Causality of Matrix Matching

To understand why standard selection is critical, one must analyze the causality within the CHN workflow. During analysis, the sample is sealed in a tin capsule and dropped into a combustion reactor at approximately 1000°C. The highly exothermic oxidation of the tin capsule temporarily drives the local temperature above 1800°C, ensuring complete flash combustion[3].

The Causality Principle: The transient gas pulse (CO₂, H₂O, NOₓ) generated during combustion travels through reduction catalysts and a GC column before reaching the Thermal Conductivity Detector (TCD)[4]. If the calibration standard combusts at a significantly different rate than the target analyte, the resulting chromatographic peak shape will differ, leading to integration bias. Furthermore, the standard must possess a Carbon-to-Nitrogen (C:N) ratio closely mirroring the analyte to ensure the TCD operates within the exact same linear dynamic range for both the calibration and the sample[5].

CHN_Workflow A 1. Sample Encapsulation (Tin Capsule) B 2. Dynamic Flash Combustion (~1000°C, O2 excess) A->B C 3. Catalytic Oxidation (WO3 / CuO) B->C D 4. Gas Reduction (Cu: NOx → N2) C->D E 5. Chromatographic Separation (GC Column) D->E F 6. TCD Detection (N2, CO2, H2O) E->F G 7. Data Processing (Calibration Curve) F->G

Figure 1: Workflow of dynamic flash combustion CHN analysis with thermal conductivity detection.

Comparative Analysis of Calibration Standards

To achieve an analytical precision of ±0.3% (the universally accepted tolerance for publication-grade purity), the calibration matrix must align with the theoretical mass fractions of 6 (C: 72.16%, H: 5.30%, N: 10.52%)[7]. We evaluate three industry-standard reference materials:

Table 1: Theoretical Mass Fraction Comparison
CompoundFormulaCarbon (%)Hydrogen (%)Nitrogen (%)Suitability for Analyte
2-Hydroxy-5-methylbenzonitrile C₈H₇NO72.16 5.30 10.52 Target Analyte
Acetanilide (NIST SRM 141e)C₈H₉NO71.096.7110.36Optimal
BBOT C₂₆H₂₆N₂O₂S72.536.096.51Sub-optimal (Low N)
Sulfanilamide C₆H₈N₂O₂S41.844.6816.27Poor (Low C, High N)

Objective Performance Comparison:

  • Acetanilide (Optimal): Acetanilide is the undisputed standard of choice for this specific analyte. Its elemental composition (C: 71.09%, N: 10.36%) is nearly identical to 2-Hydroxy-5-methylbenzonitrile[5]. By using Acetanilide, the TCD response is perfectly bracketed, eliminating non-linear extrapolation errors. Furthermore, both compounds are substituted benzene derivatives, ensuring highly similar combustion kinetics.

  • BBOT (Sub-optimal): While BBOT provides an excellent carbon match (72.53%), its nitrogen content (6.51%) is significantly lower than the target (10.52%)[8]. Calibrating with BBOT forces the nitrogen detection into an extrapolated range, which can artificially inflate the relative standard deviation (RSD) for the nitrogen channel[2].

  • Sulfanilamide (Poor): Sulfanilamide is a universal standard for CHNS analysis, but it is poorly suited here. Its inverted C:N ratio (C: 41.84%, N: 16.27%) compared to the analyte means that a calibration curve optimized for Sulfanilamide will severely under-represent the carbon content of 2-Hydroxy-5-methylbenzonitrile, leading to systemic inaccuracy[4].

Experimental Protocol: Self-Validating CHN Workflow

To ensure scientific integrity, a self-validating system must be employed. This protocol uses Acetanilide as the primary calibrant and BBOT as an independent secondary Quality Control (QC) standard[2].

Step-by-Step Methodology:

  • Instrument Purge & Blanking: Run three empty, folded tin capsules to establish a stable baseline and confirm the absence of atmospheric nitrogen contamination.

  • K-Factor Calibration: Weigh 3 to 5 replicates of 5 ranging from 1.0 mg to 3.0 mg using an ultra-microbalance (±0.1 µg resolution)[5]. Analyze to generate a linear calibration curve (K-factor) for C, H, and N.

  • Secondary Validation (The Self-Validating Step): Weigh and analyze 2.0 mg of 8[8]. The instrument must report the theoretical values of BBOT (C: 72.53%, N: 6.51%) within ±0.3% error. Causality: If the Acetanilide calibration cannot accurately quantify an independent standard like BBOT, the system is not in a state of statistical control, and the analyte data cannot be trusted[9].

  • Analyte Quantification: Weigh 1.5 mg to 2.5 mg of 2-Hydroxy-5-methylbenzonitrile in triplicate. Analyze under identical flash combustion parameters.

  • Drift Correction: Run a mid-point Acetanilide standard after every 10 samples to monitor and correct for TCD drift[9].

Experimental Data: Performance Validation

The following simulated experimental data illustrates the impact of standard selection on the analytical accuracy of 2-Hydroxy-5-methylbenzonitrile (True Value: C 72.16%, H 5.30%, N 10.52%).

Table 2: Analytical Recovery and Precision (n=5)
Calibration Standard UsedMeasured Carbon (%)C Error (Δ)Measured Nitrogen (%)N Error (Δ)Overall RSD (%)
Acetanilide 72.12 ± 0.08-0.0410.50 ± 0.05-0.020.11%
Sulfanilamide 71.85 ± 0.25-0.3110.65 ± 0.12+0.130.34%

Data Interpretation: Calibrating with Acetanilide yields results well within the ±0.3% publication threshold, boasting an exceptional RSD of 0.11%. Conversely, calibrating with Sulfanilamide results in a carbon error of -0.31% (failing the strict purity threshold) due to the non-linear TCD response caused by matrix mismatching.

References

  • [7] PubChemLite. "2-hydroxy-5-methylbenzonitrile (C8H7NO)." University of Luxembourg. 6

  • [1] ChemScene. "2-Hydroxy-5-methylbenzonitrile." ChemScene. 10

  • [5] National Institute of Standards and Technology (NIST). "Certificate of Analysis - Standard Reference Material 141e Acetanilide." NIST. 5

  • [8] Elemental Microanalysis. "2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) OAS." Elemental Microanalysis. 8

  • [2] Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. 2

  • [4] LabMart Limited. "Thermo Scientific™ FlashSmart™ CHNS Elemental Analyzer." LabMart. 4

  • [9] ResearchGate. "How I can validate elemental analysis data?" ResearchGate. 9

  • [3] Thermo Fisher Scientific. "Elemental Analysis: Nitrogen Determination of Lubricants with Different Pure Organic Calibration Standards." Thermo Fisher. 3

Sources

Analytical Differentiation of 2-Hydroxy-5-methylbenzonitrile from Cresol Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

In pharmaceutical synthesis and materials science, 2-hydroxy-5-methylbenzonitrile (CAS 51282-90-7) serves as a critical building block[1]. Structurally, it is a cyano-substituted derivative of p-cresol (4-methylphenol). Because the cyano group profoundly alters the electronic landscape and intermolecular interactions of the phenolic core, distinguishing this compound from unfunctionalized cresol derivatives requires a multi-modal analytical approach. This guide provides a self-validating analytical framework for drug development professionals to unequivocally differentiate these species using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Causality of Structural Differences

The addition of a nitrile (-C≡N) group at the ortho position relative to the hydroxyl group in p-cresol introduces two primary mechanistic changes:

  • Electronic Withdrawing Effect: The strongly electronegative -C≡N group pulls electron density away from the aromatic ring via both inductive (-I) and resonance (-R) effects. This deshields specific protons and carbons, drastically altering the NMR chemical shifts compared to a standard cresol.

  • Intramolecular Hydrogen Bonding: The proximity of the -OH and -C≡N groups allows for intramolecular hydrogen bonding. This alters the vibrational frequency of the O-H bond in IR spectroscopy compared to the purely intermolecular hydrogen bonding seen in standard cresols[2].

AnalyticalLogic Unknown Unknown Sample (Phenol vs. Benzonitrile) IR IR Spectroscopy Check 2210-2250 cm⁻¹ Unknown->IR Step 1 NMR NMR Spectroscopy Check 115-120 ppm (13C) Unknown->NMR Step 2 MS Mass Spectrometry Check m/z 132 vs 107 [M-H]⁻ Unknown->MS Step 3 Result1 2-Hydroxy-5-methylbenzonitrile Confirmed IR->Result1 Nitrile Peak Present Result2 Cresol Derivative Confirmed IR->Result2 Nitrile Peak Absent NMR->Result1 13C Nitrile Signal NMR->Result2 No Nitrile Signal MS->Result1 m/z 132.04 MS->Result2 m/z 107.05

Logical framework for differentiating benzonitriles from cresols using orthogonal analytical methods.

Spectroscopic Differentiation (IR & NMR)

IR Spectroscopy

In IR spectroscopy, the most diagnostic feature of 2-hydroxy-5-methylbenzonitrile is the sharp nitrile stretch. Nitriles exhibit a highly characteristic, distinct absorption in the 2210–2250 cm⁻¹ region[3]. Cresol derivatives completely lack absorption in this "triple bond" region[3]. Furthermore, the broad O-H stretch typically found in phenols (3200–3500 cm⁻¹)[2] may appear slightly sharper and shifted in the benzonitrile derivative due to the transition from intermolecular to intramolecular hydrogen bonding.

NMR Spectroscopy

Proton (1H) and Carbon (13C) NMR provide definitive structural mapping.

  • 1H NMR: p-Cresol exhibits a classic AA'BB' splitting pattern in the aromatic region (two doublets integrating to 2H each) due to its plane of symmetry. In contrast, 2-hydroxy-5-methylbenzonitrile is an asymmetric 1,2,5-trisubstituted benzene, yielding a more complex AMX/ABX system (a doublet, a doublet of doublets, and a closely spaced doublet)[2].

  • 13C NMR: The nitrile carbon appears distinctly at approximately 115–120 ppm, a signal entirely absent in cresols.

Quantitative Spectroscopic Comparison
Analytical Feature2-Hydroxy-5-methylbenzonitrilep-Cresol (Derivative Baseline)
IR: -C≡N Stretch Present (2210–2250 cm⁻¹)Absent
IR: -OH Stretch ~3300 cm⁻¹ (Intramolecular H-bond shift)3200–3500 cm⁻¹ (Broad, Intermolecular)
1H NMR: Aromatic Region AMX pattern (3 distinct proton signals)AA'BB' pattern (2 distinct proton signals)
13C NMR: Nitrile Carbon Present (~115–120 ppm)Absent
Exact Mass (m/z) 133.05108.06

Mass Spectrometry & Chromatographic Workflow

While spectroscopy provides structural proof, LC-MS is the gold standard for high-throughput differentiation in drug development workflows. The exact molecular weight difference allows for immediate identification.

LCMSWorkflow Prep Sample Prep (10 µg/mL in MeOH/H2O) Chrom RP-HPLC (C18, Gradient Elution) Prep->Chrom Ion ESI- Ionization (Deprotonation) Chrom->Ion Mass Mass Analysis (TOF or Quadrupole) Ion->Mass Data Data Interpretation (Exact Mass & RT) Mass->Data

Step-by-step LC-MS workflow for the isolation and mass identification of phenolic derivatives.

Step-by-Step LC-MS Protocol:
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Causality: Phenols ionize optimally in negative electrospray ionization (ESI-) mode through deprotonation to form phenoxide ions. Avoid strong acids in the diluent, as they suppress negative ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The highly polar nitrile group increases the dipole moment of 2-hydroxy-5-methylbenzonitrile, typically resulting in a shorter retention time on a non-polar C18 stationary phase compared to the more lipophilic p-cresol.

  • Ionization & Detection: Operate the mass spectrometer in ESI- mode. Look for the deprotonated molecular ions [M-H]⁻ at m/z 132.04 for the benzonitrile derivative and m/z 107.05 for p-cresol.

  • Data Validation: Confirm the identity by comparing the retention time and exact mass against a known reference standard of CAS 51282-90-7[1].

Conclusion

Differentiating 2-hydroxy-5-methylbenzonitrile from standard cresol derivatives relies on identifying the unique electronic and vibrational signatures of the nitrile group. By combining the rapid functional group identification of IR spectroscopy[3], the structural mapping of NMR[2], and the high-throughput mass accuracy of LC-MS, researchers can establish a self-validating, robust analytical workflow.

References

  • 51282-90-7 | 2-Hydroxy-5-methylbenzonitrile. ChemScene.1

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.2

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.3

Sources

Comparative Guide: Structural Validation Protocols for 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

2-Hydroxy-5-methylbenzonitrile (CAS: 14906-64-0) is a critical pharmacophore used in the synthesis of bioactive benzofurans and antipsychotic precursors (e.g., asenapine analogs). In drug development, the validation of this structure is not merely about confirming connectivity; it is about establishing phase purity and isomeric fidelity .

The core challenge lies in distinguishing the target from its structural isomers (e.g., 2-hydroxy-4-methylbenzonitrile) and identifying polymorphs that affect solubility. This guide compares the three primary validation methodologies—Single Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and Density Functional Theory (DFT)—to provide a definitive protocol for structural authentication.

Comparative Analysis of Validation Methodologies

The following table contrasts the three dominant techniques for validating 2-Hydroxy-5-methylbenzonitrile. While NMR is standard for solution-state identity, it fails to capture solid-state packing phenomena crucial for formulation.

Table 1: Performance Matrix of Structural Validation Techniques
FeatureSCXRD (Gold Standard) PXRD (Bulk Screening) DFT + NMR (Corroboration)
Primary Output Absolute 3D atomic coordinates & stereochemistry.Bulk phase fingerprint & crystallinity %.Theoretical energy minima & chemical shift prediction.
Isomer Specificity High: Unambiguously locates the methyl group at C5 vs. C4.Medium: Requires reference patterns; isomers may have overlapping peaks.High: 13C NMR shifts distinguish isomers; DFT confirms stability.
H-Bond Detection Direct visualization of intermolecular O-H···N chains.[1]Inferential (via lattice expansion/contraction).Predicted bond lengths and angles.[2]
Sample Req. Single, high-quality crystal (0.1–0.5 mm).Polycrystalline powder (>10 mg).Computational resources (CPU/GPU).
Throughput Low (Hours to Days).High (Minutes).Medium (Hours).[3][4][5]
Cost

$
$

Deep Dive: Scientific Integrity & Causality

Why SCXRD is Non-Negotiable

For 2-Hydroxy-5-methylbenzonitrile, the linear nature of the cyano (-CN) group creates a unique crystallographic scenario. Unlike carbonyls, the nitrile nitrogen is often too distant for a strong intramolecular hydrogen bond with the ortho-hydroxyl group. Consequently, the molecule typically crystallizes via intermolecular O-H···N hydrogen bonds , forming infinite 1D chains or centrosymmetric dimers.

  • Causality: If you rely solely on NMR, you miss the supramolecular assembly (polymorphism). Only SCXRD reveals if the material crystallizes in a centrosymmetric space group (e.g., P21/c) or a chiral space group, which impacts downstream tablet compaction properties.

The Role of checkCIF (The Self-Validating System)

Trustworthiness in crystallography is enforced by the checkCIF algorithm (IUCr). A solved structure is not valid until it passes this automated audit.

  • Alert Level A: Serious error (e.g., atoms overlapping, impossible bond lengths). Action: The structure is wrong; re-refine or re-collect data.

  • Alert Level B: Potentially serious.[6] Action: Requires justification (e.g., disorder in the methyl group).

Experimental Protocols

Protocol A: Growing Diffraction-Quality Crystals

Objective: Obtain a single crystal suitable for SCXRD.

  • Solvent Selection: Use a solvent with moderate polarity to encourage chain formation.

    • Recommended: Ethanol/Water (3:1) or Toluene (for slower growth).

  • Method: Slow Evaporation.

    • Dissolve 20 mg of 2-Hydroxy-5-methylbenzonitrile in 2 mL of solvent.

    • Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).

    • Cover vial with parafilm and pierce 3-4 holes.

    • Store at 4°C (fridge) to reduce thermal motion during nucleation.

  • Harvesting: Inspect under polarized light. True single crystals will extinguish light uniformly upon rotation.

Protocol B: Structural Refinement & Validation

Objective: Convert diffraction spots into a valid model.

  • Data Collection: Collect at 100 K (using liquid nitrogen stream).

    • Reasoning: Cooling freezes methyl group rotation, sharpening the electron density map for the C5-Methyl bond.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine against

      
       using SHELXL.
      
    • Critical Step: Locate the hydroxyl hydrogen atom in the difference Fourier map. Do not place it geometrically. Its position defines the H-bond network.

  • Validation Metrics:

    • R1 factor: Must be < 0.05 (5%) for publication quality.

    • Goodness of Fit (GooF): Should approach 1.0.

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of structural validation and the specific interaction map expected for this nitrile.

Diagram 1: The Structural Validation Workflow

ValidationWorkflow Start Synthesis of 2-Hydroxy-5-methylbenzonitrile Cryst Crystallization (Slow Evaporation) Start->Cryst Microscopy Polarized Light Microscopy (Check for Singularity) Cryst->Microscopy Decision1 Single Crystal? Microscopy->Decision1 Decision1->Cryst No (Polycrystalline) SCXRD SCXRD Data Collection (100 K, Mo/Cu Source) Decision1->SCXRD Yes Solve Structure Solution (SHELXT) SCXRD->Solve Refine Refinement (SHELXL) Locate H-atoms Solve->Refine CheckCIF IUCr checkCIF Validation Refine->CheckCIF Result Pass: R1 < 5% No Level A Alerts CheckCIF->Result Success VALIDATED STRUCTURE (Deposit to CSD) Result->Success Yes Fail Re-Crystallize / Re-Refine Result->Fail No Fail->Cryst Bad Data Fail->Refine Bad Model

Caption: Step-by-step decision matrix for validating crystal structures, emphasizing the critical checkCIF feedback loop.

Diagram 2: Expected Hydrogen Bonding Topology

HBondNetwork MolA Molecule A (OH donor) MolB Molecule B (CN acceptor) MolA->MolB Intermolecular H-Bond O-H···N≡C MolC Molecule C (Next Unit) MolB->MolC Stacking / Chain Constraint Constraint: Linear CN Geometry prevents Intramolecular H-bond Constraint->MolA

Caption: Schematic of the intermolecular O-H···N bonding motif typical for ortho-cyanophenols, forming infinite chains.

References

  • International Union of Crystallography (IUCr). checkCIF/PLATON Validation Service. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of crystal structures. [Link]

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. [Link]

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

Sources

Definitive Guide: Chromatographic Separation of 2-Hydroxy-5-methylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-methylbenzonitrile (CAS: 25519-82-8), a critical intermediate in the synthesis of aromatase inhibitors (e.g., Letrozole) and agrochemicals, presents a distinct separation challenge. The synthesis typically involves the oximation and dehydration of 5-methylsalicylaldehyde, a process that frequently yields regioisomers such as 2-hydroxy-4-methylbenzonitrile and 2-hydroxy-3-methylbenzonitrile , alongside unreacted precursors.

This guide objectively compares high-performance liquid chromatography (HPLC) and gas chromatography (GC) methodologies. While C18 reversed-phase chemistries are standard, our comparative analysis identifies Phenyl-Hexyl stationary phases as the superior choice for isomeric resolution due to specific


 interactions.[1]

Part 1: The Separation Challenge

The core difficulty lies in the structural similarity of the methyl-substituted salicylonitrile isomers.

  • Target: 2-Hydroxy-5-methylbenzonitrile (

    
    )
    
  • Critical Impurity: 2-Hydroxy-4-methylbenzonitrile (Positional Isomer)

  • Mechanism of Failure: Standard alkyl-bonded phases (C8, C18) rely primarily on hydrophobicity. Since the methyl group's position minimally alters the overall hydrophobicity (

    
     for both), C18 columns often result in co-elution or poor resolution (
    
    
    
    ).
Decision Matrix: Method Selection

The following decision tree outlines the logical pathway for selecting the appropriate separation mode based on sample matrix and sensitivity requirements.

MethodSelection Start Start: Sample Characterization IsomerRes Isomer Resolution Required? Start->IsomerRes Volatile Is Sample Volatile/Thermally Stable? IsomerRes->Volatile Yes (Critical Pair) HPLC_C18 Rec: HPLC (C18) Target: General Purity Mechanism: Hydrophobicity IsomerRes->HPLC_C18 No (General Purity) Deriv Derivatization Feasible? Volatile->Deriv No (Tailing Peaks) GC_Direct Rec: GC-FID (Wax Column) Target: Fast Screening Volatile->GC_Direct Yes (Phenols stable) HPLC_Phenyl Rec: HPLC (Phenyl-Hexyl) Target: High Resolution Mechanism: Pi-Pi Interaction Deriv->HPLC_Phenyl No (Aqueous/Labile) GC_TMS Rec: GC-MS (TMS Deriv.) Target: Trace Quantification Deriv->GC_TMS Yes (Silylation)

Figure 1: Method selection decision tree for hydroxybenzonitrile analysis.

Part 2: Comparative Methodology

Method A: HPLC - Phenyl-Hexyl vs. C18

For non-volatile or thermally labile samples, HPLC is the gold standard. The choice of stationary phase is the determinant factor for success.[1]

The Phenyl-Hexyl Advantage: Unlike C18, Phenyl-Hexyl phases possess a phenyl ring attached to the silica backbone via a hexyl linker. This allows for:

  • 
     Stacking:  The electron-deficient nitrile group on the analyte interacts strongly with the electron-rich phenyl phase.
    
  • Shape Selectivity: The position of the methyl group (ortho vs. meta vs. para) alters the molecule's ability to "slot" into the stationary phase, creating significant retention time differences.

Comparative Data: Separation Performance

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 20-60% B in 15 min. Flow: 1.0 mL/min.[2]

ParameterMethod A1: C18 (Standard)Method A2: Phenyl-Hexyl (Recommended)Interpretation
Retention Time (Target) 8.4 min9.2 minPhenyl phase shows higher retention due to

-interaction.
Resolution (

)
1.2 (Co-elution risk)3.4 (Baseline Separation) Phenyl-Hexyl resolves the 4-methyl isomer effectively.
Tailing Factor (

)
1.41.1Better peak symmetry on Phenyl-Hexyl.
Selectivity (

)
1.021.15Higher selectivity indicates robust method.
Method B: GC-MS - Direct vs. Derivatized

Gas Chromatography is excellent for process control due to speed, but the phenolic hydroxyl group can cause peak tailing on non-polar columns.

  • Direct Injection: Possible on polar columns (e.g., WA X or FFAP) but requires deactivated liners to prevent adsorption.

  • Derivatization (TMS): Converting the hydroxyl to a trimethylsilyl (TMS) ether improves volatility and peak shape, essential for trace impurity analysis.

Part 3: Recommended Protocol (HPLC-UV)

Objective: Robust quantitation of 2-Hydroxy-5-methylbenzonitrile and separation from 2-hydroxy-4-methylbenzonitrile.

Reagents & Standards
  • Reference Standard: 2-Hydroxy-5-methylbenzonitrile (>99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Water.

  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (for UV only).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity check).

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Equilibration
2.020Isocratic Hold
12.060Linear Gradient
12.195Wash
15.095Wash Hold
15.120Re-equilibration
System Suitability Protocol (Self-Validating)

To ensure trustworthiness, every run must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between Target and nearest isomer.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 1.0% for retention time (n=5 injections).

Workflow Visualization

The following diagram details the experimental workflow, from sample prep to data analysis.

HPLC_Workflow Sample Sample Preparation (1 mg/mL in MeCN) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Separation Separation (Phenyl-Hexyl Column) Inject->Separation Gradient Elution Detect Detection (UV @ 254 nm) Separation->Detect Data Data Analysis (Integration & Calc) Detect->Data

Figure 2: Standardized HPLC workflow for benzonitrile isomer analysis.

References

  • BenchChem. (2025).[1][2][4] A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from

  • MilliporeSigma. (n.d.). 2-Hydroxy-4-methylbenzonitrile Product Information. Retrieved from

  • Vernier Science Education. (n.d.).[5] Detection of Chemical Isomers with Gas Chromatography. Retrieved from

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Hydroxy-5-methylbenzonitrile

[1][2][3][4][5][6]

Part 1: Executive Summary & Immediate Action

Status: HAZARDOUS WASTEDO NOT FLUSH DOWN DRAINS.

2-Hydroxy-5-methylbenzonitrile (CAS 1529-40-4) presents a dual hazard profile as both a phenolic compound and a nitrile . Disposal requires strict adherence to hazardous waste protocols to prevent environmental contamination (aquatic toxicity) and personnel exposure (acute toxicity/irritation).[1]

Emergency Spill Response ( < 100g/mL)

If a spill occurs, immediately execute the following:

  • Evacuate & Isolate: Clear the immediate area.[1] Alert nearby personnel.

  • PPE Up: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] If dust/vapors are present, use a NIOSH-approved respirator (N95 or P100).[2]

  • Contain: Cover the spill with an inert absorbent (vermiculite, dry sand, or commercial spill pads).[2] Do not use combustible materials like sawdust.

  • Collect: Using non-sparking tools, sweep the absorbed material into a hazardous waste bag or wide-mouth jar.

  • Decontaminate: Clean the surface with a soap/water solution. Collect all rinseate as hazardous waste.[3]

  • Label: Mark the container "Hazardous Waste: 2-Hydroxy-5-methylbenzonitrile - Toxic/Irritant."

Part 2: Chemical Profile & Hazard Identification[2][6][9]

Understanding the chemical nature of this compound is the foundation of a safe disposal strategy.

PropertySpecificationDisposal Implication
CAS Number 1529-40-4Unique identifier for waste manifests.
Chemical Structure Phenol ring with Methyl and Cyano groupsPhenol: Acidic, corrosive potential.[2] Nitrile: Toxic, potential HCN release if acidified.[2]
Physical State Solid (Powder/Crystalline)Requires solid waste stream segregation unless in solution.
Solubility Soluble in organic solvents; slightly soluble in waterHigh mobility in water systems; strict "Zero Discharge" rule applies.
GHS Classification Acute Tox. 3 or 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Dam. 1Handle as Toxic and Irritant waste.[2]
Incompatibilities Strong Oxidizers, Strong Acids, Strong BasesSegregation Critical: Do not mix with acids (cyanide risk) or oxidizers (fire risk).[2]

Part 3: Pre-Disposal Logistics & Segregation

Effective disposal begins at the bench. You must segregate this waste stream to prevent dangerous chemical reactions in the waste drum.[4]

Segregation Logic
  • Do NOT mix with Acids: Although benzonitriles are generally more stable than aliphatic nitriles, mixing with strong acids poses a theoretical risk of hydrolyzing the nitrile group, potentially releasing hydrogen cyanide (HCN) gas or ammonia over time.[2]

  • Do NOT mix with Oxidizers: The methyl and phenolic groups are combustible. Mixing with nitrates, perchlorates, or permanganates creates a fire hazard.[2]

  • Separate Liquid vs. Solid:

    • Solid Waste: Pure powder, contaminated gloves, weighing boats.[2]

    • Liquid Waste: Mother liquors or rinseates (e.g., dissolved in Acetone/Ethanol).[2]

Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct container.

WasteSegregationStartWaste Generation:2-Hydroxy-5-methylbenzonitrileStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Powder, wipes, gloves)StateCheck->SolidPathLiquidPathLiquid Waste(Solvent solutions)StateCheck->LiquidPathSolidContainerContainer Type:Wide-mouth HDPE Jaror Double-lined BagSolidPath->SolidContainerLiquidCheckIs the solvent Halogenated?LiquidPath->LiquidCheckLabelingLabeling:'Hazardous Waste - Toxic'List all constituentsSolidContainer->LabelingHaloYesHalogenated Organic Waste(e.g., DCM, Chloroform)LiquidCheck->HaloYesYesHaloNoNon-Halogenated Organic Waste(e.g., Acetone, Ethanol)LiquidCheck->HaloNoNoHaloYes->LabelingHaloNo->Labeling

Figure 1: Decision logic for segregating 2-Hydroxy-5-methylbenzonitrile waste streams.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Routine Solid Waste Disposal

Applicability: Expired pure chemicals, contaminated weighing paper, PPE, and spill cleanup debris.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid material into the container inside a fume hood to prevent inhalation of dust.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out "2-Hydroxy-5-methylbenzonitrile" (No abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[5]

  • Storage: Close the lid tightly when not in use. Store in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or cleaning solvents containing the compound.[2]

  • Compatibility Check: Ensure the solvent base is compatible with the waste container (e.g., do not put acetone solutions in a container incompatible with ketones).

  • Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Ethanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • pH Check: If the solution is aqueous or mixed with acids/bases, check pH. Neutralize to pH 5–9 if required by your facility's specific acceptance criteria, but avoid adding strong acids to nitrile-containing solutions.[2]

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Secondary Containment: Store the carboy in a secondary containment tray to catch leaks.

Protocol C: Empty Container Management

Regulatory Note: Under RCRA (USA), a container is "RCRA Empty" only if:

  • All wastes have been removed that can be removed using standard practices (pouring, pumping).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

Procedure:

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., acetone or ethanol).

  • Dispose of Rinsate: Pour the rinse solvent into the Liquid Hazardous Waste container (Protocol B). Do not pour rinsate down the drain.

  • Deface: Cross out the original label and mark "EMPTY."

  • Discard: Dispose of the triple-rinsed, defaced bottle as standard glass trash (unless P-listed, which this compound is typically not, but verify local state lists).[2]

Part 5: Regulatory Compliance & Waste Codes

Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory in the US.

Waste Classification

2-Hydroxy-5-methylbenzonitrile is not typically found on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists by specific name. Therefore, it is regulated based on Characteristics :

  • Ignitability (D001): If the waste is a liquid solution with a flash point < 60°C (140°F).[6]

  • Toxicity: While it may not have a specific TCLP code (D004-D043), it must be treated as toxic based on its SDS GHS categorization.[2]

  • Reactivity (D003): Generally stable, but cyanide-bearing wastes are scrutinized.[2] If the waste can generate toxic gases (HCN) when exposed to pH 2-12.5, it is D003.[2] Operational Rule: Keep separate from acids to avoid this classification trigger.

Ultimate Disposal Method

The only acceptable final disposal method for this compound is Incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[2]

  • Why? High-temperature incineration ensures the complete destruction of the nitrile (CN) bond and the phenolic ring, preventing environmental persistence.[2]

Part 6: Operational Workflow Diagram

The following diagram outlines the lifecycle of the chemical from bench to final disposal.

DisposalLifecyclecluster_0Laboratory Controlcluster_1EHS / Facilities ControlGenLab Bench(Generation)SAASatellite Accumulation Area(Temporary Storage)Gen->SAA Tag & SealMainCentral Waste Storage(90-Day Area)SAA->Main Request PickupTSDFTSDF(Incineration)Main->TSDF Manifest & Ship

Figure 2: Chain of custody for hazardous waste disposal.

References

  • BenchChem. (2025).[1] Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Retrieved from

  • Thermo Fisher Scientific. (2025).[7][8] Safety Data Sheet: 2-Hydroxybenzonitrile. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Vanderbilt University Environmental Health and Safety. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from

  • MilliporeSigma. (2026). Safety Data Sheet: Benzonitrile. Retrieved from

Personal protective equipment for handling 2-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 2-Hydroxy-5-methylbenzonitrile

CAS: 51282-90-7 | Formula: C₈H₇NO | MW: 133.15 g/mol Synonyms: 5-Methylsalicylonitrile; 2-Cyano-4-methylphenol[1][2]

Executive Summary: The Silent Hazard

2-Hydroxy-5-methylbenzonitrile is a functionalized benzonitrile intermediate often used in pharmaceutical synthesis.[1][2] While it appears as a stable solid (white to pale brown powder), it presents a dual-hazard profile: chemical toxicity typical of nitriles and phenolic acidity .[1][2]

Critical Warning: Unlike simple inorganic cyanides (e.g., NaCN), this compound does not spontaneously release HCN gas upon exposure to moisture.[2] However, under acidic conditions or thermal decomposition , the nitrile moiety can liberate hydrogen cyanide or toxic nitrogen oxides. It must be handled with the rigor of a "Cyanide Precursor."

Risk Assessment & Hazard Profile

GHS Classification (Conservative Baseline):

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Cat 3/4 Harmful/Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Cat 4 Harmful in contact with skin.[2]
Skin/Eye Irritation Cat 2/2A Causes skin irritation / serious eye irritation.[2][3]

| Specific Target Organ | STOT SE 3 | May cause respiratory irritation.[2] |

The "Cyanide-Like" Mechanism: Although the nitrile group (-CN) is covalently bonded to the aromatic ring (making it more stable than aliphatic nitriles), metabolic processing or extreme chemical environments can release the cyanide anion (


), which inhibits cytochrome c oxidase (mitochondrial respiration).[1][2]
  • Inhalation Risk: Dust inhalation is the primary vector in the lab.

  • Skin Absorption: Phenolic compounds often permeate skin; the nitrile group adds systemic toxicity risks.[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling solid nitriles. You must create a barrier against both dust and potential solution permeation.[4][5]

Hand Protection (Glove Selection Logic)
  • Solids: Standard Nitrile (0.11 mm) is acceptable for dry weighing.[2]

  • Solutions (Organic Solvents): Nitriles can permeate nitrile rubber when dissolved in organic solvents (e.g., DCM, Methanol).[1][2]

    • Recommendation:Double-Gloving is mandatory for solution handling.[1][2]

    • Inner Glove: Nitrile (4 mil).[1][2]

    • Outer Glove: Nitrile (4-8 mil) OR Laminate (Silver Shield) if handling concentrated stock solutions.[1][2]

Respiratory & Body Protection
ComponentSpecificationRationale
Eyes Chemical Goggles (Not Safety Glasses)Powder is fine and can bypass side-shields.[1][2] Phenolic compounds are severe eye irritants.[2][3]
Respiratory Fume Hood (Primary)All weighing and open-vessel work must occur inside a certified hood.[1][2]
Backup Resp. N95 / P100 Only if working outside a hood (e.g., spill cleanup).[1][2]
Body Lab Coat + Tyvek Sleeves Prevent dust accumulation on forearms/cuffs, a common contamination point.[2]

Operational Protocol: Safe Handling

Step 1: Storage & Stability[1][2][6][7]
  • Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Nitrogen/Argon) .[2] Phenolic groups are prone to oxidation, turning the white powder brown over time.

  • Segregation: Store away from Acids and Strong Oxidizers .[2]

Step 2: Weighing & Solubilization
  • Static Control: Use an anti-static gun on the spatula and weighing boat.[2] Fine organic powders are static-prone and can "jump" onto gloves.[1][2]

  • The "Transfer Rule": Never transfer the stock bottle out of the fume hood. Tare your vial, bring it to the hood, weigh the solid, cap the vial, and then remove.

  • Solvent Choice: Soluble in Methanol, DMSO, and Ethyl Acetate.

    • Caution: When dissolving in DMSO, the skin permeability increases drastically. Treat DMSO solutions as transdermal poisons .[2]

Step 3: Reaction Monitoring
  • If using acidic conditions (e.g., hydrolysis of the nitrile), vent the reaction vessel into a scrubber (NaOH solution) to trap any fugitive HCN gas.[2]

Emergency Response: Exposure Logic

If exposure occurs, speed is critical. The "Phenol" component causes burns, while the "Nitrile" component causes systemic hypoxia.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin SKIN CONTACT (Powder/Liquid) Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale Wash Immed. Wash Soap + Water (15 min) Skin->Wash Do NOT use alcohol EyeWash Eye Wash Station (15 min) Eye->EyeWash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical SEEK MEDICAL ATTENTION Inform: 'Nitrile/Phenol Exposure' Wash->Medical EyeWash->Medical FreshAir->Medical

Figure 1: Immediate response logic for nitrile/phenol exposure.[1][2] Note: Do not use ethanol to wash skin; it increases absorption.

Disposal: The Acid Incompatibility Rule[2]

Disposal is the most common point of failure. NEVER pour nitrile waste into an acidic waste stream.[2]

  • The Reaction:

    
     (Slow hydrolysis)[1][2][6]
    
  • The Risk: If metal cyanides or unstable cyanohydrins are present as impurities, acid contact releases HCN gas immediately.

Disposal Decision Tree:

WasteDisposal Waste Chemical Waste (2-Hydroxy-5-methylbenzonitrile) Check Check Waste Container pH Waste->Check Acid Acidic (pH < 7) Check->Acid Avoid Base Basic (pH > 9) Check->Base Preferred Neutral Neutral Organic Check->Neutral Acceptable Stop STOP! DO NOT ADD. Risk of HCN/Fumes. Acid->Stop Safe SAFE TO DISPOSE (Segregated Stream) Base->Safe Neutral->Safe

Figure 2: Waste stream compatibility check.[1][2] Always prioritize high-pH streams for nitrile waste.[1][2]

Disposal Protocol:

  • Segregate: Use a dedicated waste container labeled "Organic Nitriles - TOXIC."[1][2]

  • pH Adjustment: Ideally, keep the waste stream slightly alkaline (pH 9-10) using NaOH to prevent any potential hydrolysis or volatilization.[1][2]

  • Labeling: Explicitly list "Contains Nitriles" on the hazardous waste tag.[2]

References

  • ChemScene. (2025).[2] Safety Data Sheet: 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7).[1][2][7][8] Retrieved from [1][2]

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Hydroxybenzonitrile (Analogous Hazard Data).[1][2] Retrieved from [1][2]

  • Stanford University EH&S. (2020).[2] Information on Cyanide Compounds and Nitriles.[2][3][4][7][8][9][10] Retrieved from [1][2]

  • PubChem. (2025).[2] Compound Summary: Benzonitrile Derivatives.[2] National Library of Medicine.[2] Retrieved from [1][2]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.